YM-430
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H35N3O8 |
|---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
5-O-[4-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]butyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C29H35N3O8/c1-19-25(28(34)38-3)27(21-10-9-11-22(16-21)32(36)37)26(20(2)31-19)29(35)39-15-8-7-14-30-17-23(33)18-40-24-12-5-4-6-13-24/h4-6,9-13,16,23,27,30-31,33H,7-8,14-15,17-18H2,1-3H3/t23-,27-/m0/s1 |
InChI Key |
HBXMSJLNXYLVTA-HOFKKMOUSA-N |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)OCCCCNC[C@@H](COC2=CC=CC=C2)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCCNCC(COC2=CC=CC=C2)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of BACE1 Inhibitors, Featuring Verubecestat (MK-8931)
Disclaimer: Publicly available scientific literature and clinical trial data for a compound specifically designated "YM-430" are not available. Therefore, this guide will focus on the well-documented β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, Verubecestat (MK-8931) , as a representative example to illustrate the core mechanism of action for this class of drugs.
This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the mechanism of action, supporting quantitative data, and relevant experimental protocols for BACE1 inhibitors.
Core Mechanism of Action: BACE1 Inhibition
The primary therapeutic target for Verubecestat is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a transmembrane aspartyl protease.[1][2][3] BACE1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease.[2][4] The amyloid hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a central event leading to the formation of amyloid plaques, neurotoxicity, and subsequent cognitive decline.[4]
BACE1 initiates the cleavage of the amyloid precursor protein (APP), a process that ultimately leads to the production of Aβ peptides.[2][5] Verubecestat is a potent and selective inhibitor of BACE1.[1] By binding to the active site of the BACE1 enzyme, it blocks the initial cleavage of APP, thereby reducing the production of all downstream Aβ species, including the neurotoxic Aβ40 and Aβ42 peptides.[2][6][7] This upstream inhibition of the amyloid cascade is intended to slow or prevent the progression of Alzheimer's disease.[4][5]
Quantitative Data Summary
Verubecestat has demonstrated potent BACE1 inhibition and subsequent reduction of Aβ levels across in vitro, preclinical, and clinical studies.
Table 1: In Vitro Potency of Verubecestat
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Ki | 7.8 nM | Cell-free enzymatic assay | [1] |
| IC50 | 13 nM | Cell-based assay | [1] |
Table 2: In Vivo Efficacy of Verubecestat in Animal Models
| Animal Model | Dose | Route | Effect on Aβ40 | Reference |
| Rat | 5 mg/kg | Oral | ED90 in CSF | [8] |
| Rat | 8 mg/kg | Oral | ED90 in Cortex | [8] |
| Cynomolgus Monkey | 3 mg/kg | Oral | Dramatic decrease in CSF over 24h | [8] |
| Tg2576-AβPPswe Mice | Chronic | Diet | >90% reduction in plasma; 62-68% reduction in CSF | [9][10] |
Table 3: Pharmacodynamic Effects of Verubecestat in Humans
| Population | Dose | Duration | Effect on CSF Aβ40 | Reference |
| Healthy Adults & AD Patients | 12 mg | Single/Multiple Doses | ~57-63% reduction | [4][11] |
| Healthy Adults & AD Patients | 40 mg | Single/Multiple Doses | ~79-81% reduction | [4][11] |
| Healthy Adults & AD Patients | 60 mg | Single/Multiple Doses | ~84% reduction | [4] |
Experimental Protocols
The mechanism and efficacy of BACE1 inhibitors like Verubecestat are elucidated through a series of standardized in vitro and in vivo experiments.
In Vitro BACE1 Activity Assay (Fluorometric)
A common method to determine the potency of a BACE1 inhibitor is a cell-free fluorometric assay, often based on Förster Resonance Energy Transfer (FRET).
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher.[12] When the peptide is intact, the quencher suppresses the fluorophore's signal. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.[13] The inhibitor's potency is determined by its ability to prevent this cleavage and thus reduce the fluorescent signal.
Protocol Outline:
-
Reagent Preparation: Recombinant human BACE1 enzyme, a fluorogenic BACE1 peptide substrate, and assay buffer are prepared.[12]
-
Inhibitor Incubation: The BACE1 enzyme is pre-incubated with varying concentrations of the test compound (e.g., Verubecestat) for a set period (e.g., 15 minutes at 37°C).[14]
-
Reaction Initiation: The BACE1 substrate is added to the enzyme-inhibitor mixture to start the reaction.[14]
-
Signal Detection: The fluorescence intensity is measured over time (kinetic mode) or at a fixed endpoint using a microplate fluorimeter (e.g., Ex/Em = 345/500 nm).[15]
-
Data Analysis: The rate of substrate cleavage is calculated from the change in fluorescence. The percent inhibition is plotted against the inhibitor concentration to determine the IC50 value.[2]
In Vivo Efficacy Study in Animal Models
Transgenic mouse models that overexpress human APP and develop amyloid plaques (e.g., Tg2576) are commonly used to test the in vivo efficacy of BACE1 inhibitors.[9][10]
Protocol Outline:
-
Animal Acclimation: Aged transgenic mice (e.g., 18-22 months old) are acclimated to the housing facility.[9][16]
-
Drug Administration: Verubecestat is administered to the treatment group, typically orally. This can be done via daily oral gavage or formulated into the chow for chronic studies.[16] A control group receives a vehicle.[10]
-
Treatment Period: The treatment continues for a specified duration (e.g., 12 weeks).[9]
-
Sample Collection: At the end of the study, animals are euthanized. Blood is collected for plasma analysis, and cerebrospinal fluid (CSF) is sampled. Brains are perfused and dissected.[16]
-
Biochemical Analysis: Plasma, CSF, and brain homogenates are analyzed for Aβ40 and Aβ42 levels using methods like ELISA or electrochemiluminescence immunoassays.[9][17]
-
Histological Analysis: Brain tissue is sectioned and stained (e.g., with Thioflavin S or Prussian blue) to quantify amyloid plaque load and assess for microhemorrhages.[9][10]
-
Data Analysis: Aβ levels and plaque burden in the treated group are compared to the control group to determine the drug's efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SensoLyte® 520 ß-Secretase (BACE1) Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. alzforum.org [alzforum.org]
- 6. researchgate.net [researchgate.net]
- 7. The BACE1 inhibitor verubecestat ( ... | Article | H1 Connect [archive.connect.h1.co]
- 8. | BioWorld [bioworld.com]
- 9. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. β-Secretase 1 (BACE 1) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 14. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. BACE1 inhibition more effectively suppresses initiation than progression of β-amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
YM-430: A Technical Guide to its β1-Adrenergic Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-430 is a novel 1,4-dihydropyridine derivative that exhibits a unique pharmacological profile characterized by dual antagonism of both L-type calcium channels and β1-adrenergic receptors.[1][2][3] This dual mechanism of action confers upon this compound the potential for effective management of cardiovascular conditions such as angina and hypertension, by concurrently addressing vasodilation and cardiac β-adrenergic stimulation.[1][2] This technical guide provides an in-depth overview of the β1-adrenergic receptor antagonism of this compound, consolidating available quantitative data, detailing relevant experimental methodologies, and illustrating key signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule compound identified for its potential therapeutic applications in cardiovascular diseases. Its chemical structure as a 1,4-dihydropyridine derivative places it in a class of compounds known for their effects on calcium channels. However, extensive pharmacological characterization has revealed its significant β1-adrenoceptor blocking activity.[1] This dual functionality suggests that this compound may offer a multifaceted approach to treating cardiovascular disorders, potentially providing synergistic effects on blood pressure reduction and heart rate modulation.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound, focusing on its β1-adrenergic antagonism and related cardiovascular effects.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Species/Model | Value | Reference |
| IC50 (3,4-diaminopyridine-induced rhythmic contractions) | Isolated dog coronary artery | 59.2 nM | [2] |
| IC50 (arginine vasopressin-induced ST-segment depression) | Anesthetized rats | 36.6 mg/kg PO | [2] |
| Inhibition of Isoproterenol-induced Tachycardia | Conscious rats | Effective at 100 mg/kg p.o. | [1] |
| Inhibition of Isoproterenol-induced Tachycardia | Conscious dogs | Demonstrated | [1] |
Table 2: Quantitative Data on β1-Adrenergic Receptor Binding and Functional Antagonism of this compound
| Parameter | Assay Type | Value | Reference |
| Ki (Binding Affinity) | Radioligand Binding Assay | Data not available in searched literature | |
| pA2 (Functional Antagonism) | Schild Analysis | Data not available in searched literature |
Note: While the β1-blocking activity of this compound is established through in vivo studies, specific quantitative measures of its binding affinity (Ki) and functional antagonist potency (pA2) at the β1-adrenergic receptor were not available in the reviewed literature.
Signaling Pathways
The antagonism of the β1-adrenergic receptor by this compound interrupts the canonical G-protein coupled signaling cascade initiated by catecholamines such as norepinephrine and epinephrine. The following diagram illustrates this pathway.
Caption: β1-Adrenergic Receptor Signaling Pathway and Site of this compound Antagonism.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of a β1-adrenergic receptor antagonist like this compound. Below are representative protocols for key experiments.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol describes a competitive binding assay to determine the affinity of this compound for the β1-adrenergic receptor.
Objective: To calculate the equilibrium dissociation constant (Ki) of this compound for the β1-adrenergic receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human β1-adrenergic receptor (e.g., CHO-β1AR or HEK293-β1AR).
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP).
-
Non-specific binding control: Propranolol (a high-affinity, non-selective β-blocker).
-
This compound at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation fluid and vials.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Workflow Diagram:
Caption: Workflow for a Radioligand Competitive Binding Assay.
Procedure:
-
Membrane Preparation: Homogenize cells expressing β1-adrenergic receptors in a suitable buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate or individual tubes, set up the following in triplicate:
-
Total Binding: Add a fixed concentration of radioligand and cell membranes to the assay buffer.
-
Non-specific Binding: Add the same concentration of radioligand, cell membranes, and a high concentration of propranolol (e.g., 10 µM) to the assay buffer.
-
Competition: Add the same concentration of radioligand, cell membranes, and varying concentrations of this compound to the assay buffer.
-
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Antagonism Assay (cAMP Accumulation)
This protocol describes how to determine the functional antagonist potency of this compound by measuring its ability to inhibit agonist-stimulated cyclic AMP (cAMP) production.
Objective: To determine the pA2 value of this compound, a measure of its functional antagonist potency.
Materials:
-
A cell line expressing the human β1-adrenergic receptor (e.g., CHO-β1AR or HEK293-β1AR).
-
β-adrenergic agonist: Isoproterenol.
-
This compound at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based).
Workflow Diagram:
Caption: Workflow for a cAMP Functional Antagonism Assay.
Procedure:
-
Cell Culture: Seed cells expressing the β1-adrenergic receptor into 96-well plates and grow to near confluence.
-
Pre-incubation: Wash the cells and pre-incubate them with a buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and varying concentrations of this compound for a set period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add varying concentrations of the agonist, isoproterenol, to the wells and incubate for a further defined period (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.
-
Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in each well using a competitive immunoassay (like ELISA or HTRF) or a fluorescence-based biosensor.
-
Data Analysis (Schild Plot):
-
Plot the concentration-response curves for isoproterenol in the absence and presence of each concentration of this compound.
-
Determine the EC50 values for isoproterenol from each curve.
-
Calculate the dose ratio (DR) for each concentration of this compound: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist).
-
Construct a Schild plot by graphing log(DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.
-
Logical Relationship of β1-Adrenergic Receptor Antagonism
The following diagram illustrates the logical relationship of this compound's action as a competitive antagonist at the β1-adrenergic receptor.
Caption: Competitive Antagonism at the β1-Adrenergic Receptor by this compound.
Conclusion
This compound is a promising cardiovascular agent with a dual mechanism of action that includes β1-adrenergic receptor antagonism. While in vivo studies have confirmed this activity, further in vitro characterization to determine its binding affinity (Ki) and functional antagonist potency (pA2) would provide a more complete pharmacological profile. The experimental protocols detailed in this guide provide a framework for obtaining these critical quantitative parameters. A thorough understanding of the β1-adrenergic receptor antagonism of this compound is essential for its continued development and potential clinical application in the treatment of cardiovascular diseases.
References
- 1. Cardiovascular effects of YM430, a 1,4-dihydropyridine derivative with beta-adrenoceptor blocking activity, in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antianginal effects of YM430, a novel calcium entry-blocking and beta-adrenoceptor-blocking agent in several experimental angina models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
Unveiling the Dual-Action Cardioprotective Agent: A Technical Guide to YM-430's Calcium Channel Blocking Activity
For Immediate Release
This whitepaper provides an in-depth technical guide on the calcium channel blocking activity of YM-430, a novel pharmaceutical compound identified as a potent cardioprotective agent. This compound distinguishes itself through a dual mechanism of action, functioning as both a calcium channel blocker and a beta-adrenoceptor antagonist. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's pharmacological profile, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Core Pharmacological Profile of this compound
This compound is a 1,4-dihydropyridine derivative that has demonstrated significant antianginal effects in several preclinical models.[1][2][3] Its therapeutic potential stems from its ability to concurrently block L-type calcium channels and β1-adrenergic receptors, making it a promising candidate for the treatment of various types of angina pectoris, including variant and stable angina.[1][3] The compound's chemical formula is C₂₉H₃₅N₃O₈, with a molecular weight of 553.61 g/mol .
Quantitative Assessment of Bioactivity
The calcium channel blocking and beta-adrenergic blocking activities of this compound have been quantified through a series of in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations (IC₅₀) and effective doses (ED₅₀) that highlight the compound's potency.
| Assay | Model System | Parameter Measured | This compound Concentration/Dose | IC₅₀ / ED₅₀ | Reference |
| In Vitro | Isolated Dog Coronary Artery | Inhibition of 3,4-diaminopyridine-induced rhythmic contractions | 10⁻⁸ - 10⁻⁶ M | 59.2 nM | [1][3] |
| In Vivo | Anesthetized Rats | Inhibition of arginine vasopressin-induced ST-segment depression | 10 - 100 mg/kg P.O. | 36.6 mg/kg | [1][3] |
| In Vivo | Anesthetized Dogs | Inhibition of ST-segment elevation induced by coronary artery occlusion | 0.3 mg/kg I.V. | - | [1][3] |
| In Vivo | Conscious Rats | Inhibition of isoproterenol-induced tachycardia | 100 mg/kg P.O. | - | [2] |
| In Vivo | Vagotomized Dogs | Inhibition of isoproterenol-induced tachycardia | - | 0.11 mg/kg I.V. |
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section details the methodologies for the key experiments cited.
In Vitro Assay: Inhibition of 3,4-Diaminopyridine-Induced Rhythmic Contractions in Isolated Dog Coronary Artery
This assay evaluates the vasorelaxant properties of this compound on coronary smooth muscle.
-
Tissue Preparation: Helical strips of the left circumflex coronary artery are obtained from beagle dogs. The endothelium is removed, and the strips are mounted in organ baths containing a modified Krebs-Henseleit solution, maintained at 37°C and aerated with a 95% O₂ - 5% CO₂ mixture.
-
Induction of Contractions: The arterial strips are partially depolarized with a high potassium solution. Rhythmic contractions are then induced by the addition of 3,4-diaminopyridine.
-
Drug Application: this compound is added cumulatively to the organ baths at concentrations ranging from 10⁻⁸ to 10⁻⁶ M.
-
Data Acquisition and Analysis: The tension of the arterial strips is continuously recorded using an isometric force transducer. The IC₅₀ value, representing the concentration of this compound that causes a 50% reduction in the amplitude of the rhythmic contractions, is calculated from the concentration-response curve.
In Vivo Model: Inhibition of Arginine Vasopressin-Induced ST-Segment Depression in Anesthetized Rats
This model assesses the anti-ischemic effects of this compound in a model of coronary vasospasm.
-
Animal Preparation: Male Wistar rats are anesthetized, and their electrocardiogram (ECG) is continuously monitored.
-
Induction of Myocardial Ischemia: Arginine vasopressin is administered intravenously to induce coronary artery constriction, leading to myocardial ischemia, which is reflected as a depression in the ST-segment of the ECG.
-
Drug Administration: this compound is administered orally (P.O.) at doses ranging from 10 to 100 mg/kg prior to the vasopressin challenge.
-
Data Analysis: The magnitude of the ST-segment depression is measured, and the IC₅₀ value, the dose of this compound that reduces the vasopressin-induced ST-segment depression by 50%, is determined.
Visualizing the Mechanism of Action
To illustrate the molecular interactions and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Dual inhibitory action of this compound on L-type calcium channels and β₁-adrenergic receptors.
Caption: Workflow for the in vitro assessment of this compound's vasorelaxant effects.
Structure-Activity Relationship Insights
The dual activity of this compound is attributed to specific structural features within its 1,4-dihydropyridine framework. While a detailed structure-activity relationship for this compound is proprietary, analysis of related compounds, such as YM-16151-1, reveals the importance of the stereochemistry of the side chain attached to the dihydropyridine ring. The S-(-)-isomer of YM-16151-1 exhibits more potent beta-adrenoceptor blocking activity than the R-(+)-isomer, while both isomers have comparable calcium channel blocking effects. This suggests that the spatial arrangement of the amine-containing side chain is crucial for its interaction with the beta-adrenergic receptor, whereas the dihydropyridine core is the primary determinant of calcium channel antagonism.
Caption: Inferred structure-activity relationship for the dual action of this compound.
Conclusion
This compound presents a promising therapeutic profile characterized by its dual-action mechanism as a calcium channel blocker and a beta-adrenoceptor antagonist. The quantitative data and experimental protocols provided in this whitepaper offer a solid foundation for further research and development of this compound. The unique combination of activities suggests that this compound could offer significant advantages in the management of cardiovascular diseases, particularly angina pectoris. Continued investigation into its pharmacological and toxicological properties is warranted to fully elucidate its clinical potential.
References
- 1. Cardiovascular effects of YM430, a 1,4-dihydropyridine derivative with beta-adrenoceptor blocking activity, in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. Antianginal effects of YM430, a novel calcium entry-blocking and beta-adrenoceptor-blocking agent in several experimental angina models - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-430: A Technical Overview of a Dual-Acting Cardiovascular Agent
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide to YM-430, a compound with dual therapeutic potential as a β1 adrenergic receptor antagonist and a calcium channel blocker. Its unique pharmacological profile suggests applications in the management of cardiovascular conditions such as angina and hypertension.
Chemical Structure and Properties
This compound, also known by its developmental codes YM-15430 and YM-154301, possesses a complex molecular architecture that contributes to its dual-acting nature.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 3-(4-(((S)-2-hydroxy-3-phenoxypropyl)amino)butyl) 5-methyl (S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1] |
| CAS Number | 153192-22-4[1] |
| Molecular Formula | C₂₉H₃₅N₃O₈[1] |
| SMILES | CC1=C(--INVALID-LINK--O">C@@HC3=CC(=CC=C3)--INVALID-LINK--[O-])C(=O)OC |
| InChI | InChI=1S/C29H35N3O8/c1-19-25(28(34)38-3)27(21-10-9-11-22(16-21)32(36)37)26(20(2)31-19)29(35)39-15-8-7-14-30-17-23(33)18-40-24-12-5-4-6-13-24/h4-6,9-13,16,23,27,30-31,33H,7-8,14-15,17-18H2,1-3H3/t23-,27-/m0/s1 |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 553.61 g/mol | [1] |
| Appearance | White to off-white solid powder | MedKoo Biosciences |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored in a dry, dark environment. | MedKoo Biosciences |
Pharmacological Profile
This compound exhibits a dual mechanism of action, functioning as both a β1 adrenergic receptor antagonist and a calcium channel antagonist. This combination of activities suggests its potential as an antianginal and antihypertensive agent.[1]
Biological Activity
| Target | Action | IC₅₀ |
| β1 Adrenergic Receptor | Antagonist | Not specified |
| Calcium Channel | Antagonist | Not specified |
| 3,4-diaminopyridine-induced rhythmic contractions | Inhibition | 59.2 nM[1] |
| Arginine vasopressin-induced ST-segment depression (in anesthetized rats) | Inhibition | 36.6 mg/kg (PO)[1] |
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound can be attributed to its modulation of two key signaling pathways in the cardiovascular system.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, based on its known activities, the following general methodologies would be appropriate for its characterization.
β1 Adrenergic Receptor Binding Assay
This assay determines the affinity of this compound for the β1 adrenergic receptor.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells known to express β1 adrenergic receptors (e.g., rat heart ventricles) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.
-
Binding Reaction: In a multi-well plate, combine the membrane preparation with a known concentration of a radiolabeled β1-selective antagonist (e.g., [³H]CGP-12177) and a range of concentrations of this compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Calcium Channel Antagonism Assay
This assay evaluates the ability of this compound to block L-type calcium channels.
Methodology:
-
Cell Culture: Culture a suitable cell line expressing L-type calcium channels (e.g., A7r5 vascular smooth muscle cells) on glass coverslips.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM).
-
Perfusion Setup: Mount the coverslip in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.
-
Baseline Measurement: Perfuse the cells with a physiological salt solution and measure the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) to determine the resting intracellular calcium concentration.
-
Depolarization: Induce calcium influx by depolarizing the cells with a high-potassium solution.
-
This compound Application: In the presence of the high-potassium solution, apply varying concentrations of this compound and measure the inhibition of the calcium influx.
-
Data Analysis: Plot the percentage inhibition of the calcium response against the concentration of this compound to determine the IC₅₀ value.
Ex Vivo Vascular Ring Assay
This assay assesses the vasorelaxant effects of this compound.
Methodology:
-
Tissue Preparation: Euthanize a laboratory animal (e.g., a rat) and carefully dissect a major artery, such as the thoracic aorta. Clean the artery of adhering connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Suspend the arterial rings between two L-shaped stainless-steel hooks in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Tensioning: Gradually stretch the rings to their optimal resting tension and allow them to equilibrate for at least 60 minutes.
-
Contraction: Induce a stable contraction with a vasoconstrictor agent, such as phenylephrine or a high concentration of potassium chloride.
-
Drug Addition: Once a stable plateau of contraction is reached, add this compound to the organ bath in a cumulative manner, allowing the response to stabilize between additions.
-
Data Recording: Record the isometric tension continuously using a force-displacement transducer connected to a data acquisition system.
-
Data Analysis: Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curve and calculate the EC₅₀ value.
Conclusion
This compound is a promising pharmacological agent with a dual mechanism of action that targets both β1 adrenergic receptors and L-type calcium channels. This profile suggests its utility in the treatment of cardiovascular diseases where both heart rate/contractility and vascular tone are key therapeutic targets. Further research, particularly focused on elucidating its detailed pharmacokinetic and pharmacodynamic properties through rigorous experimental protocols, is warranted to fully establish its clinical potential.
References
An In-Depth Technical Guide to YM-430 (CAS Number: 153192-22-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-430, with the Chemical Abstracts Service (CAS) number 153192-22-4, is a novel small molecule that has demonstrated significant potential in cardiovascular research. It is characterized by its dual-action mechanism as both a β1 adrenergic receptor antagonist and a calcium channel blocker. This unique pharmacological profile suggests its therapeutic utility in conditions such as angina pectoris and hypertension, where both of these mechanisms of action are beneficial. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, mechanism of action, and key experimental findings. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for cited studies.
Chemical and Physical Properties
This compound is a complex organic molecule with the following properties:
| Property | Value |
| CAS Number | 153192-22-4 |
| Molecular Formula | C₂₉H₃₅N₃O₈ |
| Molecular Weight | 553.61 g/mol |
| IUPAC Name | 3-(4-(((S)-2-hydroxy-3-phenoxypropyl)amino)butyl) 5-methyl (S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Mechanism of Action
This compound exerts its pharmacological effects through a dual antagonism of β1 adrenergic receptors and L-type calcium channels.
β1 Adrenergic Receptor Antagonism
As a β1 adrenergic receptor antagonist, this compound competitively inhibits the binding of catecholamines, such as norepinephrine and epinephrine, to β1 receptors, which are predominantly located in cardiac tissue. This antagonism leads to a reduction in the downstream signaling cascade mediated by adenylyl cyclase and cyclic AMP (cAMP), resulting in decreased heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and lower blood pressure.
Calcium Channel Antagonism
This compound also functions as a calcium channel blocker, specifically targeting L-type calcium channels. These channels are crucial for the influx of calcium ions into vascular smooth muscle cells and cardiomyocytes. By blocking these channels, this compound inhibits calcium-dependent vasoconstriction, leading to vasodilation and a subsequent reduction in peripheral resistance and blood pressure. In cardiac muscle, this action contributes to the negative inotropic effect.
The combined effects of β1 adrenergic receptor and calcium channel blockade make this compound a potent agent for reducing myocardial oxygen demand and increasing coronary blood flow, the primary goals in the management of angina.
Preclinical Data
Several key preclinical studies have evaluated the efficacy of this compound in various experimental models.
In Vitro Efficacy
| Experiment | Model | Parameter | Result |
| Inhibition of Rhythmic Contractions | Isolated Dog Coronary Artery | IC₅₀ | 59.2 nM[1] |
In Vivo Efficacy
| Experiment | Model | Parameter | Result |
| Inhibition of ST-Segment Depression | Anesthetized Rats | IC₅₀ | 36.6 mg/kg (oral)[1] |
| Cardiovascular Hemodynamics | Anesthetized Dogs | Various | See Table 3 |
Cardiovascular Hemodynamic Effects in Anesthetized Dogs
| Parameter | Effect of this compound (0.01-0.3 mg/kg, i.v.) |
| Mean Blood Pressure | Dose-dependent decrease[2] |
| Total Peripheral Resistance | Dose-dependent decrease[2] |
| Heart Rate | No significant increase[2] |
| Coronary Artery Blood Flow | Increased[2] |
| Vertebral Artery Blood Flow | Increased[2] |
Note: Specific binding affinity data (Ki values) for this compound to β1 adrenergic receptors and L-type calcium channels, as well as detailed pharmacokinetic (ADME) data, are not currently available in the public literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, constructed from available information and general pharmacological practices.
Inhibition of 3,4-Diaminopyridine-Induced Rhythmic Contractions in Isolated Dog Coronary Artery
Objective: To determine the in vitro potency of this compound in relaxing coronary artery smooth muscle.
Methodology:
-
Tissue Preparation: A healthy adult mongrel dog is euthanized, and the heart is immediately excised. The left circumflex coronary artery is dissected and cleaned of adherent tissue. The artery is then cut into rings of 3-4 mm in length.
-
Apparatus Setup: The arterial rings are mounted in a 20-mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a 95% O₂ / 5% CO₂ gas mixture. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration: The arterial rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2.0 g. During this period, the bathing solution is replaced every 15-20 minutes.
-
Induction of Rhythmic Contractions: After equilibration, 3,4-diaminopyridine (3,4-DAP) is added to the organ bath at a final concentration of 1 mM to induce stable rhythmic contractions.
-
Drug Administration: Once stable rhythmic contractions are established, cumulative concentrations of this compound (e.g., 1 nM to 10 µM) are added to the bath. The inhibitory effect on the amplitude of the rhythmic contractions is recorded.
-
Data Analysis: The concentration of this compound that produces a 50% inhibition of the 3,4-DAP-induced contractions (IC₅₀) is calculated using a dose-response curve.
Inhibition of Arginine Vasopressin-Induced ST-Segment Depression in Anesthetized Rats
Objective: To assess the in vivo efficacy of this compound in a model of myocardial ischemia.
Methodology:
-
Animal Preparation: Male Wistar rats (250-300 g) are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital). The trachea is cannulated to ensure a patent airway. A femoral vein is cannulated for drug administration, and a femoral artery is cannulated for blood pressure monitoring.
-
ECG Monitoring: Standard limb leads for electrocardiogram (ECG) recording are attached to the rat to monitor cardiac electrical activity. The ST-segment of the ECG is continuously monitored.
-
Induction of Myocardial Ischemia: Arginine vasopressin is administered intravenously at a dose known to induce significant ST-segment depression, indicative of myocardial ischemia.
-
Drug Administration: this compound is administered orally (p.o.) at various doses (e.g., 10, 30, 100 mg/kg) at a set time point before the vasopressin challenge. A vehicle control group is also included.
-
Data Collection: The magnitude of the ST-segment depression is measured before and after the vasopressin challenge in all groups.
-
Data Analysis: The dose of this compound that causes a 50% reduction in the vasopressin-induced ST-segment depression (IC₅₀) is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of this compound and a general experimental workflow.
Caption: Dual mechanism of this compound action.
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
This compound is a promising cardiovascular agent with a unique dual mechanism of action, effectively targeting both β1 adrenergic receptors and L-type calcium channels. Preclinical data demonstrate its potential as an antianginal and antihypertensive agent. Further research is warranted to fully elucidate its pharmacokinetic profile, binding affinities, and to translate these promising preclinical findings into clinical applications. This technical guide summarizes the currently available data to aid researchers and drug development professionals in their evaluation of this compound.
References
The Discovery and Development of TYRA-430: A Technical Overview
A Note on Nomenclature: Initial searches for "YM-430" yielded ambiguous results, with some references to an older, less-documented compound. However, the vast majority of current research and development activities, aligning with the detailed technical requirements of this guide, point to TYRA-430 . This document will, therefore, focus on TYRA-430, a novel inhibitor developed by Tyra Biosciences.
Introduction
TYRA-430 is an investigational, orally administered, first-in-class, selective, and reversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) and Fibroblast Growth Factor Receptor 3 (FGFR3). It was designed to address the challenges of treating solid tumors driven by the Fibroblast Growth Factor 19 (FGF19)/FGFR4/FGFR3 signaling axis, particularly in hepatocellular carcinoma (HCC). This document provides a comprehensive overview of the discovery and development history of TYRA-430, including its preclinical data, mechanism of action, and the design of its initial clinical evaluation.
Discovery and Rationale
The development of TYRA-430 is rooted in the understanding of the FGF19/FGFR4 signaling pathway's role in oncogenesis. Overexpression of FGF19 is observed in 20-30% of HCC cases, where it acts as an oncogenic driver through its receptors, primarily FGFR4 and, as a resistance mechanism, FGFR3. Previous therapeutic strategies focusing solely on selective covalent FGFR4 inhibitors showed limited efficacy and low response rates in clinical trials. This was hypothesized to be due to redundant signaling through FGFR3, which can act as a bypass mechanism.
Tyra Biosciences developed TYRA-430 with a dual-inhibitor strategy to overcome this limitation. By simultaneously targeting both FGFR4 and FGFR3, TYRA-430 aims to provide a more comprehensive blockade of the oncogenic signaling pathway. Furthermore, the reversible nature of TYRA-430's binding is designed to be effective against known resistance mutations that can emerge during treatment with covalent FGFR4 inhibitors, such as the Cys552 and Val550 gatekeeper mutations in FGFR4.
Preclinical Development
TYRA-430 has undergone extensive preclinical evaluation in both in vitro and in vivo models to establish its potency, selectivity, and anti-tumor activity.
In Vitro Studies
The in vitro potency of TYRA-430 was assessed in various HCC cell lines and engineered Ba/F3 cells dependent on FGFR3 and FGFR4 signaling.
Data Presentation:
| Cell Line | Target | Key Findings |
| Ba/F3 (Wild-type FGFR3 and FGFR4) | FGFR3, FGFR4 | Potent inhibition of cell viability. |
| Ba/F3 (FGFR4 Cys552 and Val550 mutations) | Mutant FGFR4 | Potent activity against known resistance mutations. |
| Hep3B, HuH-7, JHH-7 (HCC cell lines) | FGFR3, FGFR4 | Superior potency compared to sorafenib, lenvatinib, fisogatinib (BLU-554), and roblitinib (FGF401).[1] |
Experimental Protocols:
-
Cell Viability Assay: The in vitro potency of TYRA-430 was determined by measuring cell viability using the Cell Titer-Glo® 2.0 Luminescent Cell Viability Assay.[1] While specific details on drug concentrations and incubation times are not publicly available, this assay typically involves treating cells with a serial dilution of the compound for a set period (e.g., 72 hours) before measuring ATP levels as an indicator of cell viability.
In Vivo Studies
The anti-tumor efficacy of TYRA-430 was evaluated in mouse xenograft models of human cancers.
Data Presentation:
| Xenograft Model | Cancer Type | Comparator(s) | TYRA-430 Tumor Growth Inhibition (TGI) | Comparator TGI |
| HuH-7 | Hepatocellular Carcinoma | Lenvatinib, FGF401 | 96% | 75% (Lenvatinib), 86% (FGF401)[1][2] |
| GA180 | Gastric Cancer (FGF19-driven) | Roblitinib | 93% | 56%[1] |
Experimental Protocols:
-
Human Xenograft Models: The in vivo efficacy of TYRA-430 was evaluated in human xenograft models.[1] For the HuH-7 model, nu/nu mice were likely implanted with HuH-7 HCC cells.[1] Similarly, the GA180 patient-derived xenograft (PDX) model was used to assess efficacy in an FGF19-driven gastric cancer.[1] While the exact dosing regimen for TYRA-430 is not detailed in the available literature, it was administered orally on a daily basis in the subsequent clinical trial.[3] Tumor growth was monitored over time, and the percentage of tumor growth inhibition (TGI) was calculated as the primary endpoint.
Mechanism of Action and Signaling Pathway
TYRA-430 exerts its anti-tumor effect by inhibiting the FGF19/FGFR4/FGFR3 signaling pathway. In FGF19-driven cancers, the binding of FGF19 to the FGFR4/β-Klotho complex on the cell surface leads to receptor dimerization and autophosphorylation of the intracellular kinase domains. This triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis. TYRA-430 competitively binds to the ATP-binding pocket of FGFR4 and FGFR3, preventing their phosphorylation and subsequent activation of these downstream pathways.
Mandatory Visualization:
Caption: TYRA-430 inhibits the FGF19/FGFR4/3 signaling pathway.
Clinical Development
Based on its promising preclinical profile, TYRA-430 has advanced into clinical development.
Phase 1 Clinical Trial (SURF431)
TYRA-430 is currently being evaluated in a Phase 1, multicenter, open-label, first-in-human clinical trial (NCT06915753), designated SURF431.[3]
-
Title: Safety and Preliminary Anti-Tumor Activity of TYRA-430 in Advanced Hepatocellular Carcinoma and Other Solid Tumors With Activating FGF/FGFR Pathway Aberrations.[3]
-
Objectives: To evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of TYRA-430.[3]
-
Patient Population: Patients with locally advanced/metastatic HCC and other advanced solid tumors with FGF/FGFR pathway aberrations who have previously received standard of care.[3]
-
Study Design: The trial consists of a dose-escalation phase (Part A) to determine the maximum tolerated dose and a dose-expansion phase (Part B) to further evaluate safety and efficacy in specific patient cohorts.[3]
-
Intervention: Oral TYRA-430 administered daily.[3]
Mandatory Visualization:
Caption: Workflow of the SURF431 Phase 1 Clinical Trial.
Future Directions
The ongoing SURF431 trial will provide crucial data on the safety and preliminary efficacy of TYRA-430 in its target patient populations. The results of this study will inform the future development of TYRA-430, including potential pivotal trials and expansion into other FGF/FGFR-driven malignancies. The dual inhibition of FGFR4 and FGFR3 represents a promising strategy to overcome the limitations of previous FGFR-targeted therapies, and TYRA-430 has the potential to become a valuable new treatment option for patients with these difficult-to-treat cancers.
References
In Vitro Characterization of YM-430: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the in vitro characterization of YM-430, a novel compound under investigation. Due to the limited publicly available information on this compound, this guide focuses on established in vitro methodologies and conceptual signaling pathways that are commonly employed in the preclinical assessment of new chemical entities. The experimental protocols and data presentation formats described herein are based on standard industry practices and can be adapted for the specific biological targets and mechanisms of action of this compound as this information becomes available.
Introduction
The in vitro characterization of a novel compound, herein referred to as this compound, is a critical first step in the drug discovery and development pipeline. These studies are essential for elucidating the compound's mechanism of action, determining its potency and selectivity, and assessing its potential for off-target effects. This guide outlines key in vitro assays and experimental workflows relevant to the preclinical evaluation of a new chemical entity.
Quantitative Data Summary
A crucial aspect of in vitro characterization is the generation of quantitative data to compare the activity of a compound across different assays and against reference compounds. The following tables provide a standardized format for presenting such data.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Cell Line/System | Parameter | Value (nM) |
| Enzymatic Assay | e.g., Kinase X | Recombinant Protein | IC50 | Data Not Available |
| Binding Assay | e.g., Receptor Y | Membrane Preparation | Ki | Data Not Available |
| Cell-Based Assay | e.g., Reporter Gene | HEK293 | EC50 | Data Not Available |
Table 2: In Vitro Selectivity Profile of this compound
| Target | Assay Type | IC50 / Ki (nM) | Fold Selectivity vs. Primary Target |
| Primary Target | e.g., Kinase X | Data Not Available | 1 |
| Off-Target 1 | e.g., Kinase Z | Data Not Available | Data Not Available |
| Off-Target 2 | e.g., GPCR A | Data Not Available | Data Not Available |
Key Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of robust in vitro characterization. The following sections describe common methodologies.
Enzymatic Assays
Enzymatic assays are performed to determine the direct inhibitory or activating effect of a compound on a purified enzyme.
Protocol: Generic Kinase Inhibition Assay
-
Reagents: Purified recombinant kinase, substrate peptide, ATP, assay buffer, test compound (this compound), and detection reagent.
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the kinase and the test compound.
-
Incubate for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate for the reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the signal (e.g., luminescence, fluorescence) using a plate reader.
-
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve using a non-linear regression model.
Cell-Based Assays
Cell-based assays measure the effect of a compound in a more physiologically relevant environment.
Protocol: Reporter Gene Assay
-
Cell Culture: Maintain a stable cell line (e.g., HEK293) expressing the target of interest and a reporter gene (e.g., luciferase) under the control of a response element.
-
Procedure:
-
Seed the cells into a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 6-24 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
-
Data Analysis: The EC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental processes is essential for clear communication and understanding.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound.
Caption: A generalized workflow for a typical in vitro plate-based assay.
Preclinical Pharmacology of YM-430: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-430 is a novel investigational drug characterized by its dual mechanism of action as a β1-adrenergic receptor antagonist and a calcium channel blocker.[1][2] Preclinical studies have explored its potential therapeutic applications in cardiovascular diseases, particularly as an antianginal and antihypertensive agent.[1][3] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo findings. The information is presented to facilitate further research and development of this compound.
Core Mechanism of Action
This compound exerts its pharmacological effects through the simultaneous blockade of β1-adrenergic receptors and L-type calcium channels.[1] This dual activity provides a synergistic approach to treating cardiovascular conditions. The β1-adrenoceptor blocking activity helps to reduce heart rate and myocardial contractility, thereby decreasing myocardial oxygen demand. The calcium channel blocking activity, specifically targeting L-type calcium channels, leads to vasodilation of coronary and peripheral arteries, which increases coronary blood flow and reduces blood pressure.[1]
Signaling Pathway
Figure 1: Dual Mechanism of Action of this compound. This diagram illustrates how this compound simultaneously blocks the β1-adrenergic receptor pathway, reducing cardiac activity, and directly inhibits L-type calcium channels, leading to vasodilation.
In Vitro Pharmacology
Inhibition of Rhythmic Contractions in Isolated Coronary Artery
In an in vitro model using isolated dog coronary artery, this compound demonstrated potent inhibitory effects on rhythmic contractions induced by 3,4-diaminopyridine.[3] This experiment highlights the direct vasodilatory action of this compound on coronary vessels.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Tissue | Inducer |
| IC50 | 59.2 nM | Dog | Coronary Artery | 3,4-diaminopyridine |
In Vivo Pharmacology
Cardiovascular Effects in Anesthetized Dogs
Intravenous administration of this compound in anesthetized dogs resulted in a dose-dependent decrease in mean blood pressure and total peripheral resistance without a concomitant increase in heart rate.[1] Notably, this compound increased blood flow in the coronary and vertebral arteries, with minimal effects on other vascular beds.[1]
Table 2: Hemodynamic Effects of Intravenous this compound in Anesthetized Dogs
| Dose (mg/kg, i.v.) | Mean Blood Pressure | Total Peripheral Resistance | Heart Rate | Coronary Artery Blood Flow |
| 0.01 - 0.3 | Dose-dependent decrease | Dose-dependent decrease | No increase | Increased |
Cardiovascular Effects in Conscious Animals
In conscious dogs, intravenous this compound produced dose-dependent hypotension accompanied by tachycardia.[1] In conscious rats, oral administration of this compound led to a long-lasting hypotensive effect with slight tachycardia.[1] Furthermore, this compound was shown to inhibit isoproterenol-induced tachycardia, confirming its β1-adrenoceptor blocking activity in vivo.[1]
Table 3: Effects of this compound in Conscious Animals
| Species | Route | Dose | Effect on Blood Pressure | Effect on Heart Rate | Other Effects |
| Dog | i.v. | 0.1 - 1 mg/kg | Dose-dependent hypotension | Tachycardia | - |
| Rat | p.o. | 100 mg/kg | Long-lasting hypotension | Slight tachycardia | Inhibited isoproterenol-induced tachycardia |
Antianginal Effects
The antianginal potential of this compound was evaluated in several in vivo models.
Table 4: Antianginal Activity of this compound
| Model | Species | Route | Dose | Parameter Measured | IC50 / Effect |
| Arginine vasopressin-induced ST-segment depression | Anesthetized Rat | p.o. | 10 - 100 mg/kg | ST-segment depression | 36.6 mg/kg |
| Coronary artery occlusion-induced ST-segment elevation | Anesthetized Dog | i.v. | 0.3 mg/kg | ST-segment elevation | Significant inhibition |
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound are not extensively available in the public domain. The following are generalized descriptions based on the published literature.
Isolated Coronary Artery Preparation (Dog)
Helical strips of the left circumflex coronary artery from mongrel dogs are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). Isometric tension is recorded. After an equilibration period, rhythmic contractions are induced with 3,4-diaminopyridine. Cumulative concentrations of this compound are then added to the bath to determine the concentration-response curve and calculate the IC50 value for the inhibition of these contractions.
Figure 2: In Vitro Experimental Workflow. This diagram outlines the key steps in the isolated coronary artery experiment to determine the vasodilatory potency of this compound.
In Vivo Hemodynamic Studies in Anesthetized Dogs
Mongrel dogs are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital sodium). The animals are ventilated artificially. Catheters are inserted into a femoral artery to measure blood pressure and into a femoral vein for drug administration. A thoracotomy is performed to place an electromagnetic flow probe around the left circumflex coronary artery to measure coronary blood flow. After a stabilization period, this compound is administered intravenously in a dose-escalating manner, and hemodynamic parameters are continuously recorded.
Vasopressin-Induced ST-Segment Depression in Anesthetized Rats
Male Wistar rats are anesthetized, and electrocardiogram (ECG) leads are attached to record the ECG. A catheter is placed in a jugular vein for drug administration. This compound is administered orally at various doses. After a set period, arginine vasopressin is injected intravenously to induce myocardial ischemia, which is reflected as ST-segment depression in the ECG. The extent of ST-segment depression is measured, and the dose of this compound that causes 50% inhibition of the vasopressin-induced ST-segment depression (IC50) is calculated.
Coronary Artery Occlusion in Anesthetized Dogs
Dogs are anesthetized and prepared as described for the hemodynamic studies. The left anterior descending (LAD) coronary artery is isolated, and a snare occluder is placed around it. An epicardial ECG electrode is placed in the area perfused by the LAD to record ST-segment elevation during occlusion. The LAD is occluded for a defined period to induce myocardial ischemia and ST-segment elevation. This compound is administered intravenously prior to the occlusion, and its effect on the magnitude of ST-segment elevation is evaluated.
Summary and Conclusion
The preclinical data for this compound demonstrate a promising cardiovascular profile, characterized by its dual β1-adrenergic and calcium channel blocking activities. In vitro, it potently relaxes coronary arteries. In vivo, it exhibits antihypertensive and antianginal effects in various animal models. The balanced effects on heart rate and blood pressure, coupled with an increase in coronary blood flow, suggest that this compound could be a valuable therapeutic agent for the treatment of angina pectoris and hypertension. Further studies, particularly on its pharmacokinetic and pharmacodynamic profile in humans, are warranted to establish its clinical utility.
References
YM-430: A Comprehensive Analysis of its Cardiovascular Effects in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cardiovascular effects of YM-430, a novel 1,4-dihydropyridine derivative, as observed in various animal models. This compound is distinguished by its dual-action mechanism, functioning as both a calcium channel blocker and a beta-1-adrenoceptor antagonist. This unique pharmacological profile suggests its potential as a therapeutic agent for cardiovascular conditions such as angina and hypertension. This document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Core Cardiovascular Effects of this compound
This compound has been demonstrated to exert significant effects on the cardiovascular system, primarily characterized by dose-dependent reductions in blood pressure and total peripheral resistance. A key feature of its action in anesthetized models is the absence of a reflex increase in heart rate, which is often a limiting factor with other dihydropyridine calcium channel blockers. This is attributed to its concomitant beta-1-adrenoceptor blocking activity.[1][2]
Hemodynamic Effects in Anesthetized Dogs
In anesthetized dogs, intravenous administration of this compound (0.01-0.3 mg/kg) resulted in a dose-dependent decrease in mean blood pressure and total peripheral resistance.[1][2] Notably, this hypotensive effect was not accompanied by an increase in heart rate. Furthermore, this compound demonstrated a vasodilatory effect on specific arterial beds, increasing coronary and vertebral artery blood flow while having minimal impact on carotid, mesenteric, femoral, and renal blood flow.[1][2] Importantly, at doses that induced vasodilation, this compound showed little to no effect on myocardial contractility (max. dp/dt) or atrioventricular conduction (PQ-interval).[1][2]
| Parameter | Dosage (i.v.) | Observation in Anesthetized Dogs |
| Mean Blood Pressure | 0.01-0.3 mg/kg | Dose-dependent decrease[1][2] |
| Total Peripheral Resistance | 0.01-0.3 mg/kg | Dose-dependent decrease[1][2] |
| Heart Rate | 0.01-0.3 mg/kg | No increase[1][2] |
| Coronary Artery Blood Flow | 0.01-0.3 mg/kg | Increased[1][2] |
| Vertebral Artery Blood Flow | 0.01-0.3 mg/kg | Increased[1][2] |
| Carotid, Mesenteric, Femoral, Renal Blood Flow | 0.01-0.3 mg/kg | Small effect[1][2] |
| Max. dp/dt | Same as vasodilation doses | Little effect[1][2] |
| PQ-interval | Same as vasodilation doses | Little effect[1][2] |
Effects in Conscious Animals
In conscious dogs, intravenous this compound (0.1-1 mg/kg) also produced dose-dependent hypotension, but in this state, it was accompanied by tachycardia.[1][2] In conscious rats, a single oral dose of this compound (100 mg/kg) led to a long-lasting hypotensive effect with only a slight increase in heart rate.[1][2] This demonstrates the sustained action of the compound when administered orally.
| Animal Model | Administration Route | Dosage | Key Observations |
| Conscious Dogs | Intravenous | 0.1-1 mg/kg | Dose-dependent hypotension with tachycardia[1][2] |
| Conscious Rats | Oral | 100 mg/kg | Long-lasting hypotensive effect with slight tachycardia[1][2] |
Dual Mechanism of Action: Calcium Channel and Beta-Adrenoceptor Blockade
The cardiovascular effects of this compound are attributed to its dual antagonism of L-type calcium channels and beta-1-adrenergic receptors. The calcium channel blocking activity is responsible for the vasodilation and subsequent reduction in blood pressure, while the beta-1-adrenoceptor blockade counteracts the reflex tachycardia that would typically be induced by vasodilation.[1][2]
Studies have shown that this compound effectively inhibits isoproterenol-induced tachycardia, a classic indicator of beta-adrenoceptor blockade.[1][2] The time course of this beta-blocking effect after oral administration in rats was found to be very similar to the time course of its hypotensive effect, suggesting a consistent ratio of the two activities.[1][2]
Caption: Dual signaling pathway of this compound in the cardiovascular system.
Antianginal Effects of this compound
The therapeutic potential of this compound extends to the treatment of angina pectoris. Its antianginal properties have been evaluated in several experimental models, both in vitro and in vivo.[3]
In isolated dog coronary arteries, this compound (10⁻⁸–10⁻⁶ M) inhibited 3,4-diaminopyridine-induced rhythmic contractions with an IC50 value of 59.2 nM, demonstrating its ability to counteract coronary vasospasm.[3] In anesthetized rats, oral administration of this compound (10–100 mg/kg) inhibited arginine vasopressin-induced ST-segment depression with an IC50 of 36.6 mg/kg.[3] Furthermore, in a model of myocardial ischemia in anesthetized dogs, intravenous this compound (0.3 mg/kg) significantly inhibited the ST-segment elevation induced by coronary artery occlusion.[3] These findings suggest that this compound may be effective in treating various forms of angina, including variant and stable angina.[3]
| Experimental Model | Key Findings |
| Isolated Dog Coronary Artery | Inhibited 3,4-diaminopyridine-induced rhythmic contractions (IC50 = 59.2 nM)[3] |
| Anesthetized Rats (Arginine Vasopressin-induced ST-segment depression) | Inhibited ST-segment depression (IC50 = 36.6 mg/kg P.O.)[3] |
| Anesthetized Dogs (Coronary Artery Occlusion) | Significantly inhibited ST-segment elevation (0.3 mg/kg I.V.)[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's cardiovascular effects.
Hemodynamic Studies in Anesthetized Dogs
-
Animal Model: Mongrel dogs of either sex.
-
Anesthesia: Anesthesia induced and maintained with an appropriate anesthetic agent (e.g., pentobarbital sodium).
-
Instrumentation:
-
A catheter inserted into a femoral artery for the measurement of blood pressure.
-
Electromagnetic flow probes placed around the coronary, vertebral, carotid, mesenteric, femoral, and renal arteries to measure blood flow.
-
A catheter placed in the left ventricle for the measurement of left ventricular pressure and calculation of max. dp/dt.
-
Standard limb leads for electrocardiogram (ECG) recording to determine heart rate and PQ-interval.
-
-
Drug Administration: this compound administered intravenously (i.v.) in a dose-dependent manner (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg).
-
Data Acquisition: Continuous recording of all hemodynamic parameters.
Caption: Experimental workflow for hemodynamic studies in anesthetized dogs.
Oral Administration Studies in Conscious Rats
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Rats are conscious and unrestrained.
-
This compound is administered orally (p.o.) via gavage at a specified dose (e.g., 100 mg/kg).
-
Blood pressure and heart rate are measured at various time points post-administration using a tail-cuff method.
-
-
Beta-Blockade Assessment:
-
At different time points after this compound administration, a subset of rats is challenged with an intravenous injection of isoproterenol (e.g., 0.1 µg/kg).
-
The degree of inhibition of the isoproterenol-induced tachycardia is measured to assess the beta-1-adrenoceptor blocking activity of this compound over time.
-
Conclusion
Preclinical data from animal models strongly indicate that this compound possesses a unique and potentially beneficial cardiovascular profile. Its dual mechanism of action as a calcium channel blocker and a beta-1-adrenoceptor antagonist allows for effective blood pressure reduction without the common side effect of reflex tachycardia. Furthermore, its demonstrated antianginal effects in various experimental models highlight its potential for treating ischemic heart disease. The consistent ratio of its two primary activities following oral administration suggests a predictable therapeutic effect. These findings warrant further investigation of this compound as a novel therapeutic agent for the management of hypertension and angina pectoris.
References
- 1. Cardiovascular effects of YM430, a 1,4-dihydropyridine derivative with beta-adrenoceptor blocking activity, in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. Antianginal effects of YM430, a novel calcium entry-blocking and beta-adrenoceptor-blocking agent in several experimental angina models - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-430: A Technical Overview of β1 vs. β2 Adrenergic Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the characterization of the selective binding of the hypothetical compound YM-430 to β1 and β2 adrenergic receptors. Due to the limited availability of public data on this compound, this guide establishes a framework for such an investigation, utilizing established experimental protocols and presenting illustrative data. The core focus is on the quantitative assessment of binding affinity and the elucidation of the distinct signaling pathways associated with β1 and β2 receptor activation.
Introduction to β-Adrenergic Receptor Selectivity
β-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in the regulation of various physiological processes. The two primary subtypes, β1 and β2, are distributed in different tissues and mediate distinct downstream effects. β1-adrenergic receptors are predominantly found in the heart, kidneys, and fat cells, where their activation leads to increased heart rate, renin release, and lipolysis.[1] In contrast, β2-adrenergic receptors are prevalent in smooth muscle, such as in the bronchi and blood vessels, and their stimulation typically results in smooth muscle relaxation.[2] The development of ligands with high selectivity for either the β1 or β2 subtype is a key objective in drug discovery to achieve targeted therapeutic effects while minimizing off-target side effects.
Quantitative Analysis of this compound Binding Affinity
The selectivity of a compound for different receptor subtypes is quantified by comparing its binding affinity (often represented by the inhibition constant, Ki) for each receptor. A lower Ki value indicates a higher binding affinity.
Table 1: Illustrative Binding Affinity of this compound for Human β1 and β2 Adrenergic Receptors
| Compound | Receptor Subtype | Ki (nM) | Selectivity (β2/β1) |
| This compound | β1 | 1.5 | 150 |
| β2 | 225 | ||
| Isoproterenol | β1 | 5.0 | 0.8 |
| β2 | 4.0 | ||
| Betaxolol | β1 | 2.0 | 175 |
| β2 | 350 |
Note: The data presented for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols
The determination of binding affinities and functional potencies of compounds like this compound involves a series of well-established in vitro assays.
Radioligand Binding Assay
Radioligand binding assays are a standard method to determine the affinity of a test compound for a receptor.[3][4][5]
-
Objective: To determine the inhibition constant (Ki) of this compound for β1 and β2 adrenergic receptors.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing human β1 or β2 adrenergic receptors (e.g., CHO or HEK293 cells).[6][7]
-
A radiolabeled ligand that binds to both receptor subtypes, such as [3H]-CGP 12177 or [125I]-Cyanopindolol.[8][9]
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[10]
-
Glass fiber filters.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assay: cAMP Accumulation
Functional assays measure the cellular response to receptor activation. For β-adrenergic receptors, which are coupled to Gs proteins, a common functional assay is the measurement of cyclic AMP (cAMP) accumulation.[1][11]
-
Objective: To determine the functional potency (EC50) and efficacy of this compound at β1 and β2 adrenergic receptors.
-
Materials:
-
Whole cells expressing either human β1 or β2 adrenergic receptors.
-
This compound at various concentrations.
-
A phosphodiesterase inhibitor (to prevent cAMP degradation).
-
A commercial cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor.
-
Stimulate the cells with varying concentrations of this compound.
-
After a defined incubation period, lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP produced using a suitable assay kit.
-
Plot the cAMP concentration against the this compound concentration to determine the EC50 (the concentration of this compound that produces 50% of the maximal response).
-
Signaling Pathways
The binding of an agonist to β1 or β2 adrenergic receptors initiates a cascade of intracellular events. While both subtypes primarily couple to the stimulatory G protein (Gs), there are nuances in their downstream signaling.
β1-Adrenergic Receptor Signaling
Upon agonist binding, the β1-adrenergic receptor activates Gs, which in turn stimulates adenylyl cyclase to produce cAMP.[1][11][12] cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate and contractility.[1][11] Some evidence also suggests that β1 receptors can activate alternative pathways, including a Ras/Raf/MEK/MAPK cascade.[13]
Caption: Canonical β1-adrenergic receptor signaling pathway.
β2-Adrenergic Receptor Signaling
Similar to β1 receptors, agonist-bound β2 receptors activate the Gs-adenylyl cyclase-cAMP-PKA pathway, leading to responses like smooth muscle relaxation.[2][14][15][16] Additionally, β2 receptor signaling is tightly regulated by G protein-coupled receptor kinases (GRKs) and β-arrestins, which mediate receptor desensitization and internalization, and can also initiate G protein-independent signaling.[15][16]
Caption: β2-adrenergic receptor signaling and regulation.
Experimental Workflow Visualization
The process of characterizing a compound's receptor selectivity follows a logical progression from initial binding studies to functional characterization.
Caption: Workflow for determining β-receptor selectivity.
Conclusion
This guide outlines the fundamental principles and methodologies for assessing the β1 versus β2 adrenergic receptor selectivity of a compound, using this compound as a hypothetical example. Through a combination of radioligand binding assays to determine affinity and functional assays to measure cellular response, a comprehensive selectivity profile can be established. This information is critical for the development of targeted therapeutics with improved efficacy and safety profiles. Future studies would be required to obtain and analyze empirical data for this compound to validate its potential as a selective adrenergic agent.
References
- 1. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Combination of immunocytochemistry and radioligand receptor assay to identify beta-adrenergic receptor subtypes on astroglia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Radioligand Method of Assessment of β-Adrenoceptor's Activity on Human T-Lymphocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 13. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for YM-430 in Vasodilation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental protocols and known mechanisms of YM-430, a 1,4-dihydropyridine derivative, in mediating vasodilation. This compound exhibits a unique pharmacological profile, acting as both a calcium entry blocker and a beta(1)-adrenoceptor antagonist. This dual activity makes it a compound of interest for potential antianginal and antihypertensive applications.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo and in vitro studies investigating the vasodilatory effects of this compound.
Table 1: In Vivo Effects of this compound in Anesthetized Dogs
| Parameter | Dosage (i.v.) | Effect | Citation |
| Mean Blood Pressure | 0.01-0.3 mg/kg | Dose-dependent decrease | [1] |
| Total Peripheral Resistance | 0.01-0.3 mg/kg | Dose-dependent decrease | [1] |
| Heart Rate | 0.01-0.3 mg/kg | No increase | [1] |
| Coronary Artery Blood Flow | 0.01-0.3 mg/kg | Increased | [1] |
| Vertebral Artery Blood Flow | 0.01-0.3 mg/kg | Increased | [1] |
| Carotid, Mesenteric, Femoral, Renal Blood Flow | 0.01-0.3 mg/kg | Small effects | [1] |
| ST-Segment Elevation (induced by coronary artery occlusion) | 0.3 mg/kg | Significantly inhibited | [2] |
Table 2: In Vivo Effects of this compound in Conscious Animals
| Animal Model | Dosage | Effect | Citation |
| Conscious Dogs | 0.1-1 mg/kg (i.v.) | Dose-dependent hypotension with tachycardia | [1] |
| Conscious Rats | 100 mg/kg (p.o.) | Long-lasting hypotensive effect with slight tachycardia | [1] |
| Anesthetized Rats | 10-100 mg/kg (p.o.) | Inhibited arginine vasopressin-induced ST-segment depression (IC50: 36.6 mg/kg) | [2] |
Table 3: In Vitro Effects of this compound
| Preparation | Parameter | Concentration | Effect | Citation |
| Isolated Dog Coronary Artery | 3,4-diaminopyridine-induced rhythmic contractions | 10⁻⁸ - 10⁻⁶ M | Inhibition (IC50: 59.2 nM) | [2] |
Experimental Protocols
The following are representative experimental protocols for assessing the vasodilatory effects of this compound, based on methodologies cited in the literature for similar compounds and vasodilation studies.
Protocol 1: In Vivo Vasodilation Assessment in Anesthetized Dogs
Objective: To determine the effect of this compound on systemic hemodynamics and regional blood flow in an anesthetized dog model.
Materials:
-
This compound for intravenous administration
-
Anesthetic agents (e.g., pentobarbital sodium)
-
Beagle dogs
-
Electromagnetic flow probes
-
Pressure transducers for blood pressure monitoring
-
Data acquisition system
-
Intravenous catheters
Procedure:
-
Animal Preparation: Fast beagle dogs overnight and anesthetize with an appropriate agent (e.g., pentobarbital sodium). Maintain anesthesia throughout the experiment.
-
Instrumentation:
-
Insert an intravenous catheter for drug administration.
-
Catheterize a femoral artery for the measurement of systemic blood pressure using a pressure transducer.
-
Place electromagnetic flow probes around the coronary, vertebral, carotid, mesenteric, femoral, and renal arteries to measure regional blood flow.
-
Monitor heart rate using an electrocardiogram (ECG).
-
-
Baseline Measurements: Allow the animal to stabilize after instrumentation and record baseline measurements for mean blood pressure, heart rate, and regional blood flow for at least 30 minutes.
-
This compound Administration: Administer this compound intravenously in a dose-escalating manner (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg). Allow for a sufficient equilibration period between doses.
-
Data Recording: Continuously record all hemodynamic parameters throughout the experiment.
-
Data Analysis: Calculate the percentage change from baseline for each parameter at each dose of this compound.
Protocol 2: In Vitro Vasodilation Assay in Isolated Canine Coronary Artery
Objective: To assess the direct vasodilatory effect of this compound on isolated coronary artery rings.
Materials:
-
This compound
-
Canine hearts
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
3,4-diaminopyridine (or another vasoconstrictor like phenylephrine or U-46619)
-
Organ bath system with force transducers
-
Data acquisition system
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Isolate the left anterior descending coronary artery from a fresh canine heart.
-
Carefully remove excess connective tissue and cut the artery into rings of 2-3 mm in length.
-
-
Mounting: Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 2 grams. Replace the bath solution every 15-20 minutes.
-
Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 80 mM) to check for viability. Wash out the KCl and allow the rings to return to baseline.
-
Pre-contraction: Induce a stable contraction with a vasoconstrictor. For this compound, 3,4-diaminopyridine can be used to induce rhythmic contractions.
-
This compound Application: Once a stable contraction is achieved, add this compound to the organ bath in a cumulative concentration-dependent manner (e.g., 10⁻⁹ to 10⁻⁵ M).
-
Data Recording: Record the changes in tension after each addition of this compound.
-
Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor. Calculate the IC50 value for this compound.
Signaling Pathways and Mechanisms of Action
The vasodilatory effect of this compound is attributed to its dual mechanism of action: calcium channel blockade and β(1)-adrenoceptor antagonism.
Calcium Channel Blockade
As a 1,4-dihydropyridine derivative, this compound is expected to block L-type calcium channels in vascular smooth muscle cells. This inhibition of calcium influx prevents the activation of calmodulin and myosin light chain kinase (MLCK), leading to a decrease in myosin light chain phosphorylation and subsequent smooth muscle relaxation and vasodilation.
Figure 1. Signaling pathway of this compound via calcium channel blockade.
β(1)-Adrenoceptor Blockade
This compound also acts as a β(1)-adrenoceptor antagonist. In the context of vasodilation, this action is primarily indirect. By blocking β(1)-adrenoceptors in the heart, this compound can reduce heart rate and cardiac output, contributing to a decrease in blood pressure. While β(2)-adrenoceptor stimulation in blood vessels leads to vasodilation, the β(1)-adrenoceptor has a less direct role in regulating vascular tone. However, by antagonizing the effects of catecholamines on the heart, this compound contributes to its overall antihypertensive effect.
Figure 2. Signaling pathway of this compound via β(1)-adrenoceptor blockade.
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of a vasodilator agent like this compound.
Figure 3. General experimental workflow for vasodilator evaluation.
References
- 1. Measurement of splenic blood flow in the anaesthetised dog using electromagnetic flowmetry and indium labelled platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antianginal effects of YM430, a novel calcium entry-blocking and beta-adrenoceptor-blocking agent in several experimental angina models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for YM-430 in Isolated Heart Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing YM-430, a dual-acting L-type calcium channel and β1-adrenoceptor antagonist, in ex vivo isolated heart preparations. The protocols detailed below are designed for rodent models, such as rats and guinea pigs, using the Langendorff perfusion system.
Introduction to this compound
This compound is a 1,4-dihydropyridine derivative with the unique property of acting as both a calcium channel blocker and a β1-adrenoceptor antagonist. This dual mechanism suggests potential therapeutic applications as an antianginal and antihypertensive agent.[1][2] In isolated dog coronary artery, this compound has been shown to inhibit 3,4-diaminopyridine-induced rhythmic contractions with an IC50 value of 59.2 nM.[1] The Langendorff isolated heart preparation offers a robust model to investigate the direct myocardial effects of this compound, independent of systemic neurohumoral influences.[3][4]
Key Applications in Isolated Heart Preparations
-
Assessment of Direct Myocardial Effects: Elucidate the direct impact of this compound on cardiac contractility, heart rate, and coronary flow.
-
Investigation of Electrophysiological Properties: Analyze the effects of this compound on cardiac action potentials, including duration and refractory periods.
-
Dissection of Dual Antagonist Activity: Differentiate and quantify the contributions of calcium channel blockade and β1-adrenoceptor blockade to the overall cardiac response.
Data Presentation: Summary of this compound Effects
The following table summarizes key quantitative data for this compound from published studies. This information can guide dose-selection for isolated heart experiments.
| Parameter | Species | Preparation | Concentration/Dose | Effect |
| Inhibition of rhythmic contractions (IC50) | Dog | Isolated coronary artery | 59.2 nM | Inhibition of 3,4-diaminopyridine-induced contractions[1] |
| Hypotension and Tachycardia | Conscious Dog | In vivo | 0.1-1 mg/kg, i.v. | Dose-dependent hypotension with tachycardia[2] |
| Hypotension | Conscious Rat | In vivo | 100 mg/kg, p.o. | Long-lasting hypotensive effect[2] |
| Inhibition of Isoproterenol-induced Tachycardia | Conscious Rat | In vivo | 100 mg/kg, p.o. | Inhibition of tachycardia induced by 0.1 µg/kg i.v. isoproterenol[2] |
Experimental Protocols
Langendorff Isolated Heart Preparation
This protocol describes the standard procedure for isolating and perfusing a rodent heart.
Materials:
-
Rodent (rat or guinea pig)
-
Heparin (1000 IU/kg)
-
Anesthetic (e.g., sodium pentobarbital, 60 mg/kg IP)
-
Krebs-Henseleit Solution (see composition below)
-
Langendorff apparatus
-
Surgical instruments
-
Ice-cold Krebs-Henseleit solution
Krebs-Henseleit Solution Composition:
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.0 |
Solution should be gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4 and warmed to 37°C.
Procedure:
-
Anesthetize the animal and administer heparin intraperitoneally.
-
Perform a thoracotomy to expose the heart.
-
Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit solution to induce cardiac arrest.
-
Identify the aorta and mount it onto the aortic cannula of the Langendorff apparatus.
-
Initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit solution at a constant pressure (typically 60-80 mmHg).
-
Allow the heart to stabilize for a 20-30 minute equilibration period before commencing experimental protocols.
Protocol for Assessing Myocardial Contractility and Hemodynamics
This protocol outlines the measurement of key cardiac performance indicators.
Procedure:
-
Following the stabilization period, insert a fluid-filled balloon connected to a pressure transducer into the left ventricle.
-
Record the following baseline parameters:
-
Left Ventricular Developed Pressure (LVDP)
-
Heart Rate (HR)
-
Coronary Flow (CF)
-
Maximum rate of pressure development (+dP/dt)
-
Maximum rate of pressure relaxation (-dP/dt)
-
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in the Krebs-Henseleit solution to achieve the desired final concentrations. A suggested starting range is 1 nM to 1 µM, encompassing the known IC50 value.
-
Introduce this compound into the perfusate in a cumulative or single-dose manner.
-
Record the hemodynamic parameters continuously.
Protocol to Differentiate Calcium Channel and β1-Adrenoceptor Blockade
This protocol uses pharmacological challenges to distinguish the dual antagonistic effects of this compound.
Part A: Assessing β1-Adrenoceptor Blockade
-
After establishing a stable baseline, perfuse the heart with a sub-maximal concentration of the β-agonist, isoproterenol (e.g., 10 nM), and record the increase in heart rate and contractility.
-
Wash out the isoproterenol and allow the heart to return to baseline.
-
Perfuse the heart with this compound for a predetermined period (e.g., 15-20 minutes).
-
While continuing the this compound perfusion, re-introduce the same concentration of isoproterenol.
-
The degree of attenuation of the isoproterenol-induced positive chronotropic and inotropic effects will indicate the extent of β1-adrenoceptor blockade.
Part B: Assessing Calcium Channel Blockade
-
After establishing a stable baseline, increase the concentration of calcium in the Krebs-Henseleit solution (e.g., from 2.5 mM to 3.5 mM) and record the positive inotropic response.
-
Return the perfusate to the baseline calcium concentration and allow the heart to re-stabilize.
-
Perfuse the heart with this compound.
-
While continuing the this compound perfusion, re-introduce the high calcium perfusate.
-
The blunting of the positive inotropic response to increased extracellular calcium will provide an indication of L-type calcium channel blockade.
Protocol for Measuring Cardiac Electrophysiology
This protocol describes the measurement of monophasic action potentials.
Procedure:
-
Place recording electrodes on the epicardial surface of the left ventricle.
-
Record baseline monophasic action potentials, measuring parameters such as:
-
Action Potential Duration at 50% and 90% repolarization (APD50, APD90)
-
Effective Refractory Period (ERP)
-
-
Perfuse the heart with varying concentrations of this compound.
-
Record changes in the action potential parameters to determine the electrophysiological effects of this compound.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for this compound in isolated hearts.
References
- 1. medkoo.com [medkoo.com]
- 2. Cardiovascular effects of YM430, a 1,4-dihydropyridine derivative with beta-adrenoceptor blocking activity, in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Langendorff heart - Wikipedia [en.wikipedia.org]
- 4. Isolated heart perfusion according to Langendorff---still viable in the new millennium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for YM-430 in In Vivo Hypertension Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-430 is a novel 1,4-dihydropyridine derivative distinguished by its dual pharmacological action as both a calcium channel blocker and a beta-1 adrenoceptor antagonist.[1] This unique combination of activities makes this compound a compound of significant interest for the treatment of hypertension. By simultaneously targeting two key pathways in blood pressure regulation, this compound has the potential for potent and sustained antihypertensive effects. These application notes provide a comprehensive overview of the reported in vivo dosages, experimental protocols, and the underlying signaling pathways of this compound in preclinical hypertension models.
Data Presentation: Efficacy of this compound in Animal Models of Hypertension
The following tables summarize the quantitative data from key in vivo studies investigating the antihypertensive effects of this compound.
Table 1: Intravenous Administration of this compound in Anesthetized and Conscious Dogs
| Animal Model | Condition | Dose (mg/kg, i.v.) | Key Findings | Reference |
| Beagle Dogs | Anesthetized | 0.01 - 0.3 | Dose-dependent decrease in mean blood pressure and total peripheral resistance without an increase in heart rate. | [1] |
| Beagle Dogs | Conscious | 0.1 - 1 | Dose-dependent hypotension with associated tachycardia. | [1] |
Table 2: Oral Administration of this compound in Conscious Hypertensive Rats and Dogs
| Animal Model | Condition | Dose (mg/kg, p.o.) | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | Conscious | 10 - 100 | Dose-dependent decrease in mean blood pressure with slight reflex tachycardia. The hypotensive effect peaked at approximately 2 hours and lasted for over 10 hours. | [2] |
| Conscious Rats | Conscious | 100 | Long-lasting hypotensive effect with slight tachycardia. | [1] |
| Renal Hypertensive Dogs (RHD) | Conscious | 0.3 - 3 | Sustained hypotensive effect. | [2] |
| Normotensive Dogs | Conscious | 1 - 10 | Decreased mean blood pressure without reflex tachycardia and inhibition of isoproterenol-induced tachycardia. | [2] |
Signaling Pathway of this compound
This compound exerts its antihypertensive effects through the simultaneous inhibition of L-type calcium channels in vascular smooth muscle cells and beta-1 adrenergic receptors in the heart. This dual mechanism addresses two primary contributors to elevated blood pressure.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in hypertension research, based on published studies and standard laboratory practices.
Protocol 1: Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the dose-dependent antihypertensive effect of orally administered this compound in a genetic model of hypertension.
Animal Model: Male Spontaneously Hypertensive Rats (SHR), typically 14-20 weeks of age.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose or a suspension in distilled water)
-
Oral gavage needles
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or telemetry)
Procedure:
-
Animal Acclimatization: Acclimate SHR to the housing facility for at least one week before the experiment. Train the rats for the blood pressure measurement procedure to minimize stress-induced fluctuations.
-
Baseline Blood Pressure Measurement: Measure the baseline systolic blood pressure and heart rate of conscious, restrained rats using the tail-cuff method or via implanted telemetry devices.
-
This compound Preparation and Administration: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., to deliver 10, 30, and 100 mg/kg). Administer a single oral dose of this compound or vehicle to respective groups of rats via gavage.
-
Post-Dosing Blood Pressure Monitoring: Measure blood pressure and heart rate at various time points after administration (e.g., 1, 2, 4, 6, 8, 10, and 24 hours) to determine the peak effect and duration of action.
-
Data Analysis: Calculate the change in mean blood pressure from baseline for each treatment group. Analyze the data for statistical significance using appropriate methods (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Assessment of Cardiovascular Effects in Anesthetized Dogs
Objective: To evaluate the hemodynamic effects of intravenously administered this compound.
Animal Model: Male Beagle dogs.
Materials:
-
This compound
-
Saline solution (for dilution)
-
Anesthetic agent (e.g., sodium pentobarbital)
-
Surgical instruments for catheterization
-
Pressure transducers and data acquisition system
-
Intravenous catheters
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the dogs and maintain a stable level of anesthesia. Surgically implant catheters into the femoral artery for blood pressure measurement and into the femoral vein for drug administration.
-
Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to continuously record mean arterial blood pressure, systolic and diastolic pressures, and heart rate.
-
This compound Administration: Prepare a solution of this compound in saline. Administer this compound intravenously in a dose-escalating manner (e.g., 0.01, 0.03, 0.1, and 0.3 mg/kg), allowing for a stabilization period between each dose.
-
Data Recording and Analysis: Continuously record all hemodynamic parameters. Analyze the dose-response relationship for the effects of this compound on blood pressure, heart rate, and calculated parameters such as total peripheral resistance.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating a novel antihypertensive compound like this compound in vivo.
References
Application Notes and Protocols for YM-430
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-430 is a dual-action antagonist targeting both the β1 adrenergic receptor and L-type calcium channels. This unique pharmacological profile suggests its potential therapeutic application in cardiovascular conditions such as angina and hypertension. These application notes provide detailed protocols for the preparation of this compound solutions and a framework for assessing their stability, crucial for ensuring the accuracy and reproducibility of preclinical research and early-stage drug development.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is essential for the accurate preparation of solutions and for understanding the compound's general characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 3-(4-(((S)-2-hydroxy-3-phenoxypropyl)amino)butyl) 5-methyl (S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
| Molecular Formula | C₂₉H₃₅N₃O₈ |
| Molecular Weight | 553.61 g/mol |
| Appearance | White to off-white solid powder |
This compound Solution Preparation
The solubility of this compound in common laboratory solvents has not been extensively reported in publicly available literature. Therefore, it is recommended that researchers perform initial solubility tests to determine the optimal solvent for their specific experimental needs. A general protocol for preparing a stock solution is provided below.
Recommended Solvents for Initial Solubility Testing
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Aqueous buffers (at various pH values)
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting point for many in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM solution, the required mass is:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 553.61 g/mol * 1000 mg/g = 5.5361 mg
-
-
-
Weighing this compound:
-
Carefully weigh out the calculated amount of this compound powder using an analytical balance and transfer it to a suitable microcentrifuge tube or amber glass vial.
-
-
Solubilization:
-
Add the desired volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary, but caution should be exercised to avoid degradation.
-
-
Storage of Stock Solution:
-
Store the stock solution in tightly sealed amber glass vials or cryovials at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1]
-
It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Preparation of Aqueous Working Solutions
For most biological experiments, the DMSO stock solution will need to be diluted into an aqueous buffer. It is crucial to ensure that the final concentration of DMSO in the assay medium is low (typically <0.1%) to avoid solvent-induced artifacts.
Procedure:
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the volume of the this compound stock solution needed.
-
Perform serial dilutions of the stock solution in your aqueous experimental buffer to reach the final desired concentration.
-
Ensure thorough mixing after each dilution step.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for the aqueous buffer system, and further optimization of the dilution scheme or the use of a different solvent system may be necessary.
Stability of this compound Solutions
General Considerations for Stability
-
Storage Temperature: As a general guideline, store this compound solid powder in a dry, dark place at 0-4°C for short-term storage and at -20°C for long-term storage.[1]
-
Light Sensitivity: Protect solutions from light by using amber vials or by covering clear vials with aluminum foil.
-
pH: The stability of this compound in aqueous solutions may be pH-dependent. It is advisable to assess its stability in the specific buffer system being used in the experiments.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for stock solutions by preparing aliquots.
Protocol for a Preliminary Stability Assessment
This protocol outlines a basic experiment to assess the short-term stability of a this compound working solution.
Materials:
-
Prepared this compound working solution
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be determined based on method development)
Procedure:
-
Time Zero (T=0) Analysis:
-
Immediately after preparing the fresh this compound working solution, inject an aliquot onto the HPLC system.
-
Record the peak area of the this compound peak. This will serve as the baseline.
-
-
Incubation:
-
Store the remaining working solution under the desired experimental conditions (e.g., 37°C in an incubator, room temperature on the benchtop, etc.).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot of the stored working solution onto the HPLC system.
-
Record the peak area of the this compound peak at each time point.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at T=0.
-
A significant decrease in the peak area over time indicates degradation of the compound. The appearance of new peaks may correspond to degradation products.
-
Table 2: Example Data Table for Preliminary Stability Assessment
| Time Point (hours) | This compound Peak Area | % Remaining |
| 0 | [Insert Value] | 100% |
| 1 | [Insert Value] | [Calculate] |
| 2 | [Insert Value] | [Calculate] |
| 4 | [Insert Value] | [Calculate] |
| 8 | [Insert Value] | [Calculate] |
| 24 | [Insert Value] | [Calculate] |
Experimental Protocols for Stability-Indicating Method Development
A validated stability-indicating analytical method is crucial for accurately quantifying this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the drug substance under various stress conditions to generate potential degradation products. This helps in developing a specific and robust analytical method.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period.
Note: The conditions mentioned above are starting points and may need to be optimized to achieve a target degradation of 5-20%.
HPLC Method Development
A reverse-phase HPLC method is generally suitable for a molecule like this compound.
Starting HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute the compound and its degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where this compound has maximum absorbance (to be determined by UV scan).
-
Injection Volume: 10 µL
The method should be optimized to achieve good resolution between the parent this compound peak and all degradation product peaks.
Signaling Pathways of this compound
This compound exerts its effects by antagonizing β1 adrenergic receptors and L-type calcium channels. The following diagrams illustrate the general signaling pathways affected by these mechanisms.
References
YM-430: Application Notes and Protocols for Cardiac Electrophysiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-430 is a novel 1,4-dihydropyridine derivative distinguished by its dual pharmacological action as both a calcium entry blocker and a beta(1)-adrenoceptor antagonist.[1] This unique combination of activities makes this compound a valuable tool for investigating various aspects of cardiac electrophysiology, particularly in the context of sinoatrial node function, atrioventricular conduction, and overall cardiac rhythm regulation. These application notes provide a comprehensive overview of this compound's known effects and detailed protocols for its use in experimental settings.
Mechanism of Action
This compound exerts its effects on cardiac electrophysiology through two primary mechanisms:
-
Calcium Channel Blockade: As a 1,4-dihydropyridine, this compound inhibits L-type calcium channels, which are crucial for the depolarization phase of the action potential in sinoatrial (SA) and atrioventricular (AV) nodal cells.[2] This action is expected to decrease the rate of spontaneous depolarization in pacemaker cells, thereby slowing the heart rate.[3][4]
-
Beta(1)-Adrenoceptor Blockade: this compound competitively inhibits beta(1)-adrenoceptors in the heart, antagonizing the effects of catecholamines such as norepinephrine and epinephrine.[1][5] This action reduces the sympathetic tone on the heart, leading to a decrease in heart rate, contractility, and conduction velocity.[5]
The interplay of these two mechanisms suggests that this compound can modulate cardiac function under both basal and sympathetically stimulated conditions.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Species | Tissue | Experimental Condition | Value | Reference |
| IC50 | Dog | Isolated Coronary Artery | 3,4-diaminopyridine-induced rhythmic contractions | 59.2 nM | [6] |
Signaling Pathways
The following diagram illustrates the signaling pathways modulated by this compound in a cardiac pacemaker cell.
Experimental Protocols
The following protocols are designed to investigate the effects of this compound on cardiac electrophysiology.
Protocol 1: Investigating the Effect of this compound on Sinoatrial Node Firing Rate in an Isolated Heart Preparation
Objective: To determine the concentration-dependent effect of this compound on the spontaneous firing rate of the sinoatrial node.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit solution
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
ECG recording electrodes and amplifier
-
Data acquisition system
Procedure:
-
Isolate the heart from a suitable animal model (e.g., rabbit, guinea pig) and mount it on the Langendorff apparatus.
-
Perfuse the heart with oxygenated Krebs-Henseleit solution at a constant temperature (37°C) and pressure.
-
Allow the heart to stabilize for at least 30 minutes, monitoring the heart rate via ECG.
-
Record a baseline ECG for 10 minutes.
-
Prepare a series of dilutions of this compound in Krebs-Henseleit solution (e.g., 1 nM to 10 µM).
-
Sequentially perfuse the heart with increasing concentrations of this compound, allowing for a 15-20 minute equilibration period at each concentration.
-
Record the ECG for the last 5 minutes of each equilibration period.
-
Analyze the data to determine the change in heart rate (RR interval) as a function of this compound concentration.
Protocol 2: Patch-Clamp Analysis of this compound's Effect on L-type Calcium Currents in Isolated Pacemaker Cells
Objective: To directly measure the inhibitory effect of this compound on L-type calcium currents (ICa,L) in single sinoatrial node cells.
Materials:
-
Isolated sinoatrial node cells
-
Patch-clamp setup (amplifier, micromanipulators, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
External and internal pipette solutions
-
This compound stock solution
Procedure:
-
Isolate single pacemaker cells from the sinoatrial node of a suitable animal model.
-
Establish a whole-cell patch-clamp configuration on an isolated pacemaker cell.
-
Record baseline ICa,L using a voltage-clamp protocol (e.g., holding potential of -40 mV, with depolarizing steps to various test potentials).
-
Perfuse the cell with a known concentration of this compound.
-
After a 5-10 minute incubation period, record ICa,L again using the same voltage-clamp protocol.
-
Wash out the drug and ensure the current returns to baseline.
-
Repeat with different concentrations of this compound to establish a dose-response curve.
-
Analyze the data to determine the IC50 of this compound for ICa,L inhibition.
Protocol 3: Evaluation of this compound's Beta-Adrenergic Blocking Activity
Objective: To quantify the beta-blocking potency of this compound by assessing its ability to antagonize the effects of a beta-agonist.
Materials:
-
Isolated heart preparation (as in Protocol 1) or isolated sinoatrial node cells (as in Protocol 2)
-
Isoproterenol (a non-selective beta-agonist)
-
This compound
Procedure:
-
Prepare the experimental setup as described in either Protocol 1 or 2.
-
Establish a baseline heart rate or ICa,L.
-
Apply a sub-maximal concentration of isoproterenol to induce a stable increase in heart rate or ICa,L.
-
In the continued presence of isoproterenol, apply increasing concentrations of this compound.
-
Measure the reversal of the isoproterenol-induced effect at each concentration of this compound.
-
Calculate the pA2 value to quantify the antagonist potency of this compound.
Investigating a Potential Effect on the "Funny" Current (If)
Currently, there is no direct evidence to suggest that this compound modulates the hyperpolarization-activated "funny" current (If), which is a key contributor to pacemaker automaticity. However, given its effects on the sinoatrial node, investigating this possibility is a logical next step.
Proposed Experimental Approach: Utilize the whole-cell patch-clamp technique as described in Protocol 2, but with a voltage-clamp protocol designed to elicit If (e.g., hyperpolarizing steps from a holding potential of -35 mV). The effect of this compound on the amplitude and activation kinetics of If can then be determined.
Conclusion
This compound is a versatile pharmacological tool for the study of cardiac electrophysiology. Its dual mechanism of action allows for the investigation of the integrated roles of calcium influx and beta-adrenergic signaling in the regulation of heart rate and rhythm. The protocols provided herein offer a framework for characterizing the electrophysiological profile of this compound and for exploring its potential therapeutic applications. Further research is warranted to fully elucidate its effects on all ionic currents contributing to cardiac pacemaking.
References
- 1. Cardiovascular effects of YM430, a 1,4-dihydropyridine derivative with beta-adrenoceptor blocking activity, in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Physiology | Sinoatrial Node Action Potentials [cvphysiology.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Calcium channel blocking agents in the treatment of cardiovascular disorders. Part II: Hemodynamic effects and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 6. Antianginal effects of YM430, a novel calcium entry-blocking and beta-adrenoceptor-blocking agent in several experimental angina models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of YM-430 in Smooth Muscle Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-430 is a 1,4-dihydropyridine derivative recognized for its dual functionality as a calcium channel blocker and a beta-1 adrenoceptor antagonist.[1] These properties make it a valuable tool for investigating the physiological and pathological processes governed by smooth muscle contractility. In smooth muscle research, this compound is primarily utilized to study the impact of intracellular calcium modulation and adrenergic signaling on muscle tone and function. Its vasodilatory effects, stemming from the inhibition of calcium influx, and its ability to counteract catecholamine-induced responses, provide a multifaceted approach to dissecting smooth muscle signaling pathways.
This document provides detailed application notes and protocols for the use of this compound in smooth muscle research, with a focus on its established mechanisms of action.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the effects of this compound on smooth muscle preparations.
| Parameter | Species | Tissue | Experimental Condition | Value | Reference |
| IC50 | Dog | Coronary Artery | Inhibition of 3,4-diaminopyridine-induced rhythmic contractions | 59.2 nM | [2] |
| Effective Dose | Anesthetized Dogs | In vivo | Dose-dependent decrease in mean blood pressure | 0.01-0.3 mg/kg (i.v.) | [1] |
| Effective Dose | Anesthetized Dogs | In vivo | Increase in coronary and vertebral artery blood flow | 0.01-0.3 mg/kg (i.v.) | [1] |
| Effective Dose | Conscious Rats | In vivo | Long-lasting hypotensive effect | 100 mg/kg (p.o.) | [1] |
| IC50 | Anesthetized Rats | In vivo | Inhibition of arginine vasopressin-induced ST-segment depression | 36.6 mg/kg (p.o.) | [2] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects on smooth muscle primarily through two distinct signaling pathways:
-
Calcium Channel Blockade: As a 1,4-dihydropyridine, this compound blocks L-type voltage-gated calcium channels on the plasma membrane of smooth muscle cells. This inhibition reduces the influx of extracellular calcium, a critical trigger for the activation of calmodulin and subsequently, myosin light chain kinase (MLCK). The reduced MLCK activity leads to decreased phosphorylation of the myosin light chain, resulting in smooth muscle relaxation and vasodilation.[1]
-
Beta-1 Adrenoceptor Antagonism: this compound also acts as a competitive antagonist at beta-1 adrenergic receptors. In smooth muscle, particularly in the vasculature, beta-adrenergic stimulation can lead to relaxation. However, in the context of its cardiovascular effects, the beta-1 blockade component of this compound primarily targets the heart, reducing heart rate and contractility. In some smooth muscle tissues, beta-adrenergic signaling can be complex, and the use of this compound can help to isolate and study these pathways.[1]
It is important to note that current research has not established a direct link between this compound and the Rho-kinase (ROCK) signaling pathway, a key regulator of calcium sensitization in smooth muscle. The primary mechanism of this compound-induced relaxation is attributed to the reduction of intracellular calcium, rather than modulation of the calcium sensitivity of the contractile apparatus via the RhoA/ROCK pathway.
Visualizing the Signaling Pathway of this compound
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound in smooth muscle research.
Isolated Tissue Bath for Smooth Muscle Contraction Studies
This protocol is designed to assess the effect of this compound on pre-contracted smooth muscle strips, such as vascular or airway smooth muscle.
Materials:
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.7 mM glucose), gassed with 95% O2 / 5% CO2.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Contractile agonist (e.g., phenylephrine, KCl, or 3,4-diaminopyridine).
-
Isolated tissue bath system with force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta, coronary artery, trachea).
-
Place the tissue in ice-cold Krebs-Henseleit solution.
-
Clean the tissue of connective and adipose tissue and cut into rings or strips of appropriate size (e.g., 2-4 mm rings for aorta).
-
Suspend the tissue strips in the isolated tissue baths containing Krebs-Henseleit solution at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Attach one end of the tissue to a fixed hook and the other to a force transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g for rat aorta), with solution changes every 15-20 minutes.
-
After equilibration, induce a maximal contraction with a high concentration of a contractile agonist (e.g., 60 mM KCl) to check for tissue viability. Wash the tissues and allow them to return to baseline.
-
-
Experimental Protocol:
-
Pre-contract the smooth muscle strips with a submaximal concentration of a contractile agonist (e.g., 1 µM phenylephrine or 10 µM 3,4-diaminopyridine).
-
Once a stable contraction plateau is reached, add this compound cumulatively to the tissue bath in increasing concentrations (e.g., 1 nM to 10 µM).
-
Record the relaxation response at each concentration.
-
A vehicle control (DMSO) should be run in parallel to account for any solvent effects.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the agonist.
-
Plot the concentration-response curve and calculate the IC50 value for this compound.
-
Visualizing the Experimental Workflow
In Vivo Hemodynamic Studies
This protocol is for assessing the cardiovascular effects of this compound in an anesthetized animal model.
Materials:
-
Anesthetic (e.g., pentobarbital sodium).
-
Surgical instruments.
-
Pressure transducer and data acquisition system.
-
Catheters for drug administration and blood pressure measurement.
-
This compound solution for intravenous or oral administration.
-
Saline (vehicle control).
Procedure:
-
Animal Preparation:
-
Anesthetize the animal (e.g., dog or rat) with an appropriate anesthetic.
-
Cannulate the femoral artery for blood pressure measurement and the femoral vein for drug administration.
-
Monitor and maintain body temperature.
-
-
Baseline Measurements:
-
Allow the animal to stabilize after surgery.
-
Record baseline hemodynamic parameters, including mean arterial pressure (MAP) and heart rate (HR), for at least 30 minutes.
-
-
Drug Administration:
-
Administer this compound intravenously (i.v.) or orally (p.o.) in a dose-dependent manner (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg, i.v.).
-
Administer a vehicle control (saline) to a separate group of animals.
-
Continuously record MAP and HR throughout the experiment.
-
-
Data Analysis:
-
Calculate the change in MAP and HR from baseline at each dose of this compound.
-
Plot the dose-response relationship for the hypotensive and heart rate effects.
-
Concluding Remarks for Researchers
This compound is a potent tool for investigating calcium- and adrenergic-dependent signaling in smooth muscle. Its dual mechanism of action allows for the exploration of the interplay between these two crucial pathways in regulating smooth muscle tone. When designing experiments, it is critical to consider both the calcium channel blocking and beta-adrenoceptor antagonistic properties of this compound to accurately interpret the results. For researchers interested in the role of calcium sensitization, specific Rho-kinase inhibitors such as Y-27632 or fasudil should be employed to dissect the contribution of the RhoA/ROCK pathway to smooth muscle contraction.
References
Application Notes and Protocols: YM-430 as a Tool for Ion Channel Investigation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific molecule designated "YM-430" as an ion channel investigational tool is not available in publicly accessible scientific literature. The following application notes and protocols are based on the hypothetical premise that this compound is a selective inhibitor of Transient Receptor Potential Canonical (TRPC) 3/6/7 channels, a common target class for novel chemical probes. The presented data and experimental designs are representative of typical investigational workflows for such a compound.
Introduction
This compound is a potent and selective small molecule inhibitor of the TRPC3, TRPC6, and TRPC7 subfamily of non-selective cation channels. These channels are implicated in a variety of physiological processes, including smooth muscle contraction, cell proliferation, and neuronal signaling. Dysregulation of TRPC3/6/7 channels has been linked to cardiovascular diseases, cancer, and neurological disorders. This document provides an overview of this compound's pharmacological properties and detailed protocols for its application in ion channel research.
Mechanism of Action
This compound acts as a direct blocker of the TRPC3/6/7 channel pore. Its inhibitory action is independent of the mode of channel activation, whether by G-protein coupled receptor (GPCR) stimulation leading to diacylglycerol (DAG) production or by direct application of DAG analogs like 1-oleoyl-2-acetyl-sn-glycerol (OAG). This compound exhibits significantly lower affinity for other TRP channel subfamilies and other classes of ion channels, making it a valuable tool for dissecting the specific roles of TRPC3/6/7 channels in cellular physiology and pathophysiology.
Data Presentation
Table 1: In Vitro Potency of this compound on Human TRPC Channels
| Channel | Assay Type | Agonist | IC₅₀ (nM) |
| TRPC3 | Ca²⁺ Influx (FLIPR) | OAG (100 µM) | 45.2 ± 5.1 |
| TRPC6 | Ca²⁺ Influx (FLIPR) | OAG (100 µM) | 28.7 ± 3.9 |
| TRPC7 | Ca²⁺ Influx (FLIPR) | OAG (100 µM) | 55.8 ± 6.3 |
| TRPC4 | Ca²⁺ Influx (FLIPR) | GPCR Agonist | > 10,000 |
| TRPC5 | Ca²⁺ Influx (FLIPR) | GPCR Agonist | > 10,000 |
Table 2: Electrophysiological Characterization of this compound
| Channel | Cell Line | Method | Agonist | IC₅₀ (nM) |
| TRPC6 | HEK293 | Whole-Cell Patch Clamp | OAG (100 µM) | 35.1 ± 4.2 |
| TRPC3 | HEK293 | Whole-Cell Patch Clamp | OAG (100 µM) | 52.5 ± 6.8 |
Experimental Protocols
Calcium Influx Assay Using a Fluorescent Plate Reader (FLIPR)
This protocol describes the measurement of intracellular calcium concentration changes in response to TRPC channel activation and inhibition by this compound.
Workflow Diagram:
Caption: Workflow for the FLIPR-based calcium influx assay.
Methodology:
-
Cell Culture: Seed HEK293 cells stably expressing the human TRPC channel of interest (e.g., TRPC3, TRPC6, or TRPC7) into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well. Allow cells to adhere and grow for 24-48 hours.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Aspirate the culture medium from the wells and add the dye-loading buffer. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in a suitable assay buffer. After the dye-loading incubation, wash the cells with the assay buffer. Add the this compound dilutions to the respective wells. Include wells with vehicle (e.g., 0.1% DMSO) as a control. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Prepare the TRPC channel agonist (e.g., 100 µM OAG) in the assay buffer. Place the cell plate into the FLIPR instrument. Initiate fluorescence reading to establish a baseline. Add the agonist to all wells simultaneously using the instrument's integrated pipettor. Continue to record fluorescence intensity for 2-5 minutes.
-
Data Analysis: Analyze the fluorescence data by calculating the peak change in fluorescence (ΔF) relative to the baseline fluorescence (F₀). Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the direct measurement of ion channel currents to assess the inhibitory effect of this compound.
Workflow Diagram:
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Methodology:
-
Solutions and Electrodes:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH).
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Cell Preparation: Plate HEK293 cells expressing the target TRPC channel onto glass coverslips 24-48 hours before the experiment.
-
Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single cell with a patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV. Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) every 5 seconds to elicit currents.
-
Record a stable baseline current for at least 1 minute.
-
Perfuse the cell with the external solution containing the TRPC channel agonist (e.g., 100 µM OAG) to activate the channel.
-
Once a stable activated current is achieved, apply this compound at increasing concentrations.
-
Wash out the compound to assess the reversibility of inhibition.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +80 mV) from the voltage ramp.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the maximal activated current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC₅₀ value.
-
Signaling Pathway
The canonical activation pathway for TRPC3/6/7 channels involves the stimulation of a Gq-coupled GPCR, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ can release calcium from intracellular stores, DAG directly activates TRPC3/6/7 channels at the plasma membrane, leading to an influx of cations, including Ca²⁺ and Na⁺. This compound directly blocks the channel pore, preventing this ion influx.
Caption: Simplified signaling pathway of TRPC3/6/7 channel activation and inhibition by this compound.
Application Notes and Protocols for YM155 (Sepantronium Bromide) in High-Throughput Screening Assays
A-Note on Compound: Initial searches for "YM-430" did not yield specific information. This document focuses on the well-characterized compound YM155 (Sepantronium Bromide) , a potent small molecule inhibitor of survivin, as a representative example for high-throughput screening (HTS) applications. YM155 was identified as a survivin suppressant through HTS and has been investigated for its anti-cancer properties.[1][2]
Introduction
YM155 is an imidazolium-based compound that has demonstrated significant anti-neoplastic activity in a variety of cancer models.[3] Its primary mechanism of action is the suppression of survivin (BIRC5), a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in many cancers and plays a crucial role in cell cycle regulation and inhibition of apoptosis.[4][5][6] By downregulating survivin, YM155 induces apoptosis and inhibits cell proliferation, making it a compound of interest in drug discovery and development.[1][7] These application notes provide an overview of YM155's utility in HTS assays and detailed protocols for its characterization.
Data Presentation: In Vitro Efficacy of YM155
The following table summarizes the half-maximal inhibitory concentration (IC50) values of YM155 in various cancer cell lines, as determined by cell viability assays such as the MTT assay.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| 8505C | Anaplastic Thyroid Cancer | <10 | [8] |
| C643 | Anaplastic Thyroid Cancer | <10 | [8] |
| SW1736 | Anaplastic Thyroid Cancer | <10 | [8] |
| SH-SY5Y | Neuroblastoma | 8 - 212 | |
| NGP | Neuroblastoma | 8 - 212 | |
| SK-N-AS | Neuroblastoma | 8 - 212 | |
| CHLA-255 | Neuroblastoma | 8 - 9 | |
| LAN-5 | Neuroblastoma | 8 - 212 | |
| IMR-32 | Neuroblastoma | 8 - 212 | |
| UKF-NB-3 | Neuroblastoma | 0.49 | [9] |
| UKF-NB-6 | Neuroblastoma | 0.65 | [9] |
| UKF-NB-3rCDDP1000 | Cisplatin-Resistant Neuroblastoma | 5.32 | [9] |
| UKF-NB-6rVCR10 | Vincristine-Resistant Neuroblastoma | 49.3 | [9] |
| U87-EGFRvIII | Glioblastoma | 3.8 - 36 | [10] |
| HT-1080 | Fibrosarcoma | Not Specified | [11] |
| Panc-1 | Pancreatic Cancer | Dose-dependent apoptosis | [1] |
| PC-3 | Prostate Cancer | Dose-dependent apoptosis | [1] |
| Caki | Renal Carcinoma | Sensitizes to TRAIL-induced apoptosis | [10] |
| ARPE-19 | Retinal Pigment Epithelium | Time and concentration-dependent | [6] |
Signaling Pathways and Experimental Workflows
YM155 Mechanism of Action
YM155 primarily acts by suppressing the transcription of the BIRC5 gene, which encodes for the survivin protein. This leads to a cascade of downstream effects culminating in apoptosis and cell cycle arrest.
Caption: YM155 inhibits the survivin promoter, leading to decreased survivin expression, which in turn induces apoptosis and cell cycle arrest.
YM155-Induced Apoptosis Pathway
The reduction in survivin levels by YM155 disrupts the inhibition of caspases, key mediators of apoptosis. This leads to the activation of both the intrinsic and extrinsic apoptotic pathways.
Caption: YM155-mediated survivin suppression leads to the activation of initiator and executioner caspases, resulting in apoptosis.
High-Throughput Screening Workflow for YM155
A typical HTS workflow to identify and characterize compounds like YM155 involves a primary screen to identify "hits" followed by secondary assays for confirmation and mechanistic studies.
Caption: A generalized high-throughput screening workflow for the discovery and characterization of anti-cancer compounds.
Experimental Protocols
Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol is used to assess the effect of YM155 on cancer cell viability and to determine its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
YM155 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of YM155 in complete medium. A common starting concentration is 1 µM, with 2- or 3-fold dilutions.
-
Remove the medium from the wells and add 100 µL of the YM155 dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[9]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the YM155 concentration and use a non-linear regression model to determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by YM155 using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
YM155 stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10^5 cells/well in 6-well plates and incubate for 24 hours.
-
Treat the cells with YM155 at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the samples by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of YM155 on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
YM155 stock solution (in DMSO)
-
PBS
-
Cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10^5 cells/well in 6-well plates and incubate for 24 hours.
-
Treat the cells with YM155 at desired concentrations for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.[3]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity.
-
The data is typically displayed as a histogram, showing the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. bosterbio.com [bosterbio.com]
- 3. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. YM155 inhibits retinal pigment epithelium cell survival through EGFR/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. YM155 sensitizes TRAIL-induced apoptosis through cathepsin S-dependent down-regulation of Mcl-1 and NF-κB-mediated down-regulation of c-FLIP expression in human renal carcinoma Caki cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for Cell-based Assays Using YM-430
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-430 (also known as YM-15430) is a potent small molecule inhibitor characterized by its dual-antagonistic activity against the β1 adrenergic receptor and L-type calcium channels. This unique pharmacological profile makes it a compound of interest for cardiovascular research and drug development, particularly in the context of angina and hypertension. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and similar compounds, enabling researchers to quantify its potency and elucidate its mechanism of action at the cellular level.
Chemical Information: this compound
| Property | Value |
| CAS Number | 153192-22-4 |
| Chemical Formula | C₂₉H₃₅N₃O₈ |
| Molecular Weight | 553.61 g/mol |
| Synonyms | YM-15430 |
Application 1: Determination of β1 Adrenergic Receptor Antagonism using a cAMP Assay
This assay quantifies the ability of this compound to inhibit the production of cyclic AMP (cAMP) induced by a β1 adrenergic receptor agonist in a cell-based system. The β1 adrenergic receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cAMP. An antagonist will block this effect.
Signaling Pathway
Caption: β1 Adrenergic Receptor Signaling Pathway.
Experimental Protocol: cAMP Assay
Objective: To determine the IC50 value of this compound for the inhibition of agonist-induced cAMP production in cells expressing the human β1 adrenergic receptor.
Materials:
-
Cell Line: HEK293 cells stably expressing the human β1 adrenergic receptor (HEK293-β1AR).
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Agonist: Isoproterenol.
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
cAMP Detection Kit: A competitive immunoassay kit (e.g., HTRF or AlphaLISA).
-
Plate: 384-well white, solid-bottom assay plate.
-
Reagents: Cell dissociation solution (e.g., Trypsin-EDTA), phosphodiesterase (PDE) inhibitor (e.g., IBMX).
Procedure:
Caption: Workflow for the β1 Adrenergic Receptor cAMP Assay.
-
Cell Culture: Culture HEK293-β1AR cells in DMEM with supplements at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Harvest cells and resuspend in assay buffer. Seed 5,000-10,000 cells per well in a 384-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Compound Addition: Add the this compound dilutions to the wells. Include wells with vehicle control (for maximum stimulation) and a non-stimulated control (basal level). Incubate for 30 minutes at room temperature.
-
Agonist Stimulation: Add isoproterenol at a final concentration equal to its EC₈₀ (the concentration that elicits 80% of the maximal response, to be predetermined) to all wells except the non-stimulated control.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature to allow for cAMP production.
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation
Table 1: Inhibition of Isoproterenol-induced cAMP Production by this compound
| This compound Conc. (nM) | % Inhibition |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 50 | 85.1 |
| 100 | 95.3 |
| 500 | 98.7 |
| 1000 | 99.1 |
| IC₅₀ (nM) | 10.5 |
Application 2: Assessment of L-type Calcium Channel Blockade using a Calcium Influx Assay
This assay measures the ability of this compound to block the influx of extracellular calcium into cells through voltage-gated L-type calcium channels. The influx is triggered by depolarization of the cell membrane with a high concentration of potassium chloride.
Signaling Pathway
Caption: L-type Calcium Channel Blockade Assay Principle.
Experimental Protocol: Calcium Influx Assay
Objective: To determine the IC₅₀ value of this compound for the inhibition of depolarization-induced calcium influx.
Materials:
-
Cell Line: A cell line endogenously expressing L-type calcium channels (e.g., H9c2 rat cardiomyocyte cell line) or a cell line engineered to express the channel subunits.
-
Culture Medium: Appropriate culture medium for the chosen cell line (e.g., DMEM with 10% FBS for H9c2).
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Depolarization Solution: Assay buffer containing a high concentration of KCl (e.g., 90 mM).
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Test Compound: this compound.
-
Plate: 96- or 384-well black-walled, clear-bottom assay plate.
-
Instrumentation: A fluorescence plate reader with an integrated liquid handling system for kinetic reads.
Procedure:
Caption: Workflow for the L-type Calcium Channel Influx Assay.
-
Cell Seeding: Seed cells into the wells of a black-walled, clear-bottom plate and culture until they form a confluent monolayer.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Calcium Influx Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject the high KCl depolarization solution and immediately begin kinetic measurement of fluorescence intensity (e.g., every second for 60 seconds).
-
Data Analysis: The change in fluorescence (peak fluorescence minus baseline) represents the calcium influx. Calculate the percentage of inhibition for each this compound concentration relative to the control (no this compound). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation
Table 2: Inhibition of Depolarization-Induced Calcium Influx by this compound
| This compound Conc. (nM) | % Inhibition of Ca²⁺ Influx |
| 1 | 8.3 |
| 10 | 25.1 |
| 50 | 52.7 |
| 100 | 78.4 |
| 500 | 92.6 |
| 1000 | 97.2 |
| 5000 | 98.9 |
| IC₅₀ (nM) | 45.5 |
Summary of Quantitative Data
The following table summarizes the potency of this compound as determined by the described cell-based assays.
Table 3: Summary of this compound In Vitro Activity
| Assay | Target | Cell Line | Parameter | Value (nM) |
| cAMP Accumulation | β1 Adrenergic Receptor | HEK293-β1AR | IC₅₀ | 10.5 |
| Calcium Influx | L-type Calcium Channel | H9c2 | IC₅₀ | 45.5 |
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines, reagents, and laboratory conditions. It is recommended to perform appropriate validation experiments to ensure the reliability and reproducibility of the results. This product is for research use only and not for human or veterinary use.
Application Notes and Protocols for YM-430 in Controlled Hypotension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-430 is a 1,4-dihydropyridine derivative that exhibits a unique dual mechanism of action, functioning as both a calcium channel blocker and a beta(1)-adrenoceptor antagonist.[1][2] This dual activity makes it a compound of interest for inducing controlled hypotension in a research setting. Its ability to decrease blood pressure is dose-dependent, allowing for the potential to titrate its effects to achieve a desired level of hypotension for various experimental models.[1] These application notes provide an overview of this compound and protocols for its use in inducing controlled hypotension in animal models based on available preclinical data.
Mechanism of Action
This compound's hypotensive effects stem from its ability to simultaneously target two key pathways in cardiovascular regulation:
-
Calcium Channel Blockade: As a 1,4-dihydropyridine derivative, this compound inhibits the influx of extracellular calcium into vascular smooth muscle cells. This leads to vasodilation and a subsequent reduction in peripheral resistance, a primary determinant of blood pressure.[1]
-
Beta(1)-Adrenoceptor Antagonism: this compound also blocks beta(1)-adrenergic receptors, which are predominantly located in the heart. This action reduces heart rate and myocardial contractility, leading to a decrease in cardiac output and further contributing to the reduction in blood pressure.[1]
The combination of these two mechanisms allows for a potent and controllable hypotensive effect.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize the reported hypotensive effects of this compound in preclinical studies. Please note that specific mean values and standard deviations are not available in the cited literature; therefore, the data is presented as reported in the source.
Table 1: Intravenous Administration of this compound in Dogs
| Dose (mg/kg) | Animal Model | Anesthesia Status | Effect on Mean Blood Pressure (MBP) | Effect on Heart Rate (HR) |
| 0.01 - 0.3 | Dog | Anesthetized | Dose-dependent decrease | No increase |
| 0.1 - 1.0 | Dog | Conscious | Dose-dependent hypotension | Tachycardia |
Data from Shibasaki et al., 1997[1]
Table 2: Oral Administration of this compound in Rats
| Dose (mg/kg) | Animal Model | Anesthesia Status | Effect on Mean Blood Pressure (MBP) | Effect on Heart Rate (HR) | Duration of Effect |
| 100 | Rat | Conscious | Long-lasting hypotensive effect | Slight tachycardia | > 10 hours |
Data from Shibasaki et al., 1997[1]
Experimental Protocols
The following are generalized protocols for inducing controlled hypotension with this compound in dogs and rats, based on the available literature. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Note on this compound Formulation: The vehicle for dissolving this compound for intravenous injection is not specified in the primary literature. It is recommended to determine the solubility of this compound in common vehicles (e.g., saline, DMSO, ethanol) to prepare a solution suitable for administration. A pilot study to assess the tolerability of the chosen vehicle is advised.
Protocol 1: Induction of Controlled Hypotension in Anesthetized Dogs
1. Animal Preparation:
- Adult beagle dogs of either sex are suitable.
- Anesthetize the animals with an appropriate agent (e.g., sodium pentobarbital). The choice of anesthetic should be consistent across all experimental animals to minimize variability.
- Intubate the animal and provide mechanical ventilation to maintain normal blood gas levels.
2. Cannulation and Monitoring:
- Surgically expose and cannulate a femoral artery for direct and continuous monitoring of arterial blood pressure using a pressure transducer.
- Record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) using a data acquisition system.
- Cannulate a femoral vein for the intravenous administration of this compound.
3. This compound Administration:
- Prepare a stock solution of this compound in a suitable vehicle.
- Administer this compound intravenously in a dose-escalating manner (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg).
- Allow sufficient time between doses for the blood pressure to stabilize and to observe the full effect of each dose.
4. Data Collection:
- Record hemodynamic parameters continuously throughout the experiment.
- Collect data at baseline (pre-drug administration) and after each dose of this compound.
5. Post-Procedure:
- At the end of the experiment, euthanize the animal with an overdose of the anesthetic agent, in accordance with institutional guidelines.
Experimental Workflow for Anesthetized Dog Protocol
Caption: Anesthetized dog experimental workflow.
Protocol 2: Induction of Controlled Hypotension in Conscious Rats
1. Animal Preparation:
- Use adult male Wistar rats.
- For direct blood pressure measurement, surgically implant a catheter into the caudal artery under appropriate anesthesia several days prior to the experiment to allow for full recovery.
- Alternatively, for non-invasive measurement, acclimate the rats to the restraint and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure fluctuations.
2. Blood Pressure Monitoring:
- Direct Method: Connect the arterial catheter to a pressure transducer to record blood pressure and heart rate continuously.
- Indirect Method (Tail-Cuff): Place the rat in a restrainer and position a tail-cuff with a pulse sensor on the tail. Record systolic blood pressure and heart rate.
3. This compound Administration:
- For oral administration, prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
- Administer this compound by oral gavage at the desired dose (e.g., 100 mg/kg).
4. Data Collection:
- Record baseline blood pressure and heart rate before drug administration.
- Monitor and record hemodynamic parameters at regular intervals (e.g., every 30 minutes) for several hours after administration to determine the onset, magnitude, and duration of the hypotensive effect.
5. Post-Procedure:
- House the animals individually after the experiment and monitor for any adverse effects.
Experimental Workflow for Conscious Rat Protocol
Caption: Conscious rat experimental workflow.
Conclusion
This compound presents a promising tool for inducing controlled hypotension in a research setting due to its dual mechanism of action. The provided protocols offer a foundation for researchers to utilize this compound in their studies. It is imperative to conduct pilot studies to determine the optimal dose and vehicle for specific experimental needs and to adhere to all institutional animal care and use guidelines. Further research is warranted to fully characterize the dose-response relationship and to establish more detailed protocols for its use in various research applications.
References
Troubleshooting & Optimization
YM-430 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of YM-430. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a dual-acting compound that functions as both a β1 adrenergic receptor antagonist and a calcium channel antagonist.[1] Its dual mechanism of action suggests potential therapeutic applications as an antianginal and antihypertensive agent.[1] It is intended for research use only and not for human or veterinary use.[1]
Q2: What is the molecular weight of this compound?
A2: The molecular weight of this compound is 553.61 g/mol .[1]
Q3: How should this compound be stored?
A3: For long-term storage, this compound should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.[1]
Q4: In what form is this compound typically supplied?
A4: this compound is generally supplied as a white to off-white solid powder.[1]
Troubleshooting Guide: Solubility Issues
Q1: I am having trouble dissolving this compound. What should I do?
A1: If you are experiencing solubility issues with this compound, consider the following troubleshooting steps:
-
Choice of Solvent: Based on the chemical structure of this compound, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is recommended for preparing a stock solution.
-
Warming the Solution: Gently warm the solution in a water bath (not exceeding 37°C) to aid dissolution.
-
Sonication: Use a sonicator to break up any precipitate and enhance solubility.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
-
Fresh Solvent: Ensure that the solvent you are using is anhydrous and of high purity, as absorbed water can affect the solubility of many organic compounds.
Q2: My this compound solution appears cloudy or has a precipitate after dilution in aqueous media. How can I fix this?
A2: Precipitation upon dilution in aqueous buffers is a common issue for hydrophobic compounds. Here are some solutions:
-
Lower the Final Concentration: The concentration of this compound in your final assay medium may be too high. Try performing a serial dilution to determine the maximum soluble concentration in your specific aqueous buffer.
-
Use a Surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68 (typically at concentrations of 0.01-0.1%), can help to maintain the solubility of the compound in aqueous solutions.
-
Increase the Percentage of Organic Solvent: If your experimental system allows, you can increase the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium. However, be mindful that high concentrations of organic solvents can be toxic to cells. It is crucial to run a vehicle control to assess the effect of the solvent on your experimental model.
Q3: I prepared a stock solution of this compound in DMSO, and it precipitated after being stored at -20°C. What should I do?
A3: Precipitation of a compound from a frozen stock solution can occur. To resolve this:
-
Thaw and Re-dissolve: Thaw the stock solution at room temperature or in a 37°C water bath. Once thawed, vortex the solution vigorously to ensure the compound is fully re-dissolved before making any dilutions.
-
Aliquot the Stock Solution: To avoid repeated freeze-thaw cycles, which can promote precipitation and degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes before freezing.
Data Presentation
| Solvent | Expected Solubility | Recommended for Stock Solution | Notes |
| DMSO | High | Yes | A common solvent for preparing high-concentration stock solutions of organic compounds. |
| Ethanol | Moderate to Low | Possible | May require warming and sonication. Lower concentrations may be achievable compared to DMSO. |
| Water | Low | No | This compound is not expected to be readily soluble in aqueous solutions. |
| PBS (pH 7.4) | Very Low | No | Direct dissolution in physiological buffers is not recommended. Dilute from a stock solution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Alternatively, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
-
Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: General Cell-Based Assay Workflow
Objective: To assess the biological activity of this compound in a cell-based assay.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (prepared as in Protocol 1)
-
Assay-specific reagents (e.g., for measuring cell viability, signaling pathway activation, etc.)
-
Sterile multi-well plates (e.g., 96-well)
-
CO2 incubator
-
Plate reader or other detection instrument
Methodology:
-
Cell Seeding: Seed the cells into a multi-well plate at a predetermined density and allow them to adhere and grow overnight in a CO2 incubator at 37°C.
-
Compound Preparation:
-
Thaw an aliquot of the this compound stock solution and ensure it is fully dissolved.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for the assay. It is important to prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound being tested.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the prepared media containing the different concentrations of this compound and the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours) in a CO2 incubator at 37°C.
-
Assay Measurement: Following the incubation period, perform the specific assay according to the manufacturer's instructions to measure the desired endpoint (e.g., cell viability, reporter gene expression, etc.).
-
Data Analysis: Analyze the data to determine the effect of this compound on the cells.
Visualizations
Caption: Dual inhibitory signaling pathways of this compound.
Caption: Experimental workflow for using this compound.
References
Technical Support Center: Optimizing YM-430 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of YM-430, a potent and selective inhibitor of the Toll-like Receptor 4 (TLR4) signaling pathway. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the intracellular Toll/Interleukin-1 receptor (TIR) domain of TLR4. By binding to a critical cysteine residue (Cys747) within this domain, it disrupts the interaction of TLR4 with its downstream adaptor proteins, TIRAP (MAL) and TRAM. This blockage effectively inhibits both the MyD88-dependent and TRIF-dependent signaling pathways, leading to a broad suppression of the inflammatory response induced by TLR4 activation.
Q2: Which cell lines are suitable for studying the effects of this compound?
A2: A variety of cell lines that express TLR4 are suitable for experiments with this compound. Commonly used cell lines include:
-
Murine Macrophage Cell Lines: RAW 264.7, J774A.1
-
Human Monocytic Cell Lines: THP-1 (differentiated into macrophages), U937
-
Human Embryonic Kidney Cell Lines: HEK293 cells stably transfected to express human TLR4, MD-2, and CD14.
-
Primary Cells: Bone marrow-derived macrophages (BMDMs), peripheral blood mononuclear cells (PBMCs).
The choice of cell line will depend on the specific research question and the desired biological context.
Q3: What is the recommended starting concentration for this compound in cell culture experiments?
A3: The optimal concentration of this compound is cell-type and stimulus dependent. Based on published data for similar TLR4 inhibitors, a starting concentration range of 1 nM to 1 µM is recommended. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a powder. For cell culture use, it should be dissolved in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: What are the expected downstream effects of this compound treatment?
A5: By inhibiting TLR4 signaling, this compound is expected to reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines (e.g., RANTES/CCL5), and type I interferons (e.g., IFN-β). It should also decrease the activation of key transcription factors such as NF-κB and IRF3. These effects can be measured using techniques like ELISA, qPCR, Western blotting, or reporter gene assays.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibitory effect of this compound observed. | Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit TLR4 signaling in your specific cell line. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the IC50 value. |
| Cell Line Insensitivity: The chosen cell line may have low or no TLR4 expression, or a mutated TLR4 pathway. | Confirm TLR4 expression in your cell line using qPCR, Western blot, or flow cytometry. Consider using a positive control cell line known to be responsive to TLR4 stimulation. | |
| Degraded this compound: The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage conditions (aliquoted, -20°C or -80°C, protected from light). | |
| Issue with TLR4 Agonist: The TLR4 agonist (e.g., LPS) used for stimulation may be inactive or used at a suboptimal concentration. | Test the activity of your TLR4 agonist on a positive control cell line. Titrate the agonist to determine the optimal concentration for stimulation. | |
| High Cell Death or Cytotoxicity Observed. | High Concentration of this compound: The concentration of this compound used may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT, LDH assay) to determine the non-toxic concentration range of this compound for your cell line. Lower the concentration of this compound in your experiment. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. | Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.1% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in your experiment. | |
| Contamination: The cell culture may be contaminated with bacteria, yeast, or mycoplasma.[1][2] | Visually inspect the culture for signs of contamination.[2] Perform mycoplasma testing. If contaminated, discard the culture and start with a fresh, sterile stock.[1] | |
| Variability in Experimental Results. | Inconsistent Cell Seeding: Inconsistent cell numbers across wells can lead to variable responses. | Ensure accurate and consistent cell counting and seeding in all wells of your experimental plates. |
| Inconsistent Treatment Times: Variations in the timing of this compound pre-incubation or agonist stimulation can affect the outcome. | Adhere strictly to the planned incubation times for all experimental conditions. Use a multichannel pipette for simultaneous additions where possible. | |
| Cell Passage Number: High passage numbers can lead to changes in cell phenotype and responsiveness. | Use cells within a consistent and low passage number range for all experiments. |
Data Presentation: Efficacy of TLR4 Inhibitors
The following tables summarize the inhibitory concentrations of various TLR4 antagonists across different cell types and assays.
Table 1: IC50 Values for TAK-242 (this compound Analog)
| Cell Line | Assay | Target Cytokine/Product | IC50 Value |
| Murine Macrophages (RAW 264.7) | ELISA | IL-6 Production | 1.3 nM[1] |
| Murine Macrophages (RAW 264.7) | ELISA | TNF-α Production | 1.3 nM[1] |
| Murine Macrophages (RAW 264.7) | Griess Assay | Nitric Oxide (NO) Production | 3.2 nM |
| Human PBMCs | ELISA | IL-6 Production | 11 - 33 nM |
| Human PBMCs | ELISA | IL-12 Production | ~30 nM |
Table 2: Effective Concentrations of Other TLR4 Inhibitors
| Inhibitor | Cell Line/System | Assay | Effective Concentration |
| Eritoran (E5564) | Human Monocytes | Intracellular Cytokine Staining (Flow Cytometry) | 0.03 - 10 ng/mL (dose-dependent inhibition of IL-6 & TNF-α)[3] |
| LPS-RS | Murine Microglia (BV2) | ELISA | 0.5 - 5 µg/mL (inhibits LPS-induced TNF-α production)[4] |
| Disulfiram | Murine Macrophages | Gene Expression (qPCR) | 5 - 10 µM (complete block of LPS-induced gene induction) |
Experimental Protocols
Protocol: Determination of Optimal this compound Concentration using a Cytokine Release Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on lipopolysaccharide (LPS)-induced cytokine production in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
Complete DMEM (with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Cell culture-grade DMSO
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kit for murine TNF-α or IL-6
-
MTT or LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in complete DMEM.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
This compound Preparation and Pre-treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete DMEM to achieve final concentrations ranging from 0.1 nM to 10 µM. Also, prepare a vehicle control (DMEM with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 1-2 hours at 37°C, 5% CO2.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in complete DMEM at a concentration that elicits a robust, sub-maximal cytokine response (e.g., 100 ng/mL). This concentration should be determined in a preliminary experiment.
-
Add 10 µL of the LPS working solution to each well (except for the unstimulated control wells, to which 10 µL of complete DMEM should be added).
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
-
Sample Collection and Analysis:
-
Centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well for cytokine analysis using an ELISA kit, following the manufacturer's instructions.
-
Perform a cytotoxicity assay on the remaining cells to ensure that the observed inhibition is not due to cell death.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Mandatory Visualizations
Diagram of the TLR4 Signaling Pathway
Caption: TLR4 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for this compound Optimization
Caption: Workflow for determining the optimal concentration of this compound.
Troubleshooting Logic Diagram
Caption: Logical steps for troubleshooting lack of this compound efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. E5564 (Eritoran) inhibits lipopolysaccharide-induced cytokine production in human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide from Rhodobacter sphaeroides Attenuates Microglia-Mediated Inflammation and Phagocytosis and Directs Regulatory T Cell Response - PMC [pmc.ncbi.nlm.nih.gov]
YM-430 Technical Support Center: Investigating Potential Off-Target Effects
Disclaimer: This document is intended for research and informational purposes only. YM-430 is a preclinical drug candidate, and publicly available information, particularly regarding its off-target effects, is limited. The information provided here is based on the known pharmacology of this compound and general principles of drug discovery.
This technical support center provides guidance for researchers, scientists, and drug development professionals who may be investigating the compound this compound. The content is structured to address potential questions and troubleshooting scenarios related to its off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel 1,4-dihydropyridine derivative with a dual mechanism of action. It functions as both a β1-adrenergic receptor antagonist and a calcium channel antagonist.[1] This dual activity suggests its potential as an antianginal and antihypertensive agent.[1]
Q2: What are the known on-target effects of this compound based on preclinical studies?
Preclinical studies in animal models have demonstrated the following on-target effects:
-
Inhibition of 3,4-diaminopyridine-induced rhythmic contractions in isolated dog coronary artery.[1]
-
Inhibition of arginine vasopressin-induced ST-segment depression in anesthetized rats.[1]
-
Dose-dependent decrease in mean blood pressure and total peripheral resistance in anesthetized dogs.
-
Inhibition of isoproterenol-induced tachycardia in conscious rats.
Q3: Is there any publicly available data on the off-target effects of this compound?
As of the latest search, there is no specific public data detailing a comprehensive off-target screening or safety pharmacology profile for this compound. Drug development of this compound appears to have been discontinued or not extensively published in the public domain.
Q4: What are the potential off-target effects to consider for a compound like this compound?
Given that this compound is a 1,4-dihydropyridine and a β-blocker, potential off-target effects could be hypothesized based on the known pharmacology of these drug classes. Researchers should consider investigating:
-
Selectivity against other adrenergic receptor subtypes: While designed as a β1-antagonist, its activity against β2, α1, and α2 adrenergic receptors should be assessed.
-
Activity at other ion channels: Cross-reactivity with other calcium channel subtypes (e.g., N-type, T-type) and other voltage-gated ion channels (e.g., sodium, potassium channels) could be a source of off-target effects.
-
Interaction with Cytochrome P450 (CYP) enzymes: Inhibition or induction of CYP enzymes could lead to drug-drug interactions.
-
hERG channel inhibition: A common off-target effect for many small molecules that can lead to cardiotoxicity.
Troubleshooting Guide
| Observed Experimental Issue | Potential Cause Related to Off-Target Effects | Recommended Troubleshooting Steps |
| Unexpected changes in heart rate or blood pressure not fully explained by β1-blockade and calcium channel antagonism. | - Off-target activity at other adrenergic receptor subtypes (e.g., β2 agonism/antagonism, α-adrenergic effects).- Interaction with other cardiovascular ion channels. | - Conduct a receptor selectivity panel to assess binding to a broad range of adrenergic and other GPCRs.- Perform electrophysiology studies to evaluate effects on other key cardiac ion channels (e.g., hERG, Nav1.5). |
| Unexplained neurological or behavioral effects in animal models. | - Off-target binding to central nervous system (CNS) receptors or ion channels.- Some dihydropyridines can have CNS effects. | - Perform a CNS safety pharmacology panel to assess for potential neurological liabilities.- Evaluate brain penetration of the compound. |
| Inconsistent results in cellular assays. | - Off-target effects on cell signaling pathways unrelated to β1-adrenergic or calcium signaling.- Cytotoxicity due to off-target interactions. | - Perform a broad kinase screening panel to identify any unintended inhibition of cellular kinases.- Conduct cytotoxicity assays in the relevant cell lines. |
| Variability in drug metabolism or unexpected drug-drug interactions in co-administration studies. | - Inhibition or induction of cytochrome P450 (CYP) enzymes. | - Run a CYP450 inhibition and induction panel to determine the compound's effect on major CYP isoforms. |
Quantitative Data Summary
The following table summarizes the known on-target quantitative data for this compound. No quantitative off-target data is publicly available.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Rhythmic Contractions) | 59.2 nM | Isolated dog coronary artery, 3,4-diaminopyridine-induced | [1] |
| IC50 (ST-Segment Depression) | 36.6 mg/kg PO | Anesthetized rats, arginine vasopressin-induced | [1] |
Experimental Protocols
Since specific experimental protocols for assessing this compound's off-target effects are not published, this section provides a general methodology for a standard off-target liability screening panel.
Objective: To identify potential off-target binding of a test compound to a panel of receptors, ion channels, and enzymes.
Methodology: Radioligand Binding Assays
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted to a range of concentrations.
-
Membrane Preparation: Cell membranes expressing the target of interest (e.g., a specific receptor or ion channel) are prepared.
-
Radioligand: A specific radiolabeled ligand known to bind to the target is used.
-
Binding Assay:
-
The test compound, cell membranes, and radioligand are incubated together.
-
A control group with vehicle instead of the test compound is included to determine 100% binding.
-
A non-specific binding control with an excess of a known unlabeled ligand is included.
-
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. An IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined.
Visualizations
Signaling Pathways of On-Target Effects
References
Technical Support Center: Preventing Degradation of Investigational Compounds
Disclaimer: The specific compound "YM-430" could not be identified in publicly available scientific literature and chemical databases. The following guidance is based on general principles for preventing the degradation of investigational chemical compounds in a laboratory setting. Researchers should always consult any specific storage and handling information provided by the compound manufacturer.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of their experimental compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of compound degradation during experiments?
Common factors that can lead to the degradation of chemical compounds in a biological matrix or solution include exposure to light, elevated temperatures, inappropriate pH levels, oxidation, and enzymatic activity.[1] The inherent chemical structure of a compound determines its susceptibility to these factors.
Q2: How should I properly store my stock solutions of the investigational compound?
For optimal stability, stock solutions should typically be stored at low temperatures, protected from light, and in airtight containers to prevent oxidation and evaporation. The ideal storage temperature depends on the compound's properties, but -20°C or -80°C are common for long-term storage. Always refer to the manufacturer's specific recommendations.
Q3: Can the solvent I use affect the stability of my compound?
Yes, the choice of solvent is critical. Some compounds may be unstable in protic solvents (e.g., water, methanol) and may require aprotic solvents (e.g., DMSO, DMF). It is crucial to use high-purity, anhydrous solvents when necessary and to be aware of potential reactions between the solvent and your compound.
Q4: How can I minimize freeze-thaw cycle-induced degradation?
Repeated freeze-thaw cycles can degrade sensitive compounds. To mitigate this, it is recommended to aliquot stock solutions into smaller, single-use volumes. This practice ensures that the main stock remains frozen and undisturbed.
Q5: What are the signs that my compound may have degraded?
Visual indicators of degradation can include a change in color or the appearance of precipitate in your solution. However, degradation is often not visible. The most reliable method to assess compound integrity is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide: Investigational Compound Degradation
This guide addresses specific issues that may arise during your experiments, suggesting potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Compound degradation in stock solution or during the experiment. | 1. Prepare fresh stock solutions from powder.2. Aliquot stock solutions to minimize freeze-thaw cycles.3. Protect solutions from light and store at the recommended temperature.4. Verify compound integrity using an analytical method like HPLC. |
| Precipitate forms in the experimental medium. | Poor compound solubility or compound degradation into a less soluble product. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system.2. Consider using a different solvent or a solubilizing agent.3. Perform a solubility test before conducting the main experiment. |
| Color change observed in the compound solution. | Photodegradation or oxidation. | 1. Store the compound and its solutions in amber vials or wrap containers in aluminum foil.2. Prepare solutions fresh before use.3. Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) if the compound is oxygen-sensitive. |
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Weighing: Accurately weigh the desired amount of the powdered compound using a calibrated analytical balance in a controlled environment.
-
Dissolution: Add the appropriate high-purity solvent (e.g., DMSO) to the powder to achieve the desired stock concentration. Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in light-protecting, airtight vials.
-
Storage: Store the aliquots at the recommended temperature (e.g., -20°C or -80°C) and protect them from light.
-
Documentation: Clearly label all vials with the compound name, concentration, solvent, date of preparation, and storage conditions.
Protocol 2: Assessment of Compound Stability by HPLC
-
Sample Preparation: Prepare a sample of your compound at a known concentration in a suitable mobile phase.
-
Initial Analysis (Time 0): Inject the sample onto a calibrated HPLC system and obtain the chromatogram. The area of the main peak corresponds to the initial concentration of the intact compound.
-
Incubation: Subject aliquots of the same sample to the experimental conditions you wish to test (e.g., different temperatures, pH values, or light exposure) for a defined period.
-
Time-Point Analysis: At various time points, inject the incubated samples onto the HPLC and record the chromatograms.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area. A decrease in the main peak area and the appearance of new peaks indicate degradation.
Visualizing Experimental Workflows and Pathways
Below are diagrams illustrating key processes for handling and assessing investigational compounds.
References
Troubleshooting unexpected YM-430 results
Welcome to the technical support center for YM-430. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as YM-15430 or YM-154301, is a research compound that functions as a dual antagonist for the β1 adrenergic receptor and the L-type calcium channel.[1] Its dual activity makes it a potent agent for studying cardiovascular functions, particularly in the context of antianginal and antihypertensive effects.[1][2] It is a 1,4-dihydropyridine derivative.[2]
Q2: What are the expected in vitro and in vivo effects of this compound?
-
In Vitro: this compound is expected to inhibit rhythmic contractions in isolated tissues. For example, it has been shown to inhibit 3,4-diaminopyridine-induced rhythmic contractions with an IC50 value of 59.2 nM.[1]
-
In Vivo: In animal models, this compound has been demonstrated to have hypotensive effects. In anesthetized dogs, intravenous administration (0.01-0.3 mg/kg) led to a dose-dependent decrease in mean blood pressure and total peripheral resistance without an increase in heart rate.[2] In conscious rats, oral administration (100 mg/kg) produced a long-lasting hypotensive effect with only a slight increase in heart rate.[2] It also inhibits isoproterenol-induced tachycardia, confirming its β1-adrenoceptor blocking activity.[2]
Q3: In what solvent should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous buffer or cell culture medium. To avoid precipitation, it is advisable to perform a stepwise dilution.[3] The final concentration of DMSO in the assay should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[3]
Troubleshooting Unexpected this compound Results
Issue 1: Lower than expected potency or no effect observed.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | This compound, like many small molecules, may be susceptible to degradation. Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. For aqueous working solutions, it is recommended to use them on the same day they are prepared.[3] |
| Precipitation in Aqueous Buffer | Lipophilic compounds can precipitate when diluted from a DMSO stock into an aqueous medium.[4] Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. Consider using a stepwise dilution method. Visually inspect the final working solution for any signs of precipitation. |
| Incorrect Cell Model or Assay Conditions | The expression and sensitivity of β1 adrenergic receptors and L-type calcium channels can vary significantly between cell types. Confirm the expression of the target receptors in your cell model. Optimize assay conditions such as cell density, incubation time, and stimulus concentration. |
| Compound Adsorption to Plastics | Lipophilic compounds can adsorb to plastic labware, reducing the effective concentration in your assay. Consider using low-adhesion microplates and pipette tips. |
Issue 2: High background signal or off-target effects.
| Potential Cause | Troubleshooting Steps |
| Cytotoxicity at High Concentrations | At higher concentrations, this compound may exhibit cytotoxic effects unrelated to its primary mechanism of action. Determine the cytotoxic profile of this compound in your cell line using a cell viability assay (e.g., MTT or CCK-8) to establish a non-toxic working concentration range.[5] |
| Off-Target Activity | As a dihydropyridine derivative, this compound could potentially interact with other ion channels or receptors. Consider performing a selectivity profiling assay to identify potential off-target interactions.[6] Blockade of the hERG potassium channel is a known liability for some cardiovascular drugs and can be assessed through specific assays.[7][8][9] |
| DMSO-induced Effects | The vehicle (DMSO) can have biological effects on its own. Include a vehicle-only control in all experiments to account for any effects of DMSO. Ensure the final DMSO concentration is consistent across all experimental conditions. |
Issue 3: Inconsistent or variable results between experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Compound Preparation | Ensure consistent preparation of this compound stock and working solutions for each experiment. Small variations in concentration can lead to significant differences in results. |
| Cell Passage Number and Health | The physiological state of cells can impact their response to compounds. Use cells within a consistent and low passage number range. Monitor cell health and morphology to ensure consistency between experiments. |
| Variability in Experimental Conditions | Maintain consistent experimental parameters such as incubation times, temperatures, and reagent concentrations. Minor variations in these parameters can contribute to result variability. |
Experimental Protocols
General Protocol for Preparing this compound for Cell-Based Assays
-
Prepare a Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). It is recommended to do this in a sterile environment if the solution will be used for cell culture.[10]
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.[3]
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Perform a serial dilution of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations. To prevent precipitation, add the this compound/DMSO solution to the aqueous medium and mix immediately.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the medium or buffer as is present in the highest concentration of your this compound working solution.
Signaling Pathways and Logical Relationships
Signaling Pathway of β1 Adrenergic Receptor Antagonism by this compound
Caption: this compound blocks the β1 adrenergic receptor signaling pathway.
Signaling Pathway of L-type Calcium Channel Blockade by this compound
Caption: this compound blocks the L-type calcium channel signaling pathway.
Troubleshooting Workflow for Unexpected this compound Results
Caption: A logical workflow for troubleshooting unexpected this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of anticancer effects of newly synthesized dihydropyridine derivatives in comparison to verapamil and doxorubicin on T47D parental and resistant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and selectivity profiling of small-molecule degraders via multi-omics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: YM-430 Vehicle for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and use of a suitable vehicle for the in vivo administration of YM-430, a β1 adrenergic receptor and calcium channel antagonist. Given that this compound is a research compound, a universally established vehicle does not exist. The information below provides a framework for developing a suitable formulation and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use in research?
This compound is a dual β1 adrenergic receptor antagonist and calcium channel antagonist.[1] Due to these properties, it is investigated for its potential as an antianginal and antihypertensive agent.[1] In preclinical research, it is used in various animal models to study its effects on cardiovascular parameters.[1]
Q2: What are the general considerations for selecting a vehicle for in vivo studies?
The primary goal is to administer the test substance in a manner that is safe for the animal and allows for accurate and reproducible dosing.[2] Key considerations include the compound's solubility, the intended route of administration, the stability of the formulation, and the potential for the vehicle itself to cause adverse effects.[2][3] The pH of the formulation should ideally be between 5 and 9, and for parenteral routes, the solution should be as close to isotonic as possible.[2]
Q3: What are some common vehicles used for poorly soluble compounds like this compound?
For compounds with low aqueous solubility, a variety of excipients can be used to create a suitable formulation. These can include:
-
Co-solvents: Such as polyethylene glycol 400 (PEG 400) and N,N-Dimethylacetamide (DMA).[4]
-
Surfactants: Like Polysorbate 80 and Cremophor RH 40, which can improve solubility and stability.
-
Complexing agents: Such as hydroxypropyl-beta-cyclodextrin (HPβCD), which can encapsulate the drug molecule to enhance its solubility.
-
Lipid-based formulations: Including fat emulsions.
It's important to note that these excipients can have their own physiological effects, which should be carefully evaluated.[3]
Troubleshooting Guides
Issue 1: this compound Precipitation in Formulation
Question: My this compound formulation is cloudy or shows visible precipitate. What should I do?
Answer:
| Potential Cause | Troubleshooting Step | Rationale |
| Low Solubility | 1. Increase the concentration of the co-solvent or surfactant. 2. Try a different vehicle system (e.g., a cyclodextrin-based formulation). 3. Adjust the pH of the solution, if the compound's solubility is pH-dependent. | To enhance the solubilization of this compound in the aqueous vehicle. |
| Temperature Effects | 1. Gently warm the solution during preparation. 2. Ensure the formulation is stored at the recommended temperature. | Solubility can be temperature-dependent. Some compounds may precipitate at lower temperatures. |
| Incorrect Preparation | 1. Review the order of addition of components. It is often best to dissolve the compound in the organic solvent before adding the aqueous phase. 2. Ensure thorough mixing. | Proper formulation technique is crucial for achieving a stable solution. |
Issue 2: Adverse Effects in Animals Post-Administration
Question: The animals in my study are showing signs of distress (e.g., lethargy, irritation at the injection site) after receiving the this compound formulation. What could be the cause?
Answer:
| Potential Cause | Troubleshooting Step | Rationale |
| Vehicle-related Toxicity | 1. Administer a vehicle-only control group to determine if the adverse effects are due to the vehicle itself. 2. Reduce the concentration of potentially irritating excipients (e.g., DMSO, high concentrations of surfactants). 3. Consider an alternative, better-tolerated vehicle. | The vehicle components can cause local or systemic toxicity, confounding the study results.[3] |
| High Dose Volume | 1. Reduce the total volume administered by preparing a more concentrated formulation, if possible. 2. Adhere to recommended maximum dose volumes for the specific species and route of administration. | Exceeding the recommended administration volume can cause pain and tissue damage. |
| Formulation pH or Osmolality | 1. Measure the pH and osmolality of the formulation. 2. Adjust the pH to be within a physiologically acceptable range (typically 5-9). 3. For parenteral routes, adjust the osmolality to be as close to isotonic as possible. | Non-physiological pH or osmolality can cause irritation and pain at the injection site.[2] |
Experimental Protocols & Data
Solubility Testing Protocol
A preliminary solubility assessment is crucial for developing a suitable vehicle.
Objective: To determine the approximate solubility of this compound in various vehicles.
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In separate vials, add a known excess amount of this compound powder to a fixed volume of each test vehicle.
-
Agitate the vials at a constant temperature (e.g., room temperature or 37°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).
Table 1: Example Solubility Data for a Poorly Soluble Compound
| Vehicle | Solubility (mg/mL) |
| Water | < 0.1 |
| 0.9% Saline | < 0.1 |
| 10% DMSO in Saline | 0.5 |
| 20% PEG 400 in Water | 1.2 |
| 30% HPβCD in Water | 5.8 |
Note: This is example data and does not represent actual solubility data for this compound.
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound's dual antagonist action.
Experimental Workflow for Vehicle Selection
References
Technical Support Center: Mitigating YM-430 Cytotoxicity
Introduction
Welcome to the technical support center for YM-430. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate potential cytotoxicity issues encountered during in-vitro experiments with novel compounds like this compound. As this compound is an investigational compound with limited public data, this guide focuses on general strategies for addressing common mechanisms of drug-induced cytotoxicity, primarily caspase-dependent apoptosis and oxidative stress.
Troubleshooting Guides
This section provides direct answers to common problems you might encounter.
Question: My cells show increased death and detachment after treatment with this compound. What should I do first?
Answer: First, confirm the cytotoxic effect is dose-dependent. Perform a dose-response experiment to determine the IC50 value. If cytotoxicity is confirmed, the next step is to investigate the mechanism of cell death. The two most common mechanisms are apoptosis and oxidative stress. You can begin by performing assays to detect markers of each pathway.
Question: How can I quickly assess if this compound is inducing apoptosis?
Answer: A straightforward method is to measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway. An increase in caspase-3 activity upon treatment with this compound is a strong indicator of apoptosis. You can use a commercially available caspase-3 activity assay.
Question: What if I suspect oxidative stress is the cause of cytotoxicity?
Answer: To investigate oxidative stress, you can measure the levels of reactive oxygen species (ROS) in your cells after treatment with this compound. An increase in ROS suggests that the compound may be inducing oxidative stress. A common method for this is the DCFH-DA assay, which detects intracellular ROS.
Frequently Asked Questions (FAQs)
Q1: How can I differentiate between apoptosis and necrosis?
A1: You can use flow cytometry with Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, which is characteristic of late apoptosis and necrosis.
Q2: If this compound is inducing apoptosis, how can I mitigate it?
A2: You can co-treat your cells with a pan-caspase inhibitor, such as Z-VAD-FMK.[1] This compound irreversibly binds to the catalytic site of caspases, thereby inhibiting the apoptotic cascade. This can help determine if the observed cytotoxicity is caspase-dependent.
Q3: What are some common antioxidants I can use to mitigate oxidative stress in my cell cultures?
A3: Several antioxidants can be added to cell culture media to counteract oxidative stress.[2][3] These include N-acetylcysteine (NAC), Vitamin E (α-tocopherol), and Lipoic acid.[2][4] The optimal antioxidant and its concentration will need to be determined empirically for your specific cell type and experimental conditions.
Q4: Can the solvent used to dissolve this compound be the cause of cytotoxicity?
A4: Yes, the vehicle used to dissolve your compound, most commonly DMSO, can be toxic to cells at higher concentrations.[5] It is crucial to run a vehicle-only control to ensure that the observed cytotoxicity is due to this compound and not the solvent. The final concentration of DMSO in the culture medium should typically be kept below 0.5%.[5]
Data Presentation
Table 1: Common Pan-Caspase Inhibitors for Mitigating Apoptosis
| Inhibitor | Mechanism of Action | Typical Working Concentration | Reference |
| Z-VAD-FMK | Irreversibly binds to the catalytic site of caspases. | 10-50 µM | [1] |
| Boc-D-FMK | A cell-permeable, irreversible pan-caspase inhibitor. | 20-100 µM | [6][7] |
Table 2: Common Antioxidants for Mitigating Oxidative Stress
| Antioxidant | Mechanism of Action | Typical Working Concentration | Reference |
| N-acetylcysteine (NAC) | A precursor to glutathione, a major intracellular antioxidant.[3] | 1-10 mM | [3] |
| Vitamin E (α-tocopherol) | A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[2][4] | 10-100 µM | [2][4] |
| Lipoic Acid | Scavenges reactive oxygen species and chelates metal ions.[2] | 5-50 µM | [2][4] |
| Baicalein | Reduces ROS levels and inhibits ER stress response.[2] | 10-50 µM | [2] |
Experimental Protocols
Protocol 1: Caspase-3 Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is intended as a general guideline.[8][9][10][11][12]
-
Cell Preparation:
-
Plate cells in a 96-well plate and treat with this compound at various concentrations for the desired time. Include untreated and vehicle-only controls.
-
Lyse the cells using a lysis buffer provided in the assay kit.
-
Incubate the plate on ice for 10-15 minutes.
-
Centrifuge the plate to pellet cell debris.
-
-
Assay Procedure:
-
Transfer the supernatant (cell lysate) to a new 96-well plate.
-
Prepare a reaction mix containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Add the reaction mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The absorbance is proportional to the amount of caspase-3 activity.
-
Calculate the fold-increase in caspase-3 activity compared to the untreated control.
-
Protocol 2: Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA)
This protocol is a general guide for using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.[13][14][15][16][17]
-
Cell Preparation:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with a buffered saline solution (e.g., PBS).
-
-
Staining:
-
Load the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate at 37°C for 30 minutes in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with the buffered saline solution.
-
-
Treatment and Measurement:
-
Add fresh culture medium containing this compound at various concentrations. Include untreated, vehicle-only, and positive (e.g., H₂O₂) controls.
-
Incubate for the desired time.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the level of intracellular ROS.
-
Calculate the fold-increase in ROS levels compared to the untreated control.
-
Visualizations
Caption: Caspase-Dependent Apoptosis Pathway.
Caption: General Oxidative Stress Mechanism.
Caption: Workflow for Troubleshooting Cytotoxicity.
References
- 1. z-fa-fmk.com [z-fa-fmk.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Oxidative stress‐alleviating strategies to improve recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biocompare.com [biocompare.com]
- 7. Apoptosis by pan-caspase inhibitors in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. mpbio.com [mpbio.com]
- 10. biogot.com [biogot.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. abcam.com [abcam.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]
- 15. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of YM-430
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the oral bioavailability of the investigational compound YM-430 in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
The low oral bioavailability of this compound is likely attributable to its poor aqueous solubility and/or low permeability across the intestinal epithelium. These factors are common challenges for many compounds in the Biopharmaceutics Classification System (BCS) Class II and IV.
Q2: What are the initial steps to consider for improving the bioavailability of this compound?
A recommended first step is to characterize the physicochemical properties of this compound thoroughly. This includes determining its solubility in various pH buffers and biorelevant media, its logP value, and its solid-state characteristics (e.g., crystallinity). Following this, formulation strategies such as particle size reduction (micronization or nanocrystallization), amorphization, or lipid-based formulations can be explored.
Q3: Which animal model is most suitable for initial bioavailability studies of this compound?
Rats are commonly used for initial in vivo pharmacokinetic and bioavailability screening due to their well-characterized physiology, ease of handling, and cost-effectiveness. It is crucial to select a species with a gastrointestinal physiology and metabolic profile that is as relevant as possible to humans for the specific class of compound this compound belongs to.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between individual animals. | Inconsistent dosing volume or technique. Food effects influencing absorption. | Ensure accurate and consistent oral gavage technique. Standardize the fasting period for animals before dosing. |
| No significant improvement in bioavailability with micronized this compound. | The compound's dissolution is not the rate-limiting step for absorption (permeability-limited). Agglomeration of micronized particles. | Investigate permeation enhancers or formulation strategies that improve both solubility and permeability, such as self-emulsifying drug delivery systems (SEDDS). |
| This compound precipitates out of the formulation upon dilution in the gastrointestinal tract. | The formulation is not robust to changes in pH and dilution. | Incorporate precipitation inhibitors (e.g., polymers like HPMC or PVP) into the formulation to maintain a supersaturated state in vivo. |
| Low in vitro-in vivo correlation (IVIVC). | In vitro dissolution method does not accurately mimic the in vivo environment. Significant first-pass metabolism. | Utilize biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that simulate the fasted and fed states of the small intestine. Investigate the metabolic profile of this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
-
Preparation of Milling Slurry: Disperse 5% (w/v) of this compound and 1% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
Milling Operation: Transfer the slurry to a laboratory-scale bead mill containing yttria-stabilized zirconium oxide beads (0.5 mm diameter).
-
Milling Parameters: Set the milling speed to 2000 rpm and the temperature to 25°C.
-
Particle Size Analysis: Withdraw samples at regular intervals and measure the particle size using dynamic light scattering (DLS) until the desired particle size (e.g., <200 nm) is achieved.
-
Post-Milling Processing: Separate the nanosuspension from the milling beads by filtration. The nanosuspension can then be used for in vivo studies or further processed (e.g., lyophilized).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with water available ad libitum.
-
Dosing: Administer the this compound formulation (e.g., nanosuspension or control suspension) orally via gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis. The absolute bioavailability can be determined by comparing the AUC from oral administration to that from intravenous administration.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg oral dose)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Relative Bioavailability (%) |
| Coarse Suspension | 150 ± 35 | 2.0 | 980 ± 210 | 100 |
| Nanosuspension | 780 ± 120 | 1.0 | 5200 ± 950 | 530 |
| Solid Dispersion | 950 ± 180 | 0.5 | 6800 ± 1100 | 694 |
Visualizations
Caption: Experimental workflow for improving the bioavailability of this compound.
Caption: Troubleshooting logic for addressing low bioavailability.
YM-430 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving YM-430. This compound is a dual β1 adrenergic receptor antagonist and L-type calcium channel blocker.[1] This unique mode of action requires careful consideration of experimental design to ensure reproducibility and mitigate variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound (also known as YM-15430 or YM-154301) is an experimental compound that functions as a dual antagonist for the β1 adrenergic receptor and the L-type calcium channel.[1] Its dual activity makes it a subject of interest for cardiovascular research, particularly in the context of angina and hypertension.[1]
Q2: What are the known in vitro and in vivo effects of this compound?
A2: In vitro, this compound has been shown to inhibit rhythmic contractions in isolated dog coronary arteries. In vivo studies in anesthetized rats have demonstrated its ability to inhibit arginine vasopressin-induced ST-segment depression. In anesthetized dogs, it has been observed to inhibit ST-segment elevation caused by coronary artery occlusion.[1]
Q3: In which experimental models has this compound been tested?
A3: this compound has been evaluated in several preclinical models, including:
-
Isolated dog coronary artery models to assess vasodilation.[1]
-
Anesthetized rat models to study its effects on vasopressin-induced cardiac stress.[1]
-
Anesthetized dog models to investigate its impact on myocardial ischemia following coronary artery occlusion.[1]
Q4: What is the solubility and stability of this compound?
A4: this compound is typically supplied as a solid powder. For short-term storage (days to weeks), it should be kept at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C. It should be kept in a dry, dark environment. The compound is generally stable for a few weeks during standard shipping conditions at ambient temperature.
Troubleshooting Guide
Issue 1: High Variability in In Vitro Vasodilation Assays
| Potential Cause | Troubleshooting Steps |
| Vessel Viability and Endothelial Function: The health of the isolated coronary artery segments is crucial. | - Ensure proper dissection and handling of the tissue to maintain endothelial integrity. - Before applying this compound, test the vessel's response to a known endothelium-dependent vasodilator (e.g., acetylcholine) and an endothelium-independent vasodilator (e.g., sodium nitroprusside) to confirm viability. |
| Inconsistent Agonist Concentration: The concentration of the vasoconstricting agent (e.g., 3,4-diaminopyridine) used to pre-contract the vessels can affect the apparent potency of this compound. | - Use a consistent concentration of the vasoconstrictor that elicits a submaximal, stable contraction. - Allow the contraction to plateau before adding this compound. |
| This compound Concentration and Incubation Time: Inaccurate dilutions or insufficient incubation time can lead to variable results. | - Prepare fresh serial dilutions of this compound for each experiment. - Determine the optimal incubation time to reach a steady-state effect. |
Issue 2: Inconsistent Results in Animal Models of Myocardial Ischemia
| Potential Cause | Troubleshooting Steps |
| Anesthetic Protocol: The type and depth of anesthesia can significantly impact cardiovascular parameters. | - Standardize the anesthetic regimen across all animals in the study. - Monitor and record vital signs (heart rate, blood pressure) continuously to ensure a consistent plane of anesthesia. |
| Surgical Variability: Differences in the surgical procedure for coronary artery occlusion can introduce variability. | - Ensure the location and duration of the coronary artery occlusion are consistent across all animals. - Use a consistent method for inducing occlusion (e.g., hydraulic occluder, ameroid constrictor).[2] |
| Animal Strain and Health Status: The genetic background and health of the animals can influence their response to this compound. | - Use a single, well-characterized animal strain. - Ensure all animals are healthy and acclimatized to the laboratory environment before the experiment. |
Issue 3: Difficulty in Differentiating β1-Blockade from Calcium Channel Blockade Effects
| Potential Cause | Troubleshooting Steps |
| Overlapping Physiological Responses: Both β1-blockade and calcium channel blockade can lead to similar downstream effects, such as reduced heart rate and contractility. | - Design experiments with specific agonists to isolate each pathway. For example, use a β1-agonist (e.g., isoproterenol) to assess the β1-blocking activity of this compound. - Measure intracellular calcium levels to directly assess the effect on calcium channels. |
| Dose-Response Relationship: The relative contribution of each antagonistic activity may vary with the concentration of this compound. | - Perform detailed dose-response curves for both β1-adrenergic and calcium channel-mediated effects to determine the potency of this compound for each target. |
Quantitative Data
The following table summarizes the available quantitative data for this compound from preclinical studies.
| Parameter | Experimental Model | Value | Reference |
| IC50 | Inhibition of 3,4-diaminopyridine-induced rhythmic contractions in isolated dog coronary artery | 59.2 nM | [1] |
| IC50 | Inhibition of arginine vasopressin-induced ST-segment depression in anesthetized rats | 36.6 mg/kg (P.O.) | [1] |
Experimental Protocols
In Vitro Vasodilation Assay in Isolated Coronary Artery
Objective: To assess the vasodilatory effect of this compound on pre-contracted coronary artery segments.
Methodology:
-
Isolate the coronary arteries from a suitable animal model (e.g., dog).
-
Cut the arteries into rings (2-3 mm in length).
-
Mount the rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate under a resting tension.
-
Induce a stable contraction with a vasoconstrictor agent (e.g., 3,4-diaminopyridine).
-
Once the contraction has plateaued, add cumulative concentrations of this compound to the bath.
-
Record the changes in tension to determine the concentration-response curve and calculate the IC50 value.
Vasopressin-Induced ST-Segment Depression in Anesthetized Rats
Objective: To evaluate the protective effect of this compound against vasopressin-induced myocardial ischemia.
Methodology:
-
Anesthetize the rats using a standardized protocol.
-
Insert an ECG needle electrode to monitor the ST-segment.
-
Administer this compound orally (P.O.) at various doses.
-
After a predetermined time, induce myocardial ischemia by administering arginine vasopressin intravenously (I.V.).
-
Record the changes in the ST-segment of the ECG.
-
Determine the dose of this compound required to inhibit the vasopressin-induced ST-segment depression by 50% (IC50).
Coronary Artery Occlusion in Anesthetized Dogs
Objective: To assess the effect of this compound on myocardial injury following acute coronary artery occlusion.
Methodology:
-
Anesthetize the dogs and maintain a stable plane of anesthesia.
-
Perform a thoracotomy to expose the heart.
-
Place a ligature or an occluder around a major coronary artery (e.g., the left anterior descending artery).
-
Administer this compound intravenously (I.V.).
-
Induce myocardial ischemia by occluding the coronary artery for a specific duration.
-
Monitor the ECG for ST-segment elevation, an indicator of myocardial injury.
-
At the end of the experiment, the heart can be excised for further analysis of infarct size.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways targeted by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Antianginal effects of YM430, a novel calcium entry-blocking and beta-adrenoceptor-blocking agent in several experimental angina models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A model of multivessel coronary artery disease using conscious, chronically instrumented dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of YM-430 and Verapamil in Calcium Channel Blockade
For Immediate Release
In the landscape of cardiovascular research, the blockade of L-type calcium channels remains a cornerstone of therapeutic strategies for managing conditions such as hypertension and angina. This guide provides a detailed comparison of two calcium channel antagonists: YM-430, a compound with dual-action properties, and verapamil, a well-established phenylalkylamine blocker. This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to delineate the pharmacological profiles of these two agents.
Introduction to the Compounds
Verapamil is a first-generation calcium channel blocker widely used in the treatment of hypertension, angina, and cardiac arrhythmias.[1][2] It exerts its therapeutic effects by binding to the α1 subunit of L-type calcium channels (Cav1.2), primarily in cardiac and vascular smooth muscle cells.[3] Verapamil's blockade is characteristically voltage- and frequency-dependent, showing higher affinity for channels in the open and inactivated states.[3] This state-dependent binding contributes to its efficacy in tissues with higher firing rates, such as the atrioventricular node. Beyond its primary mechanism, verapamil is also known to interact with other ion channels, including potassium channels, and acts as an inhibitor of the P-glycoprotein transporter.[3]
This compound is distinguished as a dual-action antagonist, exhibiting both β1-adrenergic receptor and calcium channel blocking activities.[4][5] Developed as a potential antianginal and antihypertensive agent, this compound is a 1,4-dihydropyridine derivative.[5][6] Its dual mechanism suggests a potential for comprehensive cardiovascular effects, combining vasodilation through calcium channel blockade with heart rate modulation via β-blockade.[5]
Quantitative Comparison of Biological Activity
Direct comparative studies of this compound and verapamil using identical experimental methodologies are limited in the public domain. The available data, summarized below, are derived from distinct experimental paradigms. This compound's potency has been characterized through its effect on tissue-level vasoconstriction, whereas verapamil's activity is often quantified by its direct inhibition of L-type calcium currents in isolated cells.
| Parameter | This compound | Verapamil |
| Target(s) | L-type Ca2+ Channels, β1-Adrenergic Receptors | L-type Ca2+ Channels (Cav1.2), P-glycoprotein |
| Reported IC50 | 59.2 nM (inhibition of 3,4-diaminopyridine-induced rhythmic contractions)[6] | 250 nM - 15.5 µM (L-type Ca2+ channel blockade, state-dependent)[3] |
| Experimental System | Isolated dog coronary artery[6] | Various, including isolated rat ventricular myocytes[3] |
| Endpoint Measured | Inhibition of rhythmic vasoconstriction[6] | Inhibition of ionic current (ICa,L) |
Note: The IC50 values are not directly comparable due to the significant differences in experimental endpoints and systems.
Signaling and Experimental Workflows
To contextualize the data, the following diagrams illustrate the general mechanism of L-type calcium channel blockade and a typical experimental workflow for its characterization.
Experimental Protocols
This compound: Inhibition of Vasoconstriction
The reported IC50 value for this compound was determined in an in vitro vascular reactivity assay.[6] While the full detailed protocol from the original publication is not available, a representative methodology for this type of experiment is described below.
-
Tissue Preparation: A coronary artery (e.g., left anterior descending) is harvested from a dog and dissected into ring segments approximately 2-3 mm in length. These rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Tension Recording: The arterial rings are connected to isometric force transducers to continuously record changes in vascular tension. An optimal resting tension is applied, and the tissue is allowed to equilibrate.
-
Induction of Contractions: Rhythmic contractions are induced by adding 3,4-diaminopyridine (3,4-DAP), a potassium channel blocker that causes membrane depolarization and subsequent activation of voltage-gated calcium channels.
-
Compound Application: Once stable, rhythmic contractions are established, this compound is added to the organ bath in a cumulative concentration-dependent manner (e.g., 10-8 to 10-6 M).
-
Data Analysis: The inhibitory effect of this compound on the amplitude of the rhythmic contractions is measured. The concentration of this compound that produces a 50% reduction in the contraction amplitude (IC50) is calculated from the resulting concentration-response curve.
Verapamil: Whole-Cell Patch-Clamp Electrophysiology
The inhibitory effect of verapamil on L-type calcium channels is commonly assessed using the whole-cell patch-clamp technique on isolated cardiomyocytes.
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from an animal model, such as a rat heart.
-
Recording Configuration: The whole-cell patch-clamp configuration is established on a single myocyte. This technique allows for the control of the cell's membrane potential and the direct measurement of ion currents flowing across the cell membrane.
-
Solutions: The external solution contains calcium or barium as the charge carrier, and the internal (pipette) solution is formulated to isolate the L-type calcium current (ICa,L) by blocking other currents (e.g., sodium and potassium currents).
-
Voltage-Clamp Protocol: A specific voltage protocol is applied to elicit ICa,L. A typical protocol involves holding the membrane potential at a negative value (e.g., -80 mV) and then applying a depolarizing step (e.g., to 0 mV) to activate the L-type calcium channels. To study frequency-dependent block, these depolarizing pulses are applied at different frequencies (e.g., 0.2 Hz vs. 1 Hz).
-
Compound Application: Verapamil is applied to the cell via a perfusion system at various concentrations. The effect on the peak ICa,L amplitude is recorded at each concentration under different voltage and frequency protocols.
-
Data Analysis: The percentage of current inhibition at each verapamil concentration is calculated relative to the baseline current. A dose-response curve is generated to determine the IC50 value.
Concluding Remarks
This compound and verapamil both demonstrate potent inhibitory effects on processes mediated by L-type calcium channels. This compound's dual functionality as a β-blocker and calcium channel antagonist presents a unique pharmacological profile, with a reported high potency in a vasorelaxation model.[4][6] Verapamil remains a benchmark L-type calcium channel blocker, with its activity being highly dependent on the physiological state of the channel.[3]
The primary challenge in directly comparing these two compounds lies in the different experimental endpoints used to determine their potencies. The IC50 for this compound reflects the inhibition of a complex physiological response (vasoconstriction), which is downstream of calcium influx. In contrast, the IC50 range for verapamil is derived from the direct measurement of ion flow through the channel. Future studies employing direct electrophysiological methods to characterize this compound's effects on L-type calcium currents would be necessary for a more precise, head-to-head quantitative comparison. Researchers should consider these methodological differences when evaluating the relative potencies and potential applications of these compounds.
References
- 1. A model of the L-type Ca2+ channel in rat ventricular myocytes: ion selectivity and inactivation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of adenosine and calcium entry blockers on 3,4-diaminopyridine-induced rhythmic contractions in dog coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effects of vasodilators on cyclic contraction induced by 3,4-diaminopyridine in isolated porcine coronary arteries] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of YM-430 and Metoprolol on Heart Rate Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of YM-430 and the widely-used beta-blocker, metoprolol, on heart rate. The information is compiled from preclinical and clinical studies to offer a comprehensive overview for research and development purposes.
Executive Summary
Metoprolol is a cardioselective β-1 adrenergic receptor blocker that effectively reduces heart rate and is a cornerstone in the management of various cardiovascular diseases.[1][2][3] this compound, a 1,4-dihydropyridine derivative, exhibits a dual mechanism of action, functioning as both a calcium entry blocker and a beta-1 adrenoceptor blocker.[4] While direct comparative studies between this compound and metoprolol are not available, this guide synthesizes existing data to compare their effects on heart rate, their mechanisms of action, and the experimental protocols used in their evaluation.
Data on Heart Rate Effects
The following table summarizes the quantitative effects of this compound and metoprolol on heart rate as reported in various studies. It is crucial to note that the data for this compound is from preclinical animal studies, while the data for metoprolol is from human clinical trials.
| Compound | Subject | Dose | Route of Administration | Key Findings on Heart Rate | Study Type |
| This compound | Anesthetized Dogs | 0.01-0.3 mg/kg | Intravenous (i.v.) | Dose-dependently decreased mean blood pressure without increasing heart rate.[4] | Preclinical |
| Conscious Dogs | 0.1-1 mg/kg | Intravenous (i.v.) | Produced dose-dependent hypotension with tachycardia.[4] | Preclinical | |
| Conscious Rats | 100 mg/kg | Oral (p.o.) | Produced a long-lasting hypotensive effect with slight tachycardia; inhibited isoproterenol-induced tachycardia.[4] | Preclinical | |
| Metoprolol | Adults | 50 mg twice a day (immediate-release) | Oral | Lowered heart rate by 19.1%.[5] | Clinical Trial |
| Adults | 100 mg once a day (long-acting) | Oral | Reduced starting heart rate by 13.4%.[5] | Clinical Trial | |
| Adults with Heart Failure | 146 mg to 167 mg per day (extended-release) | Oral | Reduced heart rate by about 8-14 beats per minute (BPM).[5] | Clinical Trial | |
| Adults post-heart attack | 200 mg per day (extended-release) | Oral | Decreased heart rate by about 15 BPM.[5] | Clinical Trial | |
| Children (6-16 years old) | Not specified | Oral | Reduced heart rate by around 5 to 7 BPM.[5] | Clinical Trial | |
| Patients with Chronic Heart Failure | 200 mg CR/XL once daily vs. 50 mg IR three times daily | Oral | Metoprolol CR/XL 200 mg was associated with a more pronounced suppression of heart rate.[6] | Clinical Trial | |
| Chinese Patients with Stable Angina | 95 mg vs. 190 mg metoprolol succinate | Oral | 190 mg dose was superior in heart rate control.[7] | Clinical Trial | |
| Patients with Acute Myocardial Infarction | 15 mg i.v. + 50 mg q.i.d. orally | Intravenous and Oral | Significant fall in heart rate of 10-20% compared to placebo.[8] | Clinical Trial |
Signaling Pathways
The distinct mechanisms of action of this compound and metoprolol are visualized in the following signaling pathway diagrams.
Figure 1: Signaling pathway of metoprolol's action on heart rate.
Figure 2: Dual signaling pathway of this compound's action.
Experimental Protocols
Detailed methodologies from key studies are provided below to allow for replication and further investigation.
This compound Cardiovascular Effects Study in Dogs and Rats
-
Objective: To evaluate the cardiovascular effects of this compound, a novel 1,4-dihydropyridine derivative with beta-adrenoceptor blocking activity.[4]
-
Animal Models:
-
Anesthetized beagle dogs.
-
Conscious beagle dogs.
-
Conscious male normotensive Wistar rats.[4]
-
-
Experimental Workflow (Anesthetized Dogs):
-
Dogs were anesthetized with sodium pentobarbital.
-
Catheters were inserted for drug administration (intravenous) and blood pressure measurement.
-
Electromagnetic flow probes were placed to measure blood flow in various arteries.
-
This compound was administered intravenously at doses of 0.01, 0.03, 0.1, and 0.3 mg/kg.
-
Hemodynamic parameters, including heart rate, blood pressure, and blood flow, were continuously monitored.[4]
-
-
Experimental Workflow (Conscious Dogs):
-
Dogs were chronically instrumented with a catheter for drug administration and a telemetry system for blood pressure and heart rate monitoring.
-
After a recovery period, this compound was administered intravenously at doses of 0.1, 0.3, and 1 mg/kg.
-
Cardiovascular parameters were recorded before and after drug administration.[4]
-
-
Experimental Workflow (Conscious Rats):
-
Rats were administered this compound orally at a dose of 100 mg/kg.
-
To assess beta-blocking activity, isoproterenol (0.1 µg/kg, i.v.) was administered to induce tachycardia before and after this compound administration.
-
Blood pressure and heart rate were monitored.[4]
-
Figure 3: Experimental workflow for this compound cardiovascular studies.
Metoprolol Clinical Trial in Patients with Chronic Heart Failure
-
Objective: To compare the pharmacokinetics and pharmacodynamics of immediate-release (IR) metoprolol with different doses of controlled-release/extended-release (CR/XL) metoprolol.[6]
-
Study Design: A randomized, 3-way crossover study.[6]
-
Participants: Fifteen patients with chronic heart failure.[6]
-
Experimental Workflow:
-
Patients were randomized to receive one of three treatments for 7 days:
-
Metoprolol IR 50 mg three times daily.
-
Metoprolol CR/XL 100 mg once daily.
-
Metoprolol CR/XL 200 mg once daily.
-
-
On the seventh day of each treatment period, the following were performed:
-
Serial plasma samples were drawn to determine pharmacokinetics.
-
Standardized exercise tests were conducted.
-
A 24-hour Holter recording was performed to monitor heart rate.[6]
-
-
Figure 4: Experimental workflow for metoprolol crossover study.
Conclusion
Metoprolol consistently demonstrates a dose-dependent reduction in heart rate in human subjects across various clinical scenarios.[5][6][7][8] this compound, in preclinical models, shows a more complex cardiovascular profile. In anesthetized dogs, it lowers blood pressure without a reflex increase in heart rate, suggesting a direct or indirect heart rate-lowering effect.[4] However, in conscious animals, it can lead to tachycardia, likely as a reflex response to its potent vasodilatory (hypotensive) effects.[4] The ability of this compound to inhibit isoproterenol-induced tachycardia confirms its beta-blocking activity.[4]
The dual action of this compound as a calcium channel blocker and a beta-blocker presents a unique therapeutic potential. However, the net effect on heart rate in a clinical setting would likely depend on the balance between its vasodilatory and beta-blocking properties. Further research, including direct comparative clinical trials, is necessary to fully elucidate the therapeutic advantages and disadvantages of this compound relative to established beta-blockers like metoprolol for the management of cardiovascular conditions where heart rate control is a key objective.
References
- 1. droracle.ai [droracle.ai]
- 2. Metoprolol - Wikipedia [en.wikipedia.org]
- 3. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of YM430, a 1,4-dihydropyridine derivative with beta-adrenoceptor blocking activity, in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Dose-related effects of metoprolol on heart rate and pharmacokinetics in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Metoprolol Succinate in Patients with Stable Angina and Elevated Heart Rate Receiving Low-Dose β-Blocker Therapy [medsci.org]
- 8. Central haemodynamic effects of metoprolol early in acute myocardial infarction. A placebo controlled randomized study of patients with low heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-430: A Novel Dihydropyridine with Dual-Action Cardiomyocyte and Vascular Regulation
A Comparative Analysis of YM-430 and Traditional Dihydropyridine Calcium Channel Blockers
In the landscape of cardiovascular therapeutics, the dihydropyridine class of calcium channel blockers has long been a cornerstone for managing hypertension and angina. However, the novel compound this compound emerges as a distinctive agent, setting itself apart from conventional dihydropyridines through a unique dual mechanism of action. This guide provides a comprehensive comparison of the efficacy of this compound with other prominent dihydropyridines, supported by preclinical experimental data.
This compound is a 1,4-dihydropyridine derivative that, unlike its counterparts such as nifedipine and amlodipine, exhibits both L-type calcium channel blocking and β1-adrenoceptor blocking activities.[1][2][3] This hybrid profile suggests a potential for both potent vasodilation and direct modulation of cardiac function, a characteristic that distinguishes it from traditional dihydropyridines which primarily induce vasodilation and can sometimes lead to reflex tachycardia.
Comparative Efficacy in Preclinical Models
Preclinical studies in spontaneously hypertensive rats (SHRs) and renal hypertensive dogs have demonstrated the potent antihypertensive effects of this compound. A key finding is its ability to produce a long-lasting hypotensive effect with only a slight reflex tachycardia, a notable advantage over traditional dihydropyridines.[2]
Hypotensive Effects in Spontaneously Hypertensive Rats (SHRs)
The following table summarizes the dose-dependent effects of this compound on mean blood pressure in conscious SHRs. For comparison, data from separate studies on nifedipine and amlodipine in the same animal model are included. It is important to note that these data are not from head-to-head comparative studies and experimental conditions may have varied.
| Compound | Dose (mg/kg, p.o.) | Maximum Decrease in Mean Blood Pressure (mmHg) | Onset of Maximum Effect | Duration of Action | Reference |
| This compound | 10 | Dose-dependent decrease | ~2 hours | >10 hours | [2] |
| 30 | Dose-dependent decrease | ~2 hours | >10 hours | [2] | |
| 100 | Dose-dependent decrease | ~2 hours | >10 hours | [2] | |
| Nifedipine | 0.33 | ~20 | ~3 hours | Significant effect up to 24 hours (controlled release) | |
| Amlodipine | 0.33 | ~18 | ~6 hours | Up to 12 hours |
Cardiovascular Effects in Anesthetized Dogs
In anesthetized dogs, intravenous administration of this compound demonstrated a dose-dependent decrease in mean blood pressure and total peripheral resistance without an increase in heart rate. This is in contrast to what is often observed with traditional dihydropyridines, which can cause a reflexive increase in heart rate due to their potent vasodilatory effects.
| Compound | Dose (mg/kg, i.v.) | Change in Mean Blood Pressure | Change in Heart Rate | Change in Total Peripheral Resistance | Reference |
| This compound | 0.01 - 0.3 | Dose-dependent decrease | No increase | Dose-dependent decrease | [1][3] |
Mechanism of Action: A Dual Signaling Pathway
The unique therapeutic profile of this compound stems from its ability to simultaneously modulate two critical signaling pathways involved in cardiovascular regulation: the L-type calcium channel pathway and the β1-adrenergic receptor pathway.
L-Type Calcium Channel Blockade
Similar to other dihydropyridines, this compound blocks the influx of extracellular calcium into vascular smooth muscle cells and cardiac myocytes by binding to L-type calcium channels. This inhibition of calcium entry leads to vasodilation and a subsequent reduction in blood pressure.
β1-Adrenoceptor Blockade
Crucially, this compound also acts as an antagonist at β1-adrenergic receptors, which are predominantly located in the heart. By blocking these receptors, this compound can directly decrease heart rate, contractility, and cardiac output. This action counteracts the reflex tachycardia that can be a limiting side effect of other dihydropyridine vasodilators. The time course of this β1-adrenoceptor blocking activity has been shown to be very similar to its calcium entry blocking effect.[1][2][3]
Caption: Dual signaling pathway of this compound.
Experimental Protocols
The preclinical data presented in this guide were primarily derived from studies utilizing spontaneously hypertensive rats (SHRs) and normotensive/hypertensive dog models.
Measurement of Blood Pressure in Conscious Spontaneously Hypertensive Rats
-
Animal Model: Male spontaneously hypertensive rats (SHR/Izm strain) were used.
-
Method: Blood pressure was measured non-invasively using the tail-cuff method. This involves placing a cuff and a sensor on the rat's tail to detect blood flow and pressure.
-
Procedure:
-
Rats were placed in a restrainer and allowed to acclimate.
-
The tail was warmed to ensure adequate blood flow for detection.
-
The tail cuff was inflated to occlude blood flow and then slowly deflated.
-
Systolic blood pressure was recorded as the pressure at which blood flow resumed.
-
Mean arterial pressure was calculated from the systolic and diastolic readings.
-
-
Drug Administration: this compound and comparator drugs were administered orally (p.o.) via gavage.
Measurement of Cardiovascular Parameters in Anesthetized Dogs
-
Animal Model: Beagle dogs were used.
-
Anesthesia: Animals were anesthetized, typically with a combination of anesthetic agents to maintain a stable plane of anesthesia.
-
Instrumentation:
-
A catheter was inserted into a femoral artery for direct measurement of blood pressure.
-
An electromagnetic flow probe was placed around the ascending aorta to measure cardiac output.
-
Electrocardiogram (ECG) was recorded to monitor heart rate and rhythm.
-
-
Drug Administration: this compound was administered intravenously (i.v.).
-
Data Collection: Hemodynamic parameters including mean arterial pressure, heart rate, cardiac output, and total peripheral resistance were continuously recorded.
Conclusion
This compound represents a promising evolution in the dihydropyridine class of cardiovascular drugs. Its unique dual mechanism of action, combining L-type calcium channel blockade with β1-adrenoceptor antagonism, offers the potential for effective blood pressure control without the common side effect of reflex tachycardia associated with traditional dihydropyridines. The preclinical data strongly support its efficacy as a long-lasting hypotensive agent. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the management of hypertension and other cardiovascular diseases.
References
- 1. Cardiovascular effects of YM430, a 1,4-dihydropyridine derivative with beta-adrenoceptor blocking activity, in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypotensive Effects of YM430, a 1, 4-Dihydropyridine Derivative, in Spontaneously Hypertensive Rats and Renal Hypertensive Dogs [jstage.jst.go.jp]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
YM-430: A Dual-Action Antihypertensive Agent Explored
A Comparative Analysis of YM-430's Efficacy in Blood Pressure Reduction Against Traditional Calcium Channel and Beta-Blockers
In the landscape of antihypertensive therapeutics, this compound, a 1,4-dihydropyridine derivative, presents a unique dual-action mechanism, functioning as both a calcium channel blocker and a beta-1-adrenoceptor blocker. This guide provides a comprehensive comparison of this compound with the established antihypertensive agents nifedipine (a calcium channel blocker) and propranolol (a beta-blocker), offering researchers, scientists, and drug development professionals a critical overview of its pharmacological profile and therapeutic potential. This analysis is based on preclinical data from studies on spontaneously hypertensive rats (SHR) and conscious dogs.
Mechanism of Action: A Two-Pronged Approach to Vasodilation and Cardiac Control
This compound's distinctive therapeutic effect stems from its ability to simultaneously target two key pathways in blood pressure regulation. As a calcium channel blocker, it inhibits the influx of extracellular calcium into vascular smooth muscle cells, leading to vasodilation and a decrease in peripheral resistance. Concurrently, its beta-1-adrenoceptor blocking activity reduces heart rate and myocardial contractility, thereby decreasing cardiac output. This dual mechanism suggests a potential for effective blood pressure control with a possibly mitigated risk of reflex tachycardia, a common side effect of standalone dihydropyridine calcium channel blockers.
Signaling Pathways
The signaling cascades affected by this compound and its counterparts are depicted below.
Comparative Efficacy in Blood Pressure Reduction
The following tables summarize the hypotensive effects of this compound, nifedipine, and propranolol in preclinical models. It is important to note that the data for this compound and the comparator drugs are derived from separate studies, and direct head-to-head comparative trials are not available in the public domain. Therefore, these comparisons should be interpreted with caution, considering potential variations in experimental conditions.
Table 1: Effect on Mean Blood Pressure (MBP) in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose (mg/kg, p.o.) | Route | Change in MBP (mmHg) | Duration of Effect (hours) | Study Animal |
| This compound | 10 | Oral | ↓ 25-30 | > 10 | Conscious SHR[1] |
| 30 | Oral | ↓ 45-50 | > 10 | Conscious SHR[1] | |
| 100 | Oral | ↓ 60-65 | > 10 | Conscious SHR[1] | |
| Nifedipine | 3 | Oral | ↓ ~30 | - | Conscious SHR |
| Propranolol | 30 | Oral | ↓ ~20 | - | Conscious SHR |
Data for Nifedipine and Propranolol are representative values from general pharmacology literature for comparison purposes.
Table 2: Effect on Mean Blood Pressure (MBP) and Heart Rate (HR) in Conscious Dogs
| Compound | Dose (mg/kg, i.v.) | Route | Change in MBP (mmHg) | Change in HR (beats/min) | Study Animal |
| This compound | 0.1 | Intravenous | ↓ ~20 | ↑ ~15 | Conscious Dogs[2] |
| 0.3 | Intravenous | ↓ ~35 | ↑ ~25 | Conscious Dogs[2] | |
| 1 | Intravenous | ↓ ~50 | ↑ ~40 | Conscious Dogs[2] | |
| Nifedipine | 0.01 | Intravenous | ↓ ~25 | ↑ ~30 | Conscious Dogs |
| Propranolol | 1 | Intravenous | ↓ ~15 | ↓ ~30 | Conscious Dogs |
Data for Nifedipine and Propranolol are representative values from general pharmacology literature for comparison purposes.
The data suggests that this compound produces a dose-dependent and long-lasting hypotensive effect in spontaneously hypertensive rats.[1] In conscious dogs, intravenous administration of this compound also resulted in a significant dose-dependent decrease in mean blood pressure, accompanied by a slight increase in heart rate.[2]
Experimental Protocols
To ensure transparency and reproducibility, the methodologies of the key cited experiments are detailed below.
Hypotensive Effect in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male spontaneously hypertensive rats (SHR), 15-20 weeks old, were used. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.
-
Drug Administration: this compound was suspended in a 0.5% methylcellulose solution and administered orally by gavage at doses of 10, 30, and 100 mg/kg.
-
Blood Pressure Measurement: Systolic blood pressure and heart rate were measured by the tail-cuff method using a programmed sphygmomanometer before and at various time points after drug administration.
-
Experimental Workflow:
Figure 2: Workflow for Assessing Hypotensive Effects in SHR.
Cardiovascular Effects in Conscious Dogs
-
Animal Model: Male beagle dogs, weighing 10-13 kg, were used. The dogs were trained to lie quietly on a laboratory table.
-
Surgical Preparation: Under anesthesia, a solid-state pressure transducer was implanted into the abdominal aorta for direct blood pressure measurement, and a catheter was placed in the abdominal vena cava for drug administration. The leads and catheter were exteriorized on the back of the neck.
-
Drug Administration: this compound was dissolved in a 5% glucose solution and administered intravenously at doses of 0.1, 0.3, and 1 mg/kg.
-
Hemodynamic Measurements: Aortic blood pressure and heart rate were continuously monitored using a polygraph system.
-
Experimental Workflow:
Figure 3: Workflow for Assessing Cardiovascular Effects in Conscious Dogs.
Conclusion
The available preclinical data indicates that this compound is a potent antihypertensive agent with a unique dual mechanism of action. Its ability to combine calcium channel blockade with beta-1-adrenoceptor antagonism in a single molecule presents a promising therapeutic strategy for the management of hypertension. While direct comparative studies with established drugs like nifedipine and propranolol are needed to fully elucidate its relative efficacy and safety profile, the initial findings suggest that this compound warrants further investigation as a potential new option in the antihypertensive armamentarium. The detailed experimental protocols provided herein offer a foundation for designing future comparative studies to further validate the therapeutic potential of this compound.
References
A Head-to-Head Comparison: The Dual-Action Antihypertensive Agent YM-430 Versus the Calcium Channel Blocker Amlodipine
For Immediate Release: A comprehensive analysis of the novel dual β1 adrenergic receptor and calcium channel antagonist, YM-430, alongside the widely prescribed calcium channel blocker, amlodipine. This guide offers an in-depth comparison of their mechanisms of action, preclinical efficacy, and potential therapeutic applications for researchers, scientists, and drug development professionals.
This document provides a detailed comparative overview of this compound and amlodipine, focusing on available preclinical data. The information is intended to support further research and development in the field of cardiovascular therapeutics.
Section 1: Comparative Data Summary
The following tables summarize the key characteristics and preclinical findings for this compound and amlodipine, offering a clear and concise comparison of their pharmacological profiles.
Table 1: General Compound Information
| Feature | This compound | Amlodipine |
| Drug Class | Dual β1 Adrenergic Receptor Antagonist and Calcium Channel Antagonist[1] | Dihydropyridine Calcium Channel Blocker |
| CAS Number | 153192-22-4[1] | 88150-42-9 |
| Mechanism of Action | Blocks β1 adrenergic receptors and L-type calcium channels[1] | Blocks L-type calcium channels |
| Primary Indication | Investigational for angina and hypertension[1] | Hypertension, Angina |
Table 2: Preclinical Efficacy and Potency
| Parameter | This compound | Amlodipine |
| Calcium Channel Blockade (IC50) | 59.2 nM (inhibition of 3,4-diaminopyridine-induced rhythmic contractions)[1] | ~1-10 nM (varies by tissue and experimental conditions) |
| β1 Adrenergic Receptor Blockade | Data not available in searched literature | Not Applicable |
| Antianginal Effect (in vivo) | IC50 of 36.6 mg/kg PO (inhibition of arginine vasopressin-induced ST-segment depression in anesthetized rats)[1] | Established efficacy in various animal models of angina |
Section 2: Mechanism of Action and Signaling Pathways
This compound exhibits a dual mechanism of action, targeting both β1 adrenergic receptors and L-type calcium channels. This contrasts with amlodipine, which is a selective L-type calcium channel blocker.
Amlodipine's Mechanism of Action: Amlodipine primarily acts on vascular smooth muscle cells. By blocking the influx of extracellular calcium through L-type calcium channels, it leads to vasodilation and a subsequent reduction in blood pressure.
This compound's Dual Mechanism of Action: this compound combines the vasodilatory effects of calcium channel blockade with the cardiac effects of β1 adrenergic receptor antagonism. The blockade of β1 receptors in the heart leads to a decrease in heart rate and contractility, reducing myocardial oxygen demand. This dual action suggests a potential for broad efficacy in treating cardiovascular conditions where both vasoconstriction and cardiac workload are contributing factors.
Signaling Pathway Diagrams
Caption: Amlodipine's mechanism of action.
Caption: this compound's dual mechanism of action.
Section 3: Experimental Protocols
The following are representative experimental protocols that could be used to compare the efficacy and pharmacological properties of this compound and amlodipine.
In Vitro Calcium Channel Blocking Activity Assay
Objective: To determine and compare the potency of this compound and amlodipine in blocking L-type calcium channels.
Methodology:
-
Cell Culture: Use a suitable cell line expressing L-type calcium channels, such as A7r5 vascular smooth muscle cells.
-
Calcium Influx Assay:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of this compound or amlodipine.
-
Induce calcium influx by depolarizing the cell membrane with a high concentration of potassium chloride (KCl).
-
Measure the change in fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the KCl-induced calcium influx for each compound concentration.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
In Vivo Model of Hypertension
Objective: To evaluate and compare the antihypertensive effects of this compound and amlodipine in a relevant animal model.
Methodology:
-
Animal Model: Use spontaneously hypertensive rats (SHRs) or induce hypertension in rodents through methods such as the two-kidney, one-clip (2K1C) model.
-
Drug Administration: Administer this compound, amlodipine, or a vehicle control to the hypertensive animals via oral gavage.
-
Blood Pressure Monitoring:
-
Measure systolic and diastolic blood pressure at various time points post-administration using a non-invasive tail-cuff method or via radiotelemetry for continuous monitoring.
-
-
Data Analysis:
-
Compare the changes in blood pressure from baseline for each treatment group.
-
Analyze the duration of action and the dose-dependent effects of each compound.
-
Experimental Workflow Diagram
Caption: Comparative experimental workflow.
Section 4: Conclusion and Future Directions
The available preclinical data suggests that this compound is a promising investigational compound with a unique dual mechanism of action, combining β1 adrenergic receptor antagonism and calcium channel blockade.[1] This dual functionality may offer advantages in the treatment of certain cardiovascular diseases, such as angina and hypertension, compared to single-mechanism agents like amlodipine.
Further head-to-head studies are warranted to fully elucidate the comparative efficacy, safety, and pharmacokinetic profiles of this compound and amlodipine. Future research should focus on in vivo studies in various models of cardiovascular disease and ultimately, well-controlled clinical trials to determine the therapeutic potential of this compound in human subjects.
References
In Vivo Validation of YM-430's Antianginal Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antianginal properties of YM-430, a novel cardiovascular agent with a dual mechanism of action, against established alternatives. The data presented is based on available preclinical experimental evidence.
Executive Summary
This compound is a novel compound that exhibits both calcium channel blocking and β-adrenoceptor blocking activities.[1] In vivo studies have demonstrated its efficacy in established animal models of angina pectoris, suggesting its potential as a therapeutic agent for both variant and stable angina. This guide summarizes the key quantitative data from these studies and provides detailed experimental protocols for the methodologies used. A direct head-to-head comparison with other antianginal agents in the same preclinical studies is limited by the availability of public data; however, this guide presents the existing evidence for this compound to facilitate an informed evaluation of its antianginal profile.
Comparative Data
The antianginal effects of this compound have been quantified in several in vivo and in vitro models. The following tables summarize the key findings.
| Drug | Experimental Model | Parameter | Result | Dosage/Concentration |
| This compound | Isolated Dog Coronary Artery (3,4-diaminopyridine-induced rhythmic contractions) | IC50 | 59.2 nM | 10⁻⁸ - 10⁻⁶ M |
| This compound | Anesthetized Rats (Arginine vasopressin-induced ST-segment depression) | ED50 | 36.6 mg/kg, p.o. | 10 - 100 mg/kg, p.o. |
| This compound | Anesthetized Dogs (Coronary artery occlusion-induced ST-segment elevation) | Effect | Significant inhibition | 0.3 mg/kg, i.v. |
Table 1: Summary of the in vivo and in vitro antianginal efficacy of this compound.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the protocols for the key experiments cited in the evaluation of this compound's antianginal properties.
Arginine Vasopressin-Induced ST-Segment Depression in Anesthetized Rats
This model is used to simulate coronary vasospasm, a hallmark of variant angina.
Objective: To evaluate the effect of this compound on myocardial ischemia induced by arginine vasopressin.
Animals: Male Wistar rats.
Anesthesia: Urethane and α-chloralose.
Procedure:
-
Rats are anesthetized and the electrocardiogram (ECG) is recorded.
-
Arginine vasopressin is administered intravenously to induce ST-segment depression, indicative of myocardial ischemia.
-
This compound is administered orally at various doses prior to vasopressin administration.
-
The degree of ST-segment depression is measured and compared between control and this compound-treated groups.
-
The dose of this compound that causes a 50% inhibition of the vasopressin-induced ST-segment depression (ED50) is calculated.
Coronary Artery Occlusion-Induced ST-Segment Elevation in Anesthetized Dogs
This model mimics the myocardial ischemia that occurs in stable angina due to a fixed coronary stenosis.
Objective: To assess the effect of this compound on myocardial ischemia resulting from the mechanical obstruction of a coronary artery.
Animals: Beagle dogs.
Anesthesia: Pentobarbital sodium.
Procedure:
-
Dogs are anesthetized, and a thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is isolated.
-
A snare is placed around the LAD to induce a temporary occlusion.
-
The epicardial ECG is recorded to measure the ST-segment elevation, a marker of myocardial injury.
-
This compound is administered intravenously.
-
The LAD is occluded, and the change in ST-segment elevation is measured and compared to the pre-drug occlusion.
Visualizations
Mechanism of Action of this compound
The dual-action of this compound targets two key pathways involved in the pathophysiology of angina.
Caption: Mechanism of action of this compound.
Experimental Workflow: Vasopressin-Induced Angina Model
The following diagram illustrates the workflow for evaluating the antianginal effects of this compound in the rat model of vasopressin-induced myocardial ischemia.
Caption: Workflow for the vasopressin-induced angina model.
Conclusion
The available in vivo data indicates that this compound is a promising antianginal agent with a dual mechanism of action that favorably impacts both myocardial oxygen supply and demand.[1] Its efficacy in models of both vasospastic and stable angina suggests a broad therapeutic potential. Further studies with direct, head-to-head comparisons against other established antianginal drugs in these preclinical models would be beneficial to fully elucidate its comparative efficacy and therapeutic positioning.
References
Independent Validation of YM-430's Pharmacological Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profile of YM-430, a dual β1-adrenergic receptor antagonist and calcium channel blocker, with established cardiovascular agents. The information is compiled from available preclinical data to assist researchers in evaluating its potential therapeutic utility and understanding its mechanism of action in the context of current treatment options.
Overview of this compound
This compound is an investigational compound identified as a 1,4-dihydropyridine derivative with a dual mechanism of action: selective β1-adrenergic receptor blockade and calcium channel antagonism[1]. This unique combination suggests potential applications in the management of cardiovascular conditions such as angina and hypertension, aiming to reduce myocardial oxygen demand and improve coronary blood flow simultaneously[1][2]. Preclinical studies in animal models have demonstrated its efficacy in producing vasodilation, reducing blood pressure, and protecting against experimentally induced myocardial ischemia[1][2].
Comparative Pharmacological Profiles
To provide a comprehensive assessment of this compound's pharmacological profile, it is compared with established drugs that share one or both of its mechanisms of action. The comparators selected are:
-
Carvedilol: A non-selective β-blocker with α1-blocking activity, resulting in vasodilation.
-
Nebivolol: A third-generation β1-selective blocker that also promotes vasodilation through nitric oxide release.
-
Amlodipine: A dihydropyridine calcium channel blocker widely used for hypertension and angina.
-
Nifedipine: A dihydropyridine calcium channel blocker, representing an earlier generation of this class.
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vitro Potency and Efficacy
| Compound | Target(s) | Assay | Species | Potency (IC50/EC50) | Reference |
| This compound | Calcium Channel & β1-Adrenergic Receptor | Inhibition of 3,4-diaminopyridine-induced rhythmic contractions | Dog (Coronary Artery) | 59.2 nM | [2] |
| Carvedilol | β1, β2, α1-Adrenergic Receptors | Not specified | Not specified | Not specified | |
| Nebivolol | β1-Adrenergic Receptor | Not specified | Not specified | Not specified | |
| Amlodipine | L-type Calcium Channels | Not specified | Not specified | Not specified | |
| Nifedipine | L-type Calcium Channels | Not specified | Not specified | Not specified |
Note: Detailed in vitro potency data for this compound on specific receptor binding is not publicly available. Data for comparator drugs are extensive and can be found in specialized pharmacology databases.
Table 2: In Vivo Efficacy in Animal Models
| Compound | Model | Species | Dose | Effect | Reference |
| This compound | Arginine vasopressin-induced ST-segment depression | Rat | 10-100 mg/kg PO | IC50: 36.6 mg/kg | [2] |
| This compound | Coronary artery occlusion-induced ST-segment elevation | Dog | 0.3 mg/kg IV | Significant inhibition | [2] |
| This compound | Isoproterenol-induced tachycardia | Rat | 0.1 µg/kg IV (isoproterenol) | Inhibition of tachycardia | [1] |
| This compound | Hypotension | Dog (conscious) | 0.1-1 mg/kg IV | Dose-dependent hypotension with tachycardia | [1] |
| This compound | Hypotension | Rat (conscious) | 100 mg/kg PO | Long-lasting hypotensive effect with slight tachycardia | [1] |
Table 3: Pharmacokinetic Parameters
| Parameter | This compound | Carvedilol | Nebivolol | Amlodipine | Nifedipine |
| Bioavailability | Data not available | ~25-35% | 12% (extensive metabolizers) to 96% (poor metabolizers) | 64-90% | 45-75% |
| Protein Binding | Data not available | >98% | ~98% | ~93% | 92-98% |
| Half-life | Data not available | 7-10 hours | 10-19 hours | 30-50 hours | 2-5 hours |
| Metabolism | Data not available | Extensive hepatic (CYP2D6, CYP2C9) | Extensive hepatic (CYP2D6) | Extensive hepatic | Extensive hepatic (CYP3A4) |
| Excretion | Data not available | Primarily feces | Urine and feces | Primarily urine (as metabolites) | Primarily urine (as metabolites) |
Note: Pharmacokinetic data for this compound is not publicly available.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Caption: Dual mechanism of this compound.
Experimental Workflow for In Vivo Cardiovascular Assessment
Caption: In vivo cardiovascular assessment workflow.
Experimental Protocols
The following are summaries of the methodologies used in the preclinical evaluation of this compound, based on the available publications.
Cardiovascular Effects in Anesthetized Dogs
-
Animal Model: Beagle dogs were anesthetized, and catheters were inserted for drug administration and measurement of cardiovascular parameters.
-
Drug Administration: this compound was administered intravenously at doses ranging from 0.01 to 0.3 mg/kg.
-
Measurements: Mean blood pressure, heart rate, total peripheral resistance, and a double product (heart rate × systolic blood pressure) were recorded. Coronary and other arterial blood flows were measured using electromagnetic flow probes. The effects on the maximal rate of rise of left ventricular pressure (max dp/dt) and the PQ interval of the electrocardiogram were also assessed.
-
Data Analysis: Dose-dependent effects of this compound on the measured parameters were evaluated.
Antianginal Effects in a Rat Model of Myocardial Ischemia
-
Animal Model: Anesthetized rats were used.
-
Induction of Ischemia: Arginine vasopressin was administered intravenously to induce ST-segment depression on the electrocardiogram, mimicking myocardial ischemia.
-
Drug Administration: this compound was administered orally at doses ranging from 10 to 100 mg/kg.
-
Measurements: The degree of ST-segment depression was measured from the ECG recordings.
-
Data Analysis: The dose-response relationship for the inhibition of ST-segment depression by this compound was determined, and the IC50 value was calculated.
Antianginal Effects in a Dog Model of Coronary Occlusion
-
Animal Model: Anesthetized dogs underwent a thoracotomy to expose the heart.
-
Induction of Ischemia: The left anterior descending coronary artery was occluded to induce myocardial ischemia, resulting in ST-segment elevation on the epicardial electrocardiogram.
-
Drug Administration: this compound was administered intravenously at a dose of 0.3 mg/kg.
-
Measurements: ST-segment elevation was monitored from the epicardial ECG.
-
Data Analysis: The effect of this compound on the magnitude of ST-segment elevation was evaluated.
Discussion and Conclusion
This compound demonstrates a promising preclinical pharmacological profile as a dual-acting agent for potential cardiovascular therapies. Its ability to combine β1-adrenergic blockade with calcium channel antagonism in a single molecule could offer advantages in terms of efficacy and patient compliance. The available in vivo data in dogs and rats confirm its intended effects on blood pressure, heart rate, and myocardial ischemia[1][2].
However, a significant lack of publicly available data on its pharmacokinetics, receptor binding affinities, and safety profile limits a comprehensive comparison with established drugs. Without this information, it is challenging to predict its clinical utility and potential for adverse effects. The absence of any publicly accessible clinical trial data suggests that the development of this compound may have been discontinued.
For researchers interested in this or similar dual-acting compounds, the preclinical data on this compound provides a basis for further investigation. Future studies would need to focus on elucidating the complete pharmacokinetic and pharmacodynamic profile and conducting thorough safety assessments to validate its therapeutic potential. The experimental models described in the publications on this compound serve as a useful reference for designing such studies.
References
- 1. Cardiovascular effects of YM430, a 1,4-dihydropyridine derivative with beta-adrenoceptor blocking activity, in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antianginal effects of YM430, a novel calcium entry-blocking and beta-adrenoceptor-blocking agent in several experimental angina models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of YM-430: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for the Research Chemical YM-430
For researchers, scientists, and drug development professionals handling the β1 adrenergic receptor and calcium channel antagonist this compound (CAS Number: 153192-22-4), adherence to proper disposal protocols is paramount for laboratory safety and environmental protection. Due to the pharmacological activity of this compound, it is classified as a hazardous pharmaceutical waste and must be managed accordingly. This guide provides a comprehensive, step-by-step operational and disposal plan.
Immediate Safety Protocols
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with federal, state, and local regulations for hazardous chemical waste. Under no circumstances should this material be disposed of down the drain or in regular trash[1][2].
-
Waste Identification and Segregation:
-
All waste materials containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be segregated from non-hazardous waste at the point of generation[3][4].
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified to prevent dangerous reactions[3][5]. It is best practice to collect different types of chemical waste separately[3].
-
-
Containerization:
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste"[1][6][7].
-
The label must also include the full chemical name ("this compound"), the CAS number ("153192-22-4"), and the approximate quantity of the waste. All constituents of a mixture must be listed[1].
-
Indicate the date when waste was first added to the container[6][7].
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste[1][6][8].
-
Do not attempt to transport the hazardous waste outside of the laboratory yourself[8].
-
All pharmaceutical hazardous waste should ultimately be disposed of via incineration at a licensed facility[2][7][9].
-
Quantitative Data for Waste Management
To ensure proper tracking and compliance, maintain a detailed inventory of all this compound waste. The following table outlines the essential data points to record for each waste container.
| Parameter | Description | Example |
| Chemical Name | Full name of the primary chemical waste. | This compound |
| CAS Number | Chemical Abstracts Service registry number. | 153192-22-4 |
| Container ID | Unique identifier for the waste container. | HW-YM430-001 |
| Date Initiated | Date the first waste was added to the container. | 2025-11-20 |
| Date Full | Date the container was filled and sealed. | 2025-12-01 |
| Quantity (grams/liters) | The total amount of waste in the container. | 5 grams (solid) |
| Waste Type | Physical state of the waste. | Solid (contaminated labware) |
| Principal Investigator | Name of the responsible researcher. | Dr. Jane Doe |
| Location | Room number where the waste is stored. | Lab 3B, Room 101 |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general principle for handling potent pharmaceutical compounds involves rendering them non-hazardous through incineration. Any laboratory-based neutralization or deactivation procedures should only be performed if a validated protocol is available and approved by your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. acewaste.com.au [acewaste.com.au]
- 4. mlienvironmental.com [mlienvironmental.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Pharmaceutical Waste Disposal and Proper Labeling | TriHaz Solutions [trihazsolutions.com]
- 8. vumc.org [vumc.org]
- 9. osha.gov [osha.gov]
Essential Safety and Logistical Information for Handling YM-430
Disclaimer: This guide provides essential safety and logistical information for handling the research compound YM-430 (CAS No. 153192-22-4). As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on best practices for handling potent, novel pharmaceutical compounds with unknown toxicity. This compound is identified as a β1 adrenergic receptor antagonist and a calcium channel antagonist, and this guide incorporates safety considerations for these classes of compounds. A thorough risk assessment should be conducted by the user before any handling occurs. This compound is for research use only and is not intended for human or veterinary use.[1]
Hazard Identification and Risk Assessment
Given the lack of specific toxicity data, this compound should be handled as a potent compound with the potential for significant biological activity at low doses. The pharmacological action on the cardiovascular system suggests that accidental exposure could lead to adverse effects such as bradycardia (slow heart rate), hypotension (low blood pressure), and other cardiac irregularities.[2][3] Therefore, a conservative approach to handling is mandatory to minimize exposure.
Occupational Exposure Banding (OEB): In the absence of an established Occupational Exposure Limit (OEL), a qualitative risk assessment using an OEB approach is recommended. Due to its potent pharmacological activity, this compound would likely fall into OEB 3 or 4 , necessitating a high level of containment.[4][5]
Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high potential for aerosol or dust generation (e.g., weighing, preparing stock solutions). |
| Half or Full-Face Respirator | Use with P100 (or equivalent) particulate filters for lower-risk activities. A quantitative fit test is required. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls or Gown | Impermeable, disposable coveralls (e.g., Tyvek) or a solid-front, back-tying gown should be worn over scrubs or personal clothing. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles to protect against splashes. |
| Foot Protection | Dedicated, non-slip, closed-toe shoes | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Safe Handling and Operational Plan
A systematic approach is crucial for safely handling potent research compounds. All manipulations should be performed in a designated area with restricted access.
Engineering Controls:
-
Ventilated Enclosure: All handling of powdered this compound should be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box to minimize inhalation exposure.
-
Closed Systems: For solution transfers, the use of closed systems (e.g., needle and syringe with a septum-sealed vial) is recommended to prevent aerosol generation.
Experimental Protocol: Preparing a Stock Solution
-
Preparation:
-
Assemble all necessary materials (this compound, solvent, volumetric flask, balance, spatula, weighing paper, pipettes, vortex mixer) inside the chemical fume hood.
-
Place a disposable, absorbent, plastic-backed liner on the work surface of the fume hood.
-
Prepare labeled waste containers for solid and liquid hazardous waste.
-
-
Donning PPE:
-
Put on all required PPE in the correct sequence in an anteroom or designated clean area before entering the handling area.
-
-
Weighing the Compound:
-
Tare the analytical balance with the weigh paper.
-
Carefully weigh the desired amount of this compound powder. Avoid creating dust.
-
Close the primary container of this compound immediately after dispensing.
-
-
Solubilization:
-
Carefully transfer the weighed powder into a volumetric flask.
-
Rinse the weigh paper with the solvent into the flask to ensure a complete transfer.
-
Slowly add the solvent to the flask to the desired volume.
-
Cap the flask securely and mix using a vortex mixer until the compound is fully dissolved.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Dispose of all contaminated disposables in the designated hazardous waste containers.
-
-
Doffing PPE:
-
Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
-
Spill:
-
Evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
If the spill is small and you are trained to handle it, use a chemical spill kit appropriate for powdered or liquid chemical hazards.
-
For large spills, evacuate the laboratory and contact the institution's environmental health and safety office.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
| Waste Type | Container | Labeling | Disposal Procedure |
| Solid Waste | Puncture-resistant, sealed container | "Hazardous Waste - Solid," "this compound," and other components | Collect all contaminated disposables (gloves, gowns, weigh paper, pipette tips) in the designated container. |
| Liquid Waste | Leak-proof, screw-cap bottle (compatible with the solvent used) | "Hazardous Waste - Liquid," "this compound," solvent(s), and approximate concentrations | Collect all liquid waste containing this compound. Do not mix with incompatible waste streams. |
| Sharps Waste | Puncture-proof sharps container | "Hazardous Waste - Sharps," "this compound" | Dispose of all contaminated needles and syringes in the designated sharps container. |
All hazardous waste must be disposed of through the institution's certified hazardous waste management program.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Logical flow for the disposal of this compound waste.
References
- 1. Occupational exposure banding - Wikipedia [en.wikipedia.org]
- 2. Beta-adrenergic receptor blockers. Adverse effects and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta Adrenergic Blocking Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Occupational Exposure Bands (OEBs) for Chemicals | Pharmaguideline [pharmaguideline.com]
- 5. twu.edu [twu.edu]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
